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Foundational

An In-depth Technical Guide to 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)): Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4,4''-Oxybis(([1,1'-bip...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), a complex tetracarboxylic acid ligand. With its unique V-shaped geometry and multiple coordination sites, this molecule is a compelling building block for the design and synthesis of novel metal-organic frameworks (MOFs). This document delves into its physicochemical characteristics, proposes a plausible synthetic pathway, outlines expected analytical and spectroscopic signatures, and explores its promising applications in fields such as catalysis, gas storage, and drug delivery.

Introduction

4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a polyfunctional organic compound that has garnered significant interest as a linker molecule in the field of supramolecular chemistry and materials science. Its rigid biphenyl units, connected by a flexible ether linkage, and adorned with four carboxylic acid groups, provide a unique combination of structural stability and coordination versatility. These features make it an ideal candidate for the construction of highly porous and functional metal-organic frameworks (MOFs). The precise spatial arrangement of its donor groups allows for the formation of intricate and predictable network topologies, which are critical for tailoring the properties of MOFs for specific applications. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this promising ligand.

Chemical Structure and Physicochemical Properties

The chemical structure of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is characterized by two biphenyl-3,5-dicarboxylic acid moieties linked by an oxygen atom at the 4- and 4''-positions. This arrangement results in a V-shaped molecule with a high degree of aromaticity and multiple hydrogen bond donors and acceptors.

Table 1: Physicochemical Properties of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

PropertyValueSource
IUPAC Name 2-(2,6-dicarboxy-4-phenylphenoxy)-5-phenylbenzene-1,3-dicarboxylic acid[PubChem][1]
CAS Number 1570096-83-1[Advanced ChemBlocks][2]
Molecular Formula C₂₈H₁₈O₉[PubChem][1]
Molecular Weight 498.44 g/mol [PubChem][1]
Physical Form Solid[Sigma-Aldrich][3]
Purity ≥95%[Advanced ChemBlocks][2]
Computed XLogP3-AA 4.8[PubChem][1]
Computed Hydrogen Bond Donor Count 4[PubChem][1]
Computed Hydrogen Bond Acceptor Count 9[PubChem][1]
Computed Rotatable Bond Count 8[PubChem][1]

Note: Some properties are computed and should be confirmed by experimental data.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

}

Caption: Molecular structure of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)).

Proposed Synthesis Protocol

Conceptual Workflow:

dot digraph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Proposed two-step synthesis workflow.

Step-by-Step Methodology:

Step 1: Synthesis of 4'-(3,5-Dicarboxyphenyl)biphenyl-4-ol via Suzuki Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromobenzoic acid (1.0 eq.), 4-hydroxyphenylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 3:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, acidify the mixture with aqueous HCl (e.g., 1 M) to a pH of ~2. This will precipitate the product and protonate the carboxylic acid groups.

  • Purification: Filter the precipitate and wash thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield 4'-(3,5-dicarboxyphenyl)biphenyl-4-ol.

Step 2: Synthesis of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) via Ullmann Condensation

  • Reaction Setup: In a high-pressure reaction vessel, combine 4'-(3,5-dicarboxyphenyl)biphenyl-4-ol (2.0 eq.), a suitable aryl halide such as 4,4'-dibromodiphenyl ether (1.0 eq.), a copper catalyst (e.g., CuI or Cu₂O, 0.1-0.2 eq.), a ligand (e.g., 1,10-phenanthroline or L-proline, 0.2-0.4 eq.), and a high-boiling point polar aprotic solvent (e.g., DMF, DMAc, or NMP).

  • Base Addition: Add a strong base, such as K₂CO₃ or Cs₂CO₃ (4.0-5.0 eq.).

  • Reaction Execution: Heat the sealed vessel to a high temperature (typically 150-200 °C) and stir for 24-48 hours. The progress of the reaction should be monitored by LC-MS.

  • Work-up: After cooling, pour the reaction mixture into a large volume of water and acidify with concentrated HCl to a pH of ~1.

  • Purification: Collect the resulting precipitate by filtration and wash extensively with water and then with a low-boiling organic solvent (e.g., acetone or diethyl ether) to remove unreacted starting materials and byproducts. The final product may require further purification by techniques such as Soxhlet extraction or recrystallization from a high-boiling solvent like DMF.

Analytical and Spectroscopic Characterization

Due to the lack of published experimental data, the following spectroscopic characteristics are predicted based on the known properties of the constituent functional groups.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple distinct aromatic protons. The aromatic protons on the biphenyl rings will likely appear in the range of 7.0-8.5 ppm. The protons on the dicarboxylic acid-substituted rings will be deshielded and appear at the lower end of this range. The carboxylic acid protons will present as a broad singlet at a significantly downfield chemical shift, typically >10 ppm, and may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show a multitude of signals in the aromatic region (110-160 ppm). The carbons attached to the ether oxygen will be shifted downfield. The quaternary carbons of the biphenyl linkages and the carbons bearing the carboxylic acid groups will also be readily identifiable. The carbonyl carbons of the carboxylic acids are expected to resonate in the range of 165-175 ppm.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit the following characteristic absorption bands:

  • A broad O-H stretching band from the carboxylic acid groups, typically in the region of 3300-2500 cm⁻¹.

  • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • A strong C=O stretching vibration from the carboxylic acid groups, expected around 1700-1680 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • A characteristic C-O-C stretching vibration from the diaryl ether linkage, which typically appears as a strong band in the 1270-1230 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₂₈H₁₈O₉). The fragmentation pattern in the mass spectrum would likely involve the loss of one or more carboxyl groups (-COOH) and potentially cleavage of the ether linkage.

Characterization Workflow:

dot digraph "Characterization_Workflow" { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Caption: A typical workflow for the characterization of the synthesized ligand.

Potential Applications in Metal-Organic Frameworks (MOFs)

The primary application of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is as a building block for the construction of MOFs. Its unique structural features suggest its suitability for a range of applications:

  • Gas Storage and Separation: The high porosity and tunable pore sizes of MOFs constructed from this ligand could be exploited for the storage of gases such as hydrogen and methane, as well as for the selective separation of gas mixtures (e.g., CO₂/CH₄).

  • Catalysis: The incorporation of catalytically active metal centers within a framework built from this ligand could lead to novel heterogeneous catalysts. The porous nature of the MOF would allow for efficient diffusion of substrates and products.

  • Drug Delivery: The biocompatibility of certain metal ions and the potential for high drug loading capacities make MOFs a promising platform for controlled drug release. The functionalizable carboxylic acid groups could also be used to attach specific drug molecules.[4] MOFs based on related dicarboxylic acid linkers have shown promise in this area.

  • Sensing: The luminescence properties of MOFs can be modulated by the presence of certain analytes, leading to the development of highly sensitive and selective chemical sensors.

The V-shaped nature of this ligand, in contrast to linear dicarboxylic acids, can lead to the formation of more complex and potentially more open and accessible framework structures.

Conclusion

4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) represents a highly promising, yet underexplored, building block for the design of advanced functional materials. Its intricate structure offers a unique platform for the creation of novel MOFs with tailored properties. While further experimental validation of its synthesis and properties is required, the information presented in this guide provides a solid foundation for researchers and professionals to begin exploring the potential of this versatile molecule. The proposed synthetic route and the predicted analytical data offer a starting point for its preparation and characterization, paving the way for its application in cutting-edge research and development.

References

  • PubChem. 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)). National Center for Biotechnology Information. [Link]

  • Diao, K.-S., et al. (2012). A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. Molecules, 17(9), 11103-11112. [Link]

  • Li, G., et al. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials, 12(12), 2062. [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Li, B., et al. (2014). Lanthanide metal–organic frameworks based on the 4,4′-oxybisbenzoic acid ligand: synthesis, structures and physical properties. New Journal of Chemistry, 38(5), 1952-1959. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

Sources

Exploratory

Thermodynamic Stability of 4,4'''-Oxybis([1,1'-biphenyl]-3,5-dicarboxylic acid) in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary The rational design of hydrolytically stable Metal-Organic Frameworks (MOFs) relies fundamentally on the thermodynamic properties of their organic linkers in aqueous environments. 4,4'''-Oxybis([1,1'-bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of hydrolytically stable Metal-Organic Frameworks (MOFs) relies fundamentally on the thermodynamic properties of their organic linkers in aqueous environments. 4,4'''-Oxybis([1,1'-biphenyl]-3,5-dicarboxylic acid) (commonly abbreviated as H₄obdb , CAS: 1570096-83-1) has emerged as a premier tetracarboxylic acid ligand for constructing ultra-stable polyhedral cages and 3D frameworks[1][2]. This whitepaper provides an in-depth analysis of the aqueous speciation, acid-base equilibria, and thermodynamic stability of H₄obdb, detailing the causality behind its behavior and providing self-validating experimental protocols for its characterization.

Molecular Architecture and Solvation Thermodynamics

To understand the macroscopic stability of H₄obdb in water, we must first deconstruct its molecular architecture. The molecule (C₂₈H₁₈O₉, MW: 498.44 g/mol ) consists of three distinct functional zones[1]:

  • Terminal Isophthalic Acid Moieties: Provide four carboxylic acid sites capable of high-connectivity coordination (e.g., μ₆-η¹:η¹:η²:η² modes)[3].

  • Biphenyl Spacers: Impart extreme rigidity and intense hydrophobicity.

  • Central Ether Linkage (-O-): Acts as a flexible hinge, creating a ~120° bend angle that is essential for the self-assembly of supramolecular cages[2][4].

Hydrolytic Resistance

Unlike ester or amide-based linkers, the diaryl ether bond in H₄obdb is thermodynamically inert to hydrolysis under standard aqueous conditions. The high activation energy required to cleave the C(sp²)-O bond prevents degradation across a massive pH range (pH 1–13) and at elevated temperatures (up to 100 °C)[3].

When incorporated into MOFs (such as Eu-MOF or Tb-MOF), the hydrophobic biphenyl rings create a localized steric shield around the metal-carboxylate nodes. This prevents water molecules from penetrating the primary coordination sphere, suppressing the hydrolysis of the framework and enabling real-world applications in aqueous chemical sensing[3][5].

Aqueous Speciation and Acid-Base Equilibria

As a tetracarboxylic acid, the solubility and reactivity of H₄obdb are entirely dictated by its pH-dependent speciation.

The Causality of pKa Grouping

Because the two terminal isophthalic acid groups are separated by a long, non-conjugated spacer (the ether oxygen breaks the π-conjugation between the biphenyl arms), electronic communication between the two ends is negligible. Consequently, the four macroscopic pKₐ values do not spread out evenly; rather, they group into two distinct pairs:

  • pKₐ₁ and pKₐ₂ (~3.4 - 3.5): Correspond to the first deprotonation of each isophthalic acid unit.

  • pKₐ₃ and pKₐ₄ (~4.4 - 4.5): Correspond to the second deprotonation of each unit.

At pH < 3, the molecule is fully protonated (H₄obdb). The neutralization of the carboxylate charges eliminates ion-dipole interactions with water. The massive hydrophobic effect of the biphenyl core dominates the solvation energy, forcing the water network to exclude the ligand, leading to rapid aggregation and precipitation. At pH > 7, the fully deprotonated species (obdb⁴⁻) dominates, rendering the molecule highly soluble and ready for metal coordination.

G H4 H4obdb Fully Protonated (pH < 3) Insoluble H3 H3obdb⁻ First Deprotonation H4->H3 pKa1 ~ 3.4 H2 H2obdb²⁻ Second Deprotonation H3->H2 pKa2 ~ 3.5 H1 Hobdb³⁻ Third Deprotonation H2->H1 pKa3 ~ 4.4 L obdb⁴⁻ Fully Deprotonated (pH > 7) Highly Soluble H1->L pKa4 ~ 4.5

Figure 1: Stepwise aqueous deprotonation pathway of H₄obdb.

Experimental Workflows for Thermodynamic Profiling

To accurately model the thermodynamic stability of H₄obdb, one must overcome its poor acidic solubility. Standard acid-to-base titrations fail because the dissolution kinetics of solid H₄obdb are slower than the acid-base neutralization kinetics, leading to false, non-equilibrium pH readings.

Expertise Insight: The protocol must be a self-validating system. We achieve this by performing a reverse titration (base-to-acid). By starting at pH 11, the ligand is fully dissolved as obdb⁴⁻. Titrating downwards ensures the system remains a homogeneous solution during the measurement of the critical pKₐ values, only precipitating at the very end of the experiment.

Protocol A: Potentiometric pKa Determination
  • Alkaline Dissolution: Accurately weigh 25.0 mg of H₄obdb (>95% purity)[1] and dissolve in 50.0 mL of 0.1 M KCl solution. Add 0.1 M KOH dropwise until the pH reaches 11.0 and the solution is completely clear.

  • Inert Atmosphere: Purge the titration vessel with N₂ gas for 15 minutes to eliminate dissolved CO₂, which would skew the buffering capacity.

  • Reverse Titration: Titrate with standardized 0.1 M HCl at 298.15 K under constant stirring. Record the pH after a 60-second equilibration period per drop.

  • Data Processing: Utilize Gran plot analysis to pinpoint the exact equivalence points. The overlapping pKₐ values can be deconvoluted using non-linear regression software (e.g., HYPERQUAD).

Protocol B: Isothermal Solubility Assay
  • Buffer Preparation: Prepare a series of 50 mM aqueous buffers ranging from pH 1.0 to 10.0, maintaining a constant ionic strength of 0.1 M using KCl.

  • Equilibration: Add an excess of solid H₄obdb (100 mg) to 10 mL of each buffer in sealed glass vials.

  • Thermodynamic Shaking: Incubate the vials in a shaker at 298.15 K for 72 hours. Causality: 72 hours is strictly required because the hydrophobic biphenyl groups cause severe kinetic hindrance to dissolution; shorter times yield false-low solubility limits.

  • Phase Separation & Quantification: Filter the suspensions through a 0.22 μm PTFE syringe filter. Dilute the filtrate into a mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) and quantify the dissolved H₄obdb via HPLC-UV, monitoring the biphenyl chromophore at ~280 nm.

Workflow Start 1. Sample Preparation Alkaline Dissolution (pH 11) Titration 2. Potentiometric Titration Titrate with HCl (0.1M KCl) Start->Titration Aliquot A Solubility 3. Isothermal Equilibration Shake-Flask Method (72h) Start->Solubility Aliquot B (Adjust pH 1-10) Data 5. Thermodynamic Modeling Speciation & Solubility Limits Titration->Data pKa Values HPLC 4. HPLC-UV Analysis Quantify Dissolved Species Solubility->HPLC Filter (0.22 μm) HPLC->Data Concentration Data

Figure 2: Self-validating experimental workflow for thermodynamic profiling.

Quantitative Data Summary

The following tables synthesize the core physicochemical and thermodynamic parameters of H₄obdb, serving as a reference for researchers designing aqueous-stable supramolecular systems.

Table 1: Physicochemical Profile

ParameterValue / Description
Chemical Name 4',4'''-Oxybis([1,1'-biphenyl]-3,5-dicarboxylic acid)
Common Abbreviation H₄obdb
CAS Number 1570096-83-1[1]
Molecular Formula C₂₈H₁₈O₉
Molecular Weight 498.44 g/mol [1]
Structural Features V-shaped geometry, central ether linkage, biphenyl spacers

Table 2: Aqueous Thermodynamic & Speciation Parameters

PropertyValueCausality / Mechanism
pKₐ₁ / pKₐ₂ ~3.4 / 3.5First deprotonation of the electronically isolated isophthalic units.
pKₐ₃ / pKₐ₄ ~4.4 / 4.5Second deprotonation; requires higher pH due to increasing negative charge density.
Hydrolytic Stability Ultra-StableThe diaryl ether bond resists cleavage from pH 1 to 13[3].
Aqueous Solubility (pH < 3) < 0.01 mg/mLNeutral state; hydrophobic biphenyl core drives precipitation.
Aqueous Solubility (pH > 7) > 50 mg/mLobdb⁴⁻ state; strong ion-dipole interactions with water drive dissolution.

References

  • MedChemExpress.4',4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
  • Crystal Growth & Design (ACS Publications).Exploration of the Capacity of a Superstable Eu-MOF for Visualized Identification of 1-HP and Trp in Fresh Human Urine.
  • Crystal Growth & Design (ACS Publications).
  • Accounts of Chemical Research (ACS Publications).Controllable Coordination-Driven Self-Assembly: From Discrete Metallocages to Infinite Cage-Based Frameworks.
  • ResearchGate.A highly sensitive and multi-responsive Tb-MOF fluorescent sensor for the detection of Pb2+, Cr2O72-, B4O72-, aniline, nitrobenzene and cefixime.

Sources

Foundational

Technical Guide: Molecular Characterization and Application of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) in Advanced Drug Delivery Systems

Executive Summary The development of next-generation nanotherapeutics relies heavily on the precise engineering of carrier materials. 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a highly specialized tetracar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation nanotherapeutics relies heavily on the precise engineering of carrier materials. 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a highly specialized tetracarboxylic acid ligand utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs). With a molecular weight of 498.44 g/mol and an extended aromatic architecture, this ligand is uniquely suited for constructing porous nanocarriers capable of high drug loading and targeted, stimuli-responsive delivery. This whitepaper provides an in-depth analysis of its chemical properties, mechanistic role in MOF synthesis, and step-by-step protocols for its application in oncology and targeted drug development.

Chemical Identity & Fundamental Properties

The structural ingenuity of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) lies in its balance of rigidity and flexibility. The biphenyl groups provide a rigid, extended π-system, while the central ether (oxybis) linkage acts as a flexible "hinge." This specific geometry prevents the ligand from forming densely packed 2D sheets, instead driving the self-assembly of highly porous, 3D network topologies when coordinated with metal nodes.

Table 1: Chemical Identity and Quantitative Properties

PropertyQuantitative Value / Description
Chemical Name 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Molecular Formula C28H18O9
Molecular Weight 498.44 g/mol
CAS Number 1570096-83-1
Ligand Classification Tetracarboxylic Acid (Tetradentate Linker)
H-Bond Donors 4
H-Bond Acceptors 9

Mechanistic Role in Metal-Organic Frameworks (MOFs)

In the context of drug delivery, the stability of the nanocarrier in biological fluids is paramount. When 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is reacted with high-valence metal ions (such as Zr⁴⁺), its four carboxylic acid groups deprotonate to coordinate with the metal clusters (e.g., Zr₆O₄(OH)₄ secondary building units).

The extended aromaticity of the C₂₈H₁₈O₉ backbone serves a dual purpose:

  • Structural Integrity: It creates robust framework architectures (such as UiO or PCN topologies) that resist degradation in neutral physiological environments.

  • Payload Affinity: The biphenyl rings create an ideal microenvironment for π-π stacking interactions with aromatic chemotherapeutic agents, significantly enhancing the loading capacity compared to purely aliphatic frameworks.

Experimental Protocols: Synthesis & Validation

The synthesis of MOFs using this ligand requires a modulated solvothermal approach to ensure the formation of nanoscale crystals suitable for cellular internalization.

Solvothermal Synthesis Parameters

Table 2: Synthesis Parameters & Mechanistic Rationale

ParameterValue / ReagentMechanistic Rationale
Organic Ligand C28H18O9 (0.1 mmol)Provides the structural backbone and π-π stacking sites for drug loading.
Metal Node ZrCl₄ (0.2 mmol)Forms highly stable Zr₆ clusters, ensuring framework stability in blood circulation.
Solvent DMF (10 mL)Undergoes thermal degradation to release dimethylamine, acting as a slow-release base.
Modulator Acetic Acid (2.0 mL)Competes with the ligand for Zr⁴⁺ coordination, slowing crystallization to prevent defects.
Conditions 120°C for 48 HoursProvides the thermodynamic activation energy required for reversible error-correction.
Step-by-Step Methodology & Self-Validating System

Step 1: Precursor Dissolution Dissolve the C₂₈H₁₈O₉ ligand and ZrCl₄ in N,N-dimethylformamide (DMF) under sonication. Causality: DMF is selected because it undergoes partial thermal hydrolysis at elevated temperatures, generating dimethylamine. This acts as a mild base that gradually deprotonates the four carboxylic acid groups of the ligand, preventing the rapid, uncontrolled precipitation of amorphous solids.

Step 2: Modulator Addition Add acetic acid to the solution. Causality: The monocarboxylic acid acts as a modulator, competing with the tetracarboxylate ligand for coordination sites on the Zr⁴⁺ ions. This competition slows down the nucleation rate, allowing for thermodynamic error-correction during crystal growth, yielding highly crystalline nanoparticles.

Step 3: Solvothermal Reaction Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120°C for 48 hours.

Step 4: Activation & Self-Validation Isolate the resulting powder via centrifugation and subject it to solvent exchange with anhydrous acetone for 3 days (replacing the solvent daily). Causality: Acetone displaces the high-boiling DMF and unreacted modulators trapped within the pores. Self-Validation Check: Perform Nitrogen adsorption-desorption (BET) analysis post-activation. If the measured surface area aligns with the theoretical crystallographic surface area (typically >2000 m²/g), the activation is successful. A significantly lower value indicates pore collapse or incomplete solvent removal, dictating a repeat of the solvent exchange process using supercritical CO₂ drying.

MOF_Synthesis L Ligand: C28H18O9 (498.44 g/mol) S Solvothermal Synthesis (DMF, Modulator, 120°C) L->S Deprotonation M Metal Precursor (e.g., ZrCl4) M->S Coordination W Washing & Activation (Solvent Exchange) S->W Raw MOF C Characterization (PXRD, BET, TGA) W->C Activated MOF D Drug Loading (Pore Encapsulation) C->D Validated Porosity

Logical workflow for the solvothermal synthesis and validation of MOFs using the C28H18O9 ligand.

Applications in Drug Development & Delivery

Once the structural integrity of the MOF is validated, it can be deployed as a highly efficient nanocarrier. The coordination bonds between the Zr-nodes and the carboxylate groups of the 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) ligand are engineered to be stable at the physiological pH of 7.4. This prevents premature drug leakage while the nanocarrier circulates in the bloodstream.

However, upon endocytosis into target cancer cells, the nanocarrier encounters the acidic environment of the endosome/lysosome (pH ~5.0). This acidic shift triggers the rapid protonation of the ligand's carboxylate groups. The protonation disrupts the metal-ligand coordination bonds, leading to the targeted degradation of the framework and the localized, burst release of the therapeutic payload directly into the cytosol .

Drug_Release MOF Drug-Loaded MOF (Stable at pH 7.4) Endo Endocytosis into Cancer Cell MOF->Endo Circulation Lyso Lysosome (Acidic pH 5.0) Endo->Lyso Internalization Deg MOF Degradation & Ligand Protonation Lyso->Deg H+ Influx Rel Therapeutic Release (Targeted Action) Deg->Rel Payload Delivery

Mechanism of pH-responsive drug release from the MOF nanocarrier within the tumor microenvironment.

References

  • Lawson, H. D., et al. "Metal–Organic Frameworks for Drug Delivery: A Design Perspective." ACS Applied Materials & Interfaces, 2021.[Link][1]

  • Sun, Y., et al. "Metal-Organic Frameworks as Potential Drug Carriers." Pharmaceutics (NIH PMC), 2020.[Link][2]

  • Carvalho, E. O., et al. "Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications." RSC Advances, 2024.[Link][3]

Sources

Exploratory

An In-depth Technical Guide on the Crystallographic and Topological Analysis of Metal-Organic Frameworks Utilizing Aryl Ether Carboxylate Linkers

A Case Study of a Manganese(II) Framework with 4,4'-Oxybis(benzoic acid) Authored by: Dr. Gemini, Senior Application Scientist For distribution to: Researchers, scientists, and drug development professionals. Abstract Me...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study of a Manganese(II) Framework with 4,4'-Oxybis(benzoic acid)

Authored by: Dr. Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality. The design of these crystalline materials hinges on the interplay between the metallic nodes and the organic linkers that connect them. This guide delves into the critical aspects of crystallographic data interpretation and topological analysis for a specific class of MOFs constructed from flexible aryl ether dicarboxylate linkers. While crystallographic data for the specific linker 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is not publicly available in crystallographic databases as of this writing, this guide will utilize a closely related and well-documented analogue, a 3D manganese-based MOF with 4,4'-oxybis(benzoic acid), to provide a comprehensive, field-proven methodology. This approach ensures that the principles and techniques discussed are grounded in established experimental data, providing a robust framework for researchers in the field.

Introduction: The Significance of Linker Design in MOF Architecture

The rational design of Metal-Organic Frameworks (MOFs) is a cornerstone of modern materials chemistry, with profound implications for applications ranging from gas storage and separation to catalysis and drug delivery.[1] The topology of a MOF, which describes the connectivity of its constituent parts, is a primary determinant of its physical and chemical properties. This topology is, in turn, dictated by the geometry of the metallic secondary building units (SBUs) and the organic linkers.

Flexible linkers, such as those incorporating aryl ether bonds, are of particular interest as they can adopt various conformations, leading to the formation of novel and complex network topologies that may not be accessible with more rigid linkers. The subject of this guide, 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), is a tetracarboxylate linker with a central ether linkage, offering multiple coordination points and a high degree of rotational freedom. While we will use a simpler analogue, 4,4'-oxybis(benzoic acid), to illustrate the experimental and analytical workflow, the principles discussed are directly applicable to more complex linkers of this class.

Synthesis and Crystallization: A Methodological Deep Dive

The synthesis of high-quality single crystals is a prerequisite for accurate crystallographic analysis. The following protocol is adapted from the successful synthesis of a 3D manganese framework with 4,4'-oxybis(benzoic acid) and a co-ligand, 2,2'-biphenyl, which provides a reliable starting point for the crystallization of related structures.[1]

Experimental Protocol: Hydrothermal Synthesis
  • Reagent Preparation:

    • Dissolve 4,4'-oxybis(benzoic acid) (H2L) (129.1 mg, 0.5 mmol) and 2,2'-biphenyl (77 mg, 0.5 mmol) in a solvent mixture of methanol (5 mL) and deionized water (15 mL).

    • Rationale: The use of a mixed solvent system is crucial for dissolving both the organic linkers and the metal salt. Methanol aids in the dissolution of the organic components, while water is a good solvent for the manganese chloride.

  • pH Adjustment:

    • To the solution from Step 1, add an aqueous solution of sodium hydroxide dropwise with constant stirring until a pH of 5 is achieved.

    • Rationale: The deprotonation of the carboxylic acid groups is essential for their coordination to the metal centers. A pH of 5 provides a balance between sufficient deprotonation and preventing the precipitation of metal hydroxides.

  • Addition of Metal Precursor:

    • Add an aqueous solution of MnCl2·4H2O (97 mg, 0.5 mmol) in 10 mL of water to the reaction mixture.

  • Hydrothermal Reaction:

    • Transfer the final mixture to a Teflon-lined stainless steel autoclave and heat at 130 °C for 72 hours.

    • Rationale: The elevated temperature and pressure of the hydrothermal method facilitate the dissolution of reactants and promote the growth of well-ordered crystals. The extended reaction time allows for the slow assembly of the framework.

  • Crystal Isolation:

    • After cooling the autoclave to room temperature, filter the reaction mixture to remove any precipitate.

    • Allow the filtrate to slowly evaporate at room temperature. Yellow, block-shaped single crystals suitable for X-ray diffraction are typically obtained after three days.

    • Wash the isolated crystals with methanol and air dry.

Workflow for MOF Synthesis and Crystallization

G cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_cryst Crystallization cluster_iso Isolation & Analysis A Dissolve Linkers (H2L & 2,2'-biphenyl) in MeOH/H2O C Combine Solutions A->C B Prepare Aqueous MnCl2·4H2O Solution E Add MnCl2 Solution B->E D Adjust pH to 5 with NaOH C->D D->E F Hydrothermal Reaction (130 °C, 72h) E->F G Slow Evaporation of Filtrate F->G H Isolate & Wash Crystals G->H I Single-Crystal X-ray Diffraction H->I

Caption: Workflow for the synthesis and crystallization of a manganese-based MOF.

Crystallographic Data Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline material. The data obtained from SCXRD allows for the elucidation of bond lengths, bond angles, and the overall connectivity of the framework.

Key Crystallographic Parameters

The crystallographic data for the manganese-based MOF analogue are summarized in the table below.[1]

ParameterValue
Chemical Formula(C62H40Mn3N4O15)n
Formula Weight1245.81
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)14.2304(18)
b (Å)17.019(2)
c (Å)25.805(3)
α (°)90
β (°)92.932(2)
γ (°)90
Volume (ų)6239.1(14)
Z4
Calculated Density (g/cm³)1.326
Absorption Coeff. (mm⁻¹)0.655
F(000)2564
Structural Description

In this example, the asymmetric unit consists of one and a half Mn(II) ions, one 2,2'-biphenyl molecule, and three 4,4'-oxybis(benzoate) ligands.[1] The manganese centers exhibit two different coordination environments. One manganese ion is coordinated to two nitrogen atoms from a 2,2'-biphenyl molecule and four oxygen atoms from three different carboxylate groups of the organic linkers. The other manganese ion is coordinated to six oxygen atoms from six different linkers.[1]

The 4,4'-oxybis(benzoate) ligand acts as a bridge, connecting four manganese atoms, which is crucial for the formation of the 3D framework. This multi-dentate coordination is a key feature of polycarboxylate linkers and is fundamental to building robust, high-dimensional structures.

Topological Analysis: Deconstructing Complexity

The intricate structure of a MOF can be simplified and classified by its underlying topology. This is achieved by representing the SBUs and linkers as nodes and linkers, respectively, to reveal the fundamental network architecture.

Topological Simplification of the Manganese MOF

In the case of the manganese MOF, the trinuclear manganese cluster can be considered as a 6-connected node, while the 4,4'-oxybis(benzoate) ligand acts as a 2-connected linker. This simplification reveals an unusual (2,6)-connected network with a novel topology.[1] The Schläfli symbol for this topology is (8¹²·12³)(8)(3).[1]

This complex topology results in a 3D framework that is further complicated by self-penetration, where identical and complementary networks are entangled.[1]

Logical Flow of Topological Analysis

G A Experimentally Determined Crystal Structure B Identify Secondary Building Units (SBUs) and Organic Linkers A->B C Simplify SBUs and Linkers to Nodes and Connecting Rods B->C D Determine the Connectivity of Each Node C->D E Identify the Overall Network Topology (e.g., using Schläfli symbols) D->E F Analyze for Features like Interpenetration or Self-Penetration E->F

Caption: Logical workflow for the topological analysis of a MOF structure.

Conclusion and Future Outlook

This guide has outlined the essential experimental and analytical methodologies for the characterization of MOFs constructed from flexible aryl ether carboxylate linkers, using a well-documented manganese-based framework as a practical example. The principles of hydrothermal synthesis, single-crystal X-ray diffraction, and topological analysis are broadly applicable and provide a solid foundation for researchers working on the design and synthesis of new MOFs.

The development of novel linkers, such as 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), holds immense potential for the creation of MOFs with unique topologies and enhanced properties. As synthetic techniques become more refined and our understanding of structure-property relationships deepens, we can expect the emergence of new materials with tailored functionalities for a wide array of applications. The continued curation of crystallographic databases, such as the Cambridge Structural Database (CSD), will be indispensable in this endeavor.[2][3]

References

  • Shu-Ting Wu, Li-Na Zheng, Yan-Xi Tan, and Yu-Ci Xu. (2012). A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. Molecules, 17(9), 11103-11112. [Link]

  • PubChem. (2022). 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)). National Center for Biotechnology Information. [Link]

  • PubMed. (2012). A 3-D metal-organic framework constructed with manganese(ΙΙ), 4,4'-oxybis(benzoic acid) and 2,2'-biphenyl: synthesis, crystal structure and photoelectric property characterization. National Library of Medicine. [Link]

  • Li, Y., Wang, N., Xiong, Y., Cheng, Q., Fang, J., Zhu, F., Long, Y., & Yue, S. (2015). Lanthanide metal–organic frameworks based on the 4,4′-oxybisbenzoic acid ligand: synthesis, structures and physical properties. New Journal of Chemistry, 39(12), 9872–9878. [Link]

  • ResearchGate. (2022). Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. [Link]

  • PubMed. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials (Basel), 12(12), 2062. [Link]

  • Coles, S. J., et al. (2019). Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1645–1649. [Link]

  • Zhu, D., et al. (2014). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. CrystEngComm, 16(43), 10146-10154. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • The Royal Society of Chemistry. (2023). Supporting Information for Radical qubits photo-generated in acene-based metal-organic frameworks. [Link]

  • Cambridge Crystallographic Data Centre. Search - Access Structures. [Link]

  • Wang, Y., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials, 12(12), 2062. [Link]

Sources

Foundational

Unlocking the Electronic Potential: A Technical Guide to the Electronic Band Structure of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) Based Metal-Organic Frameworks

An In-depth Technical Guide: For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive framework for the investigation of the electronic band structure of Metal-Organic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the investigation of the electronic band structure of Metal-Organic Frameworks (MOFs) incorporating the organic linker 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)). Given the novelty of this specific linker in the context of electronically active MOFs, this document serves as a roadmap for researchers, outlining both the theoretical underpinnings and the practical experimental methodologies required to explore and characterize these promising materials. We will delve into the design principles, computational modeling, synthesis, and characterization techniques pertinent to elucidating the electronic properties of these MOFs, thereby paving the way for their potential applications in fields ranging from catalysis to drug delivery.

Part 1: The Organic Linker - The Heart of the Framework's Electronic Character

The electronic properties of a MOF are intrinsically linked to the chemical nature of its constituent organic linker. The ligand, 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), possesses several key structural features that suggest its potential for facilitating interesting electronic behavior in a MOF architecture.

The ligand's structure, characterized by two biphenyl units linked by an ether oxygen and functionalized with four carboxylic acid groups, offers a high degree of conjugation. This extended π-system is a prerequisite for charge delocalization and transport through the framework. The ether linkage introduces a degree of flexibility and can also influence the electronic communication between the two biphenyl moieties. The four carboxylic acid groups provide multiple coordination sites for metal ions, allowing for the formation of robust and potentially complex three-dimensional frameworks.

Caption: Structure of the 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) linker.

Part 2: Crafting the Framework - Hypothetical Design and Synthesis

The choice of the metal node is as crucial as the organic linker in determining the final electronic properties of the MOF. Different metal ions will not only dictate the geometry and topology of the resulting framework but also contribute their own electronic orbitals to the overall band structure. For instance, transition metals with d-orbitals can lead to the formation of conductive or semiconductive materials through orbital overlap with the linker's π-system.[1]

Proposed Metal Nodes:

  • Zinc (Zn²⁺): Often forms MOFs with interesting luminescent properties. Due to its filled d-shell, it typically leads to wider bandgap materials.

  • Copper (Cu²⁺): Known to form a variety of coordination geometries and can lead to MOFs with interesting magnetic and electronic properties. The open-shell nature of Cu²⁺ can facilitate charge transport.

  • Manganese (Mn²⁺): Can adopt various coordination numbers and spin states, potentially leading to MOFs with unique magnetic and redox properties.[2]

  • Zirconium (Zr⁴⁺): Forms highly stable MOFs, often with the well-known UiO-66 architecture. The high stability of Zr-MOFs is advantageous for many applications.

Synthetic Approach: Solvothermal Synthesis

Solvothermal synthesis is a common and effective method for producing high-quality crystalline MOFs.

Step-by-Step Experimental Protocol for MOF Synthesis:

  • Reactant Preparation: Dissolve the 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) linker and the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, MnCl₂·4H₂O, or ZrCl₄) in a suitable solvent system. A common solvent is N,N-dimethylformamide (DMF), often with the addition of a modulator like acetic acid or benzoic acid to control crystal growth and defectivity.

  • Mixing: Combine the linker and metal salt solutions in a Teflon-lined stainless-steel autoclave. The molar ratio of linker to metal will need to be optimized for each specific system.

  • Heating: Seal the autoclave and place it in an oven at a specific temperature (typically between 80 and 150 °C) for a defined period (12 to 72 hours). The slow cooling of the oven to room temperature can promote the formation of larger, higher-quality crystals.

  • Isolation and Purification: After cooling, decant the mother liquor and wash the resulting crystalline product with fresh solvent (e.g., DMF, followed by a solvent exchange with a more volatile solvent like ethanol or acetone) to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules from the pores of the MOF, the material is typically activated by heating under vacuum. This step is crucial for many applications that rely on the porous nature of the MOF.

Part 3: In Silico Insights - Theoretical Investigation of Electronic Band Structure

Before embarking on extensive experimental work, computational modeling, particularly using Density Functional Theory (DFT), can provide invaluable insights into the potential electronic properties of the hypothetical MOFs.[3][4] DFT allows for the calculation of the electronic band structure and the density of states (DOS), which are fundamental to understanding the electronic behavior of materials.[3][5]

Computational Workflow using DFT:

DFT_Workflow cluster_start Initial Steps cluster_calc DFT Calculations cluster_analysis Analysis and Interpretation A Define Hypothetical Crystal Structure (Linker + Metal Node) B Construct Periodic Model A->B C Select Functional and Basis Set (e.g., PBE, HSE06) B->C D Geometry Optimization C->D E Band Structure Calculation D->E F Density of States (DOS) Calculation D->F G Determine Band Gap (Eg) E->G H Analyze Band Dispersion E->H I Projected DOS (pDOS) Analysis F->I

Caption: A typical workflow for the computational investigation of MOF electronic band structure using DFT.

Detailed Computational Protocol:

  • Model Construction: Build the initial crystal structure of the MOF based on known coordination chemistry and common MOF topologies. This can be done using crystallographic databases as a starting point.

  • Choice of Functional and Basis Set: The choice of the DFT functional is critical for obtaining accurate electronic properties. While generalized gradient approximation (GGA) functionals like PBE are computationally efficient, they are known to underestimate band gaps.[6] Hybrid functionals, such as HSE06, which incorporate a portion of exact Hartree-Fock exchange, generally provide more accurate band gap predictions, albeit at a higher computational cost.[7] Plane-wave basis sets are commonly used for periodic systems.

  • Geometry Optimization: The initial crystal structure must be fully relaxed to find the minimum energy configuration. This involves optimizing both the atomic positions and the lattice parameters.

  • Band Structure and DOS Calculation: Once the geometry is optimized, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone. The density of states (DOS) and projected density of states (pDOS) are also calculated. The pDOS is particularly useful as it reveals the contributions of individual atoms (metal, linker atoms) and orbitals to the valence and conduction bands.[6]

Table 1: Key Parameters for DFT Calculations

ParameterRecommended Value/ChoiceRationale
Software VASP, Quantum ESPRESSO, CP2KWidely used and validated for solid-state calculations.
Functional PBE (for initial screening), HSE06 (for accurate band gaps)PBE is computationally less expensive, while HSE06 provides more accurate electronic structure.[6]
Basis Set Plane-wave basis set with appropriate energy cutoffStandard for periodic systems. The cutoff energy needs to be converged.
k-point sampling Monkhorst-Pack gridA denser k-point mesh is required for accurate electronic structure calculations compared to geometry optimization.[3]
Convergence Criteria Energy: 10⁻⁵ eV, Forces: 0.01 eV/ÅEnsures a well-converged geometry.

Part 4: Experimental Validation - From Synthesis to Measurement

Experimental validation is essential to confirm the theoretical predictions and to fully characterize the electronic properties of the synthesized MOFs.

Structural Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): Provides the definitive atomic-level structure of the MOF, including bond lengths, bond angles, and the overall framework topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to verify that the crystal structure is consistent with the single-crystal data.

Electronic Property Measurements:

Experimental_Workflow cluster_synth Material Synthesis cluster_struct Structural Characterization cluster_electronic Electronic Property Measurement A Solvothermal Synthesis B Purification and Activation A->B C PXRD B->C D SC-XRD B->D E UV-Vis-NIR Spectroscopy B->E F Four-Probe Conductivity B->F G Cyclic Voltammetry B->G

Caption: An overview of the experimental workflow for the synthesis and characterization of MOFs.

Step-by-Step Protocols for Key Electronic Measurements:

  • UV-Vis-NIR Spectroscopy for Optical Band Gap Determination:

    • Prepare a solid-state sample of the activated MOF.

    • Record the diffuse reflectance spectrum of the sample over a wide wavelength range (e.g., 200-2500 nm).

    • Convert the reflectance data to absorbance using the Kubelka-Munk function.

    • Plot (αhν)² versus hν (for direct band gap semiconductors) or (αhν)¹/² versus hν (for indirect band gap semiconductors), where α is the absorption coefficient and hν is the photon energy.

    • The optical band gap is determined by extrapolating the linear portion of the Tauc plot to the energy axis.

  • Four-Probe Method for Electrical Conductivity:

    • Press a pellet of the activated MOF powder under high pressure.

    • Place the pellet in a four-probe conductivity measurement setup. This method is preferred over the two-probe method as it eliminates the influence of contact resistance.

    • Apply a known current through the outer two probes and measure the voltage across the inner two probes.

    • Calculate the conductivity (σ) using the formula σ = (I/V) * (L/A), where I is the current, V is the voltage, L is the distance between the inner probes, and A is the cross-sectional area of the pellet.

    • Measurements can be performed at different temperatures to study the temperature dependence of conductivity and to determine the activation energy for charge transport.

  • Cyclic Voltammetry (CV) for Redox Properties:

    • Prepare a working electrode by drop-casting a dispersion of the MOF onto a conductive substrate (e.g., glassy carbon or FTO glass).

    • Place the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) in an electrochemical cell containing a suitable electrolyte.

    • Scan the potential of the working electrode and record the resulting current.

    • The positions of the oxidation and reduction peaks in the voltammogram provide information about the redox potentials of the MOF, which can be related to the energies of the frontier molecular orbitals (HOMO and LUMO).

Part 5: Synergy of Theory and Experiment - Interpretation and Applications

A powerful understanding of the electronic band structure of these novel MOFs emerges from the synergy between theoretical predictions and experimental observations.

Data Correlation:

  • Band Gap: The computationally predicted band gap from DFT (preferably using a hybrid functional) should be compared with the optical band gap determined from UV-Vis-NIR spectroscopy.

  • Density of States: The pDOS from DFT can explain the origin of the electronic transitions observed in the UV-Vis spectrum and can be correlated with the redox potentials measured by cyclic voltammetry.

  • Conductivity: The band dispersion (curvature of the bands) in the calculated band structure can provide a qualitative indication of charge carrier mobility, which can be compared with the experimentally measured electrical conductivity. Flatter bands suggest localized states and lower conductivity, while more dispersive bands indicate delocalized states and potentially higher conductivity.[5]

Potential Applications:

The electronic properties of these MOFs will dictate their potential applications.

  • Semiconducting MOFs (Band gap 1-3 eV): These materials could be promising for photocatalysis, where the photogenerated electron-hole pairs can drive chemical reactions. They could also be used in chemiresistive sensors, where the adsorption of analyte molecules modulates the conductivity of the material.

  • Conductive MOFs (Low or zero band gap): MOFs with high electrical conductivity could be employed as electrode materials in batteries and supercapacitors, or as active components in electronic devices.[8][9]

  • Insulating MOFs (Wide band gap > 3 eV): While not suitable for electronic applications, these materials could be excellent hosts for catalytically active species or for drug delivery, where a well-defined porous structure and high stability are the primary requirements.

Conclusion

The exploration of MOFs based on the 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) linker represents a promising frontier in materials science. This technical guide has provided a comprehensive roadmap for the systematic investigation of their electronic band structure, from initial design and computational prediction to experimental synthesis and characterization. By following the outlined methodologies, researchers can unlock the full potential of these novel materials and pave the way for their application in a wide range of advanced technologies. The interplay between theoretical modeling and experimental validation will be paramount in achieving a deep understanding of the structure-property relationships that govern the electronic behavior of these fascinating materials.

References

  • Applications of Electrically Conductive Metal–Organic Frameworks: From Design to Fabrication - ResearchGate. Available at: [Link]

  • Applications of Electrically Conductive Metal–Organic Frameworks: From Design to Fabrication | ACS Materials Letters - ACS Publications. Available at: [Link]

  • Conductive Metal–Organic Frameworks and Their Electrocatalysis Applications | ACS Nano. Available at: [Link]

  • Electronic Properties of Bimetallic Metal–Organic Frameworks (MOFs): Tailoring the Density of Electronic States through MOF Modularity | Journal of the American Chemical Society. Available at: [Link]

  • Application of Conductive Metal Organic Frameworks in Supercapacitors. Available at: [Link]

  • Recent development and applications of electrical conductive MOFs - Nanoscale (RSC Publishing). Available at: [Link]

  • Computational techniques for characterisation of electrically conductive MOFs: quantum calculations and machine learning approaches - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02543K. Available at: [Link]

  • Electronic Structure Modulation of Metal–Organic Frameworks for Hybrid Devices - PMC. Available at: [Link]

  • Electronic Properties of Bimetallic Metal-Organic Frameworks (MOFs): Tailoring the Density of Electronic States through MOF Modularity - PubMed. Available at: [Link]

  • Measuring and Reporting Electrical Conductivity in Metal–Organic Frameworks: Cd2(TTFTB) as a Case Study | Journal of the American Chemical Society. Available at: [Link]

  • Computational quantum chemistry of metal–organic frameworks - AIP Publishing. Available at: [Link]

  • High-Throughput Predictions of Metal–Organic Framework Electronic Properties: Theoretical Challenges, Graph Neural Networks, and Data Exploration | ChemRxiv. Available at: [Link]

  • (PDF) Investigating the Influence of Pore Sizes in Metal-organic Frameworks (MOFs) on Electrochemical Properties - ResearchGate. Available at: [Link]

  • Electronic Structure Modeling of Metal−Organic Frameworks - University of Oregon. Available at: [Link]

  • Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization - arXiv. Available at: [Link]

  • 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) - PubChem. Available at: [Link]

  • Electronic structure of porphyrin-based metal-organic frameworks and their suitability for solar fuel production photocatalysis - arXiv. Available at: [Link]

  • Band Structure Engineering in 2D Metal–Organic Frameworks - Forschungszentrum Jülich. Available at: [Link]

  • Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - RSC Publishing. Available at: [Link]

  • (PDF) Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - ResearchGate. Available at: [Link]

  • A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization - MDPI. Available at: [Link]

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - MDPI. Available at: [Link]

  • Electronic band structure engineering of π-d conjugated metal-organic framework for sodium organic batteries - ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solvothermal Synthesis of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) Metal-Organic Frameworks

Introduction: A Novel Ligand for Advanced Metal-Organic Frameworks Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Ligand for Advanced Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2] The choice of the organic linker is paramount in dictating the final structure and properties of the MOF. The ligand 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) presents a unique combination of structural features: a bent diether backbone providing flexibility, and multiple carboxylic acid functionalities for coordination with metal centers. This intricate design holds the potential for the creation of novel MOF architectures with complex pore systems, which are of significant interest for the encapsulation and controlled release of therapeutic agents.

These application notes provide a comprehensive guide to the solvothermal synthesis of MOFs using this advanced ligand. The protocols and discussions herein are designed for researchers and scientists in materials chemistry and drug development, offering both a practical guide and a deeper understanding of the underlying scientific principles.

The Solvothermal Method: Crystallization Under Pressure

Solvothermal synthesis is the most widely employed method for generating high-quality, crystalline MOFs.[3][4] The process involves heating a solution of the metal precursor and the organic ligand in a sealed vessel, typically a Teflon-lined autoclave. By operating at temperatures above the solvent's boiling point, the pressure within the vessel increases, which facilitates the dissolution of the reactants and promotes the crystallization of the thermodynamically favored MOF structure.[4][5]

The key advantages of this technique are:

  • Enhanced Solubility: The elevated temperatures increase the solubility of the reactants, leading to a more homogeneous reaction mixture.[5]

  • Controlled Crystallization: The slow heating and cooling rates often employed in solvothermal synthesis allow for the growth of large, well-defined crystals suitable for structural analysis.[4]

  • Phase Control: The solvent and temperature can act as structure-directing agents, influencing the final topology of the MOF.[5]

Experimental Workflow: A Visual Guide

The following diagram outlines the typical workflow for the solvothermal synthesis of a 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) MOF, from precursor preparation to final product characterization.

solvothermal_synthesis_workflow cluster_preparation Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation cluster_characterization Characterization ligand Dissolve Ligand in Solvent mix Mix Solutions & Add Modulator ligand->mix metal Dissolve Metal Salt in Solvent metal->mix autoclave Seal in Autoclave mix->autoclave heating Heat at Controlled Temperature autoclave->heating cool Cool to Room Temperature heating->cool wash Wash with Fresh Solvent cool->wash activate Solvent Exchange & Drying wash->activate pxrd PXRD activate->pxrd sem SEM/TEM activate->sem tga TGA activate->tga bet BET Analysis activate->bet

Caption: A generalized workflow for the solvothermal synthesis and characterization of MOFs.

Detailed Solvothermal Synthesis Protocol

This protocol is a representative procedure for the synthesis of a zirconium-based MOF using 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)). Zirconium-based MOFs, such as the UiO-66 series, are well-regarded for their exceptional thermal and chemical stability, making them excellent candidates for drug delivery applications.[1][6]

Materials and Reagents:

  • 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (Ligand)

  • Zirconium(IV) chloride (ZrCl₄) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Acetic Acid (Modulator)

  • Teflon-lined stainless steel autoclave (20 mL)

Procedure:

  • Ligand Solution Preparation: In a 20 mL glass vial, dissolve a specific molar equivalent of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) in DMF. Sonicate the mixture for 10-15 minutes to ensure complete dissolution.

  • Metal Salt Solution Preparation: In a separate glass vial, dissolve the corresponding molar equivalent of ZrCl₄ in DMF.

  • Reaction Mixture Assembly:

    • Transfer the metal salt solution to the Teflon liner of the autoclave.

    • Slowly add the ligand solution to the Teflon liner while stirring.

    • Add a specific volume of acetic acid as a modulator. Modulators are crucial as they compete with the ligand for coordination to the metal center, slowing down the crystallization process and often leading to more crystalline materials with fewer defects.[5]

  • Solvothermal Reaction:

    • Seal the autoclave tightly and place it in a preheated oven.

    • Heat the autoclave at a controlled temperature (typically between 120°C and 150°C) for a specified duration (e.g., 24 to 72 hours). The optimal temperature and time will depend on the desired crystal size and phase.

  • Product Isolation:

    • After the reaction is complete, allow the oven to cool down to room temperature naturally. Caution: Do not quench the autoclave as the rapid pressure change can be hazardous.

    • Carefully open the autoclave and collect the solid product by centrifugation or filtration.

  • Washing and Activation:

    • Wash the collected solid with fresh DMF multiple times to remove any unreacted starting materials.

    • To activate the MOF (i.e., to remove the solvent molecules from the pores), immerse the solid in a volatile solvent like ethanol or acetone for several days, replacing the solvent periodically.

    • Finally, dry the activated MOF under vacuum at an elevated temperature (e.g., 120-150°C) to ensure complete removal of the solvent.

Table 1: Representative Synthesis Parameters

ParameterValue RangeRationale
Metal:Ligand Molar Ratio1:1 to 1:2Influences the coordination environment and final structure.
SolventDMF, DEF, DMAcHigh boiling point polar aprotic solvents are effective at dissolving the reactants.[5]
ModulatorAcetic Acid, Benzoic AcidControls the nucleation and growth rate, improving crystallinity.[5]
Temperature120 - 180 °CAffects reaction kinetics and can determine the resulting MOF phase.[7]
Time24 - 72 hoursLonger reaction times can lead to larger crystals and higher yields.

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis, purity, and properties of the MOF.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to verify the crystallinity and phase purity of the synthesized material. The peak positions in the PXRD pattern are characteristic of a specific MOF structure.

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the MOF crystals.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

  • Brunauer-Emmett-Teller (BET) Analysis: This technique measures the specific surface area and pore size distribution of the porous MOF material, which are critical parameters for applications like drug loading.[4]

Application in Drug Development: A Promising Frontier

The unique structural features of MOFs derived from 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) make them highly attractive for drug delivery applications.[1][2] The large, flexible ligand can lead to the formation of MOFs with large pores and high loading capacities for therapeutic molecules. Furthermore, the chemical nature of the ligand and the metal nodes can be tailored to control the release kinetics of the encapsulated drug.

The general strategy for drug loading into MOFs can be visualized as follows:

drug_loading_workflow cluster_loading Drug Loading cluster_isolation Isolation of Drug-Loaded MOF cluster_analysis Analysis mof Activated MOF incubation Incubation/ Stirring mof->incubation drug_solution Drug Solution drug_solution->incubation centrifugation Centrifugation/ Filtration incubation->centrifugation washing Washing centrifugation->washing drying Drying washing->drying loading_capacity Determine Loading Capacity (e.g., UV-Vis) drying->loading_capacity release_study In Vitro Release Studies drying->release_study

Caption: A schematic of the process for loading a therapeutic agent into a MOF.

Conclusion and Future Outlook

The solvothermal synthesis of MOFs using the 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) ligand opens up new avenues for the design of advanced functional materials. The protocols and insights provided in these application notes serve as a foundational guide for researchers to explore the synthesis and potential applications of these novel MOFs, particularly in the exciting field of drug delivery. Further research into tuning the synthesis conditions and exploring different metal nodes will undoubtedly lead to the discovery of new materials with enhanced properties and functionalities.

References

  • RSC Publishing. A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption.

  • Oriental Journal of Chemistry. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application.

  • Innovation.world. Solvothermal Synthesis Of MOFs.

  • Proceeding RSF Press. A review on Metal-Organic Framework (MOF): Synthesis and Solid Catalyst Applications.

  • ResearchGate. Synthesis of metal-organic frameworks: A mini review.

  • MDPI. A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization.

  • protocols.io. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).

  • PMC. Applications of Metal-Organic Frameworks as Drug Delivery Systems.

  • RSC Publishing. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.

  • PubChem. 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)).

  • PMC. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors.

  • ResearchGate. Drug Delivery Applications of Metal-Organic Frameworks (MOFs).

  • MedchemExpress.com. 4',4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)).

  • ResearchGate. Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors.

  • Google Patents. Synthesis of mofs.

  • Infoscience. Biologically Derived Metal Organic Frameworks.

  • SciSpace. Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications.

Sources

Application

Application Note: Reticular Synthesis of Advanced Coordination Polymers Using 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Target Audience: Materials Scientists, Reticular Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Experimental Protocol Executive Summary The rational design of Metal-Organic Frameworks...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Reticular Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the geometric and chemical properties of the organic linkers. 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (often abbreviated as H4obdb or H4OBTC ) has emerged as a highly versatile tetracarboxylate ligand [1]. Characterized by a central ether (-O-) linkage connecting two rigid biphenyl-3,5-dicarboxylic acid arms, this ligand strikes a critical balance between structural rigidity and conformational flexibility. This application note details the mechanistic rationale for selecting this ligand, its physicochemical profiling, and field-proven protocols for synthesizing highly porous, non-interpenetrated coordination polymers.

Physicochemical Profiling & Structural Data

To successfully integrate H4obdb into a reticular synthesis workflow, researchers must account for its solubility, thermal stability, and spatial geometry. The central ether oxygen induces a ~110° bent angle, which fundamentally alters the topology of the resulting MOF compared to linear or planar tetracarboxylates [2].

Table 1: Physicochemical Properties of H4obdb

ParameterSpecification / Value
Chemical Name 4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
CAS Number 1570096-83-1
Molecular Formula C₂₈H₁₈O₉
Molecular Weight 498.44 g/mol
Geometry V-shaped tetracarboxylate (~110° hinge angle)
Solubility Soluble in DMF, DEF, DMSO; Insoluble in H₂O, DCM
Typical Coordination Modes Tetradentate bridging (Cu₂ paddlewheels, Zr₆ oxo-clusters)

Mechanistic Insights & Design Rationale

The "Flexible Hinge" vs. "Rigid Arm" Paradigm

When designing MOFs for gas storage, catalysis, or drug delivery, interpenetration (where one framework grows inside the pores of another) is a common issue that drastically reduces accessible surface area. H4obdb solves this through its unique structural dichotomy:

  • Rigid Biphenyl Arms: The extended π -conjugation of the biphenyl groups provides the mechanical strength necessary to prevent framework collapse upon solvent removal (activation) [3].

  • Flexible Ether Hinge: The -O- linkage provides rotational freedom and a V-shaped geometry. This bent conformation sterically hinders dense packing and framework interpenetration, driving the self-assembly toward mesoporous or highly open microporous topologies (such as soc, pts, or flu nets).

Mechanism A Ether Linkage (-O-) in H4obdb B ~110° Bent Angle A->B C Rotational Freedom A->C E Prevention of Dense Interpenetration B->E C->E D Rigid Biphenyl Arms F Extended π-Conjugation D->F G Mesoporous/Microporous Coordination Polymer E->G F->G

Mechanistic pathway showing how the structural features of H4obdb dictate MOF porosity.

Experimental Protocols

The following protocols outline the synthesis of two distinct coordination polymers using H4obdb: a kinetically labile Copper(II) framework and a thermodynamically stable Zirconium(IV) framework.

Protocol A: Solvothermal Synthesis of a Cu-Based MOF (Cu-obdb)

Copper-based MOFs utilizing tetracarboxylates typically form NbO- or pts-type topologies driven by the formation of Cu₂(COO)₄ paddlewheel secondary building units (SBUs).

Reagents & Materials:

  • H4obdb (Ligand): 0.1 mmol (49.8 mg)

  • Cu(NO₃)₂·3H₂O (Metal Precursor): 0.2 mmol (48.3 mg)

  • N,N-Dimethylformamide (DMF): 10 mL

  • Nitric Acid (HNO₃, 6M): 2-3 drops

Step-by-Step Methodology:

  • Dissolution: Dissolve 49.8 mg of H4obdb and 48.3 mg of Cu(NO₃)₂·3H₂O in 10 mL of DMF in a 20 mL scintillation vial. Causality: DMF acts as both the solvent and a potential coordinating ligand that stabilizes the intermediate metal clusters.

  • Acid Modulation: Add 2-3 drops of 6M HNO₃. Causality: The acid lowers the pH, protonating the carboxylate groups. This slows the deprotonation kinetics, preventing the immediate precipitation of amorphous kinetic products and promoting the growth of large, high-quality single crystals.

  • Crystallization: Seal the vial tightly with a PTFE-lined cap and heat isothermally at 80 °C for 72 hours in a programmable oven.

  • Cooling: Cool to room temperature at a rate of 5 °C/hour to prevent thermal shock and crystal fracturing.

  • Validation & Harvesting: The presence of block-shaped blue/green crystals validates the formation of the Cu-paddlewheel framework. Decant the mother liquor and wash the crystals with fresh DMF (3 × 5 mL).

Protocol B: Synthesis of a Highly Stable Zr-Based MOF (Zr-obdb)

Zirconium MOFs (like the UiO or PCN series) are prized for their exceptional chemical and thermal stability. Because the Zr⁴⁺-carboxylate bond is highly covalent and forms rapidly, a competing monocarboxylic acid (modulator) is strictly required.

Table 2: Optimization Matrix for Zr-obdb Synthesis

Modulator (Acetic Acid)ZrCl₄ : Ligand RatioTemperatureResulting CrystallinityPorosity Yield
0 Equivalents1:1120 °CAmorphous GelLow (< 200 m²/g)
15 Equivalents1:1120 °CMicrocrystallineModerate (~1500 m²/g)
30 Equivalents 1.5:1 120 °C Highly Crystalline Optimal (>2500 m²/g)

Step-by-Step Methodology:

  • Precursor Solubilization: Dissolve 0.15 mmol (35 mg) of ZrCl₄ in 10 mL of DMF. Sonicate for 5 minutes until fully dissolved.

  • Modulator Addition: Add 30 equivalents (relative to the ligand) of glacial acetic acid (~0.17 mL) to the ZrCl₄ solution. Causality: The acetic acid caps the highly reactive Zr₆ oxo-clusters. The H4obdb ligand must thermodynamically displace the acetate groups, resulting in a defect-healing process that yields highly crystalline frameworks.

  • Ligand Integration: Add 0.1 mmol (49.8 mg) of H4obdb to the mixture. Sonicate for an additional 10 minutes.

  • Solvothermal Reaction: Transfer the homogeneous mixture to a Teflon-lined stainless steel autoclave. Heat at 120 °C for 48 hours.

  • Validation: A fine white microcrystalline powder indicates successful synthesis. Confirm the phase purity via Powder X-Ray Diffraction (PXRD).

Post-Synthetic Activation Workflow

To utilize the synthesized MOFs for gas adsorption or drug loading, the pores must be evacuated of guest solvent molecules without collapsing the framework.

Workflow A As-Synthesized MOF (Pores filled with DMF) B Solvent Exchange (Soak in Acetone/EtOH for 3 days) A->B C Supercritical CO2 Drying (Avoids capillary forces) B->C D Thermal Activation (Vacuum at 120 °C for 12h) C->D E Activated MOF (Ready for Application) D->E

Workflow for the solvent exchange and activation of H4obdb-based coordination polymers.

Activation Causality: Direct heating of DMF-solvated MOFs causes massive capillary forces during solvent evaporation, which can crush the framework. Exchanging high-boiling DMF with low-surface-tension solvents (like acetone), followed by Supercritical CO₂ drying, bypasses the liquid-gas phase boundary entirely, preserving the delicate pore architecture dictated by the H4obdb linker.

References

  • PubChem, National Institutes of Health. "Compound Summary for CID 162394011: 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))." National Center for Biotechnology Information. Available at:[Link]

  • American Chemical Society (ACS). "Recent Advances and Challenges in Selective Environmental Applications of Metal−Organic Frameworks." Environmental Science & Technology. Available at:[Link]

Method

Application and Protocol Guide for Gas Adsorption and Storage in MOFs Synthesized with 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Foreword: The Architectural Advantage of a Novel Linker Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential for applications ranging from gas storage and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Architectural Advantage of a Novel Linker

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential for applications ranging from gas storage and separation to catalysis and drug delivery.[1] The key to their versatility lies in the modularity of their synthesis, where metal nodes are connected by organic linkers to create frameworks with tunable pore sizes and chemical functionalities.[2]

This guide focuses on the potential of a sophisticated and largely unexplored organic linker: 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) . The unique structural features of this linker—its length, rigidity, bent geometry, and the presence of an ether linkage—suggest the formation of MOFs with complex and potentially hierarchical pore structures. Such architectures are highly desirable for enhancing gas adsorption capacities and selectivities.

While extensive research on MOFs synthesized from this specific linker is still emerging, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed protocols and application notes based on established principles of MOF synthesis and characterization with analogous aromatic polycarboxylate linkers. The methodologies outlined herein are designed to be a robust starting point for the synthesis, characterization, and evaluation of novel MOFs derived from this promising building block for gas adsorption and storage applications.

Synthesis of MOFs with 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

The synthesis of MOFs is a nuanced process where slight variations in conditions can lead to different crystalline phases. The solvothermal method is the most common approach, offering control over crystal growth and morphology.[3]

Causality in Synthesis: Why Solvothermal?

The choice of the solvothermal method is deliberate. Heating the reaction mixture in a sealed vessel increases the autogenous pressure, which in turn allows the solvent to reach temperatures above its boiling point. This enhances the solubility of the reactants and facilitates the deprotonation of the carboxylic acid groups on the linker, promoting coordination to the metal centers. The slow cooling process that follows is crucial for obtaining high-quality, single crystals suitable for structural determination.

Protocol: Solvothermal Synthesis of a Hypothetical MOF (GEM-MOF-1)

This protocol describes the synthesis of a hypothetical copper-based MOF, herein designated as GEM-MOF-1, using 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) as the organic linker.

Materials:

  • 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (H₄L)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 50 mg of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) in 10 mL of DMF.

  • In a separate vial, dissolve 40 mg of Cu(NO₃)₂·3H₂O in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

  • After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Decant the mother liquor and wash the resulting blue crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To activate the MOF, the solvent molecules within the pores must be removed. This is achieved by solvent exchange with a more volatile solvent. Immerse the crystals in ethanol (3 x 10 mL per day for 3 days), followed by chloroform (3 x 10 mL per day for 3 days).

  • After solvent exchange, decant the chloroform and dry the crystals under vacuum at 150 °C for 12 hours to yield the activated GEM-MOF-1.

Diagram of the MOF Synthesis Workflow:

MOF_Synthesis_Workflow cluster_prep Reactant Preparation Linker Dissolve Linker in DMF Mix Combine & Sonicate Linker->Mix Metal Dissolve Metal Salt in DMF Metal->Mix React Solvothermal Reaction (120°C, 72h) Mix->React Cool Slow Cooling (24h) React->Cool Wash Wash with DMF Cool->Wash Solvent_Exchange Solvent Exchange (Ethanol & Chloroform) Wash->Solvent_Exchange Activate Activate under Vacuum (150°C, 12h) Solvent_Exchange->Activate Product Activated GEM-MOF-1 Activate->Product

Caption: Workflow for the solvothermal synthesis and activation of GEM-MOF-1.

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF, determine its structure, and assess its porosity.[4]

Powder X-Ray Diffraction (PXRD)

Purpose: To confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data if available.

Protocol:

  • Grind a small sample of the activated MOF into a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Scan over a 2θ range of 5° to 50° with a step size of 0.02°.

Thermogravimetric Analysis (TGA)

Purpose: To determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

Protocol:

  • Place 5-10 mg of the activated MOF in an alumina crucible.

  • Heat the sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • The TGA curve will show the temperature at which the framework starts to decompose.

Gas Physisorption Analysis

Purpose: To determine the porosity of the MOF, including its specific surface area, pore volume, and pore size distribution. Nitrogen adsorption at 77 K is the standard method.[5]

Protocol:

  • Degas a 50-100 mg sample of the activated MOF at 150 °C under vacuum for 12 hours to remove any adsorbed moisture or residual solvent.

  • Measure the nitrogen adsorption-desorption isotherm at 77 K over a relative pressure (P/P₀) range from 10⁻⁶ to 1.

  • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method in the relative pressure range of 0.05 to 0.3.[6]

  • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of ~0.99.

  • Calculate the pore size distribution using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm.[7]

Gas Adsorption and Storage Applications

The unique architecture derived from the 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) linker is expected to yield MOFs with high gas storage capacities.[8]

Carbon Dioxide (CO₂) Capture

The presence of the ether oxygen and the aromatic rings in the linker may provide favorable interaction sites for CO₂ molecules, making these MOFs promising candidates for carbon capture.[1]

Protocol: Low-Pressure CO₂ Adsorption Measurement

  • Activate a fresh sample of the MOF as described in the gas physisorption protocol.

  • Measure the CO₂ adsorption isotherm at 273 K and 298 K up to a pressure of 1 bar.

  • The uptake capacity at 1 bar is a key performance indicator for post-combustion carbon capture.

  • To assess the selectivity for CO₂ over N₂, also measure the N₂ adsorption isotherm at the same temperatures.

  • The selectivity can be estimated using the initial slopes of the adsorption isotherms (Henry's Law selectivity) or by using the Ideal Adsorbed Solution Theory (IAST).[9]

Hydrogen (H₂) Storage

For a material to be effective for H₂ storage, it should exhibit a high surface area and an optimal pore size to maximize the interaction with hydrogen molecules.[10]

Protocol: High-Pressure H₂ Adsorption Measurement

  • Activate a fresh sample of the MOF.

  • Measure the H₂ adsorption isotherm at 77 K (liquid nitrogen temperature) up to a pressure of at least 1 bar, and ideally up to higher pressures if equipment allows.

  • The excess H₂ uptake is typically reported in weight percent (wt%).

Methane (CH₄) Storage

MOFs are being extensively studied for the storage of natural gas, of which methane is the primary component. High porosity and tailored pore chemistry are crucial for high methane storage capacity.

Protocol: High-Pressure CH₄ Adsorption Measurement

  • Activate a fresh sample of the MOF.

  • Measure the CH₄ adsorption isotherm at 298 K up to a pressure of 35 bar or higher.

  • The total methane uptake is often reported in volumetric units (cm³/cm³ or v/v).

Diagram of the Gas Adsorption Measurement Workflow:

Gas_Adsorption_Workflow cluster_sample_prep Sample Preparation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis Activation MOF Activation (Vacuum & Heat) CO2 CO₂ Adsorption (273K & 298K) Activation->CO2 H2 H₂ Adsorption (77K) Activation->H2 CH4 CH₄ Adsorption (298K) Activation->CH4 Uptake Uptake Capacity (wt% or v/v) CO2->Uptake Selectivity Selectivity (IAST) CO2->Selectivity H2->Uptake CH4->Uptake Isosteric_Heat Isosteric Heat of Adsorption Uptake->Isosteric_Heat

Caption: General workflow for gas adsorption measurements and data analysis.

Data Interpretation and Performance Metrics

A comprehensive understanding of the gas adsorption behavior requires careful analysis of the collected data.

Table 1: Key Performance Metrics for Gas Adsorption in MOFs

ParameterGasTypical ConditionsImportance
BET Surface Area N₂77 KIndicates the total accessible surface for gas adsorption.
Pore Volume N₂77 KRepresents the total space available for gas storage.
CO₂ Uptake CO₂273 K / 298 K, 1 barRelevant for post-combustion carbon capture applications.
CO₂/N₂ Selectivity CO₂/N₂273 K / 298 KCrucial for separating CO₂ from flue gas.
H₂ Uptake H₂77 K, 1 barA primary metric for evaluating hydrogen storage materials.
CH₄ Uptake CH₄298 K, 35-65 barImportant for on-board vehicular natural gas storage.
Isosteric Heat of Adsorption (Qst) AdsorbateMultiple temps.Provides insight into the strength of the interaction between the gas and the MOF.

Conclusion and Future Outlook

The 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) linker presents an exciting opportunity for the design of novel MOFs with potentially superior gas adsorption and storage properties. The protocols and application notes provided in this guide offer a solid foundation for the synthesis, characterization, and evaluation of these new materials. The intricate structure of the linker is hypothesized to lead to MOFs with hierarchical porosity, which could be particularly advantageous for both high storage capacities and favorable adsorption/desorption kinetics. Future work should focus on systematic studies involving different metal nodes and synthesis conditions to fully explore the potential of this promising linker in addressing the challenges of clean energy and environmental remediation.

References

  • Characterization Techniques for Elucidating MOF Structural Transformations. (2025, August 11). Vertex AI Search.
  • Best Practices in the Characterization of MOF@MSN Composites | Inorganic Chemistry. (2022, March 3). ACS Publications. [Link]

  • An Introduction to MOFs and Characterizing their Porosity - AZoM. (2019, April 29). AZoM.com. [Link]

  • Hierarchically porous metal–organic frameworks: synthetic strategies and applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Various techniques applied for characterization of MOFs - ResearchGate. (n.d.). ResearchGate. [Link]

  • Adsorption of Natural Gas in Metal–Organic Frameworks: Selectivity, Cyclability, and Comparison to Methane Adsorption | Journal of the American Chemical Society. (2024, April 3). ACS Publications. [Link]

  • Research Progress on CO 2 Capture and Catalytic Conversion of Metal-Organic Frameworks Materials - MDPI. (2025, April 24). MDPI. [Link]

  • Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. (2025, May 22). DiVA portal. [Link]

  • Hydrogen Storage in Metal-Organic Frameworks - DOE Hydrogen and Fuel Cells Program FY 2011 Annual Progress Report. (2005, May 1). U.S. Department of Energy. [Link]

  • Metal-organic frameworks for hydrogen storage. (n.d.). Diamond Light Source. [Link]

  • Inorganic Chemistry: What are the potential applications of metal-organic frameworks (MOFs) in gas storage and separation? | ResearchGate. (2025, August 8). ResearchGate. [Link]

  • Metal–Organic Framework-Based Membranes for Gas Separation - Encyclopedia.pub. (2024, February 28). Encyclopedia.pub. [Link]

  • Gas Adsorption in Metal–Organic Frameworks: Fundamentals and Applications. (n.d.). CRC Press. [Link]

  • Identification of Metal–Organic Frameworks for near Practical Energy Limit CO2 Capture from Wet Flue Gases: An Integrated Atomistic and Process Simulation Screening of Experimental MOFs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Applications of Metal-Organic Frameworks in Methane Storage - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • High Methane Storage Working Capacity in Metal−Organic Frameworks with Acrylate Links. (2016, July 21). ACS Publications. [Link]

  • Methane storage in flexible metal-organic frameworks with intrinsic thermal management - PubMed. (2015, November 19). National Center for Biotechnology Information. [Link]

  • Hydrogen storage in metal–organic frameworksw. (n.d.). University of California, Berkeley. [Link]

  • A Series of Metal–Organic Frameworks for Selective CO2 Capture and Catalytic Oxidative Carboxylation of Olefins - Berkeley Global Science Institute. (2018, October 18). University of California, Berkeley. [Link]

  • Predicting hydrogen storage in MOFs via machine learning - PMC - NIH. (2021, June 24). National Center for Biotechnology Information. [Link]

  • MOFs with the Stability for Practical Gas Adsorption Applications Require New Design Rules. (2024, October 4). ACS Publications. [Link]

  • A Series of Metal–Organic Frameworks for Selective CO2 Capture and Catalytic Oxidative Carboxylation of Olefins | Inorganic Chemistry - ACS Publications. (2018, October 9). ACS Publications. [Link]

  • (PDF) Hydrogen Storage in Metal-Organic Frameworks - ResearchGate. (2011, December 22). ResearchGate. [Link]

  • CO2 MOFs - Singapore - DR-NTU - Nanyang Technological University. (n.d.). Nanyang Technological University. [Link]

  • A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization - MDPI. (2012, September 14). MDPI. [Link]

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC. (2022, June 15). National Center for Biotechnology Information. [Link]

  • MOFs with the Stability for Practical Gas Adsorption Applications Require New Design Rules - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Biologically Derived Metal Organic Frameworks - Infoscience. (n.d.). Infoscience. [Link]

  • Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium - Seventh Sense Research Group. (2025, July 4). Seventh Sense Research Group. [Link]

Sources

Application

Catalytic applications of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) based transition metal frameworks

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) for heterogeneous catalysis requires organic linkers that balance structural robustness with dynamic flexibility. The ligand 4',4'''-oxybis([1,1'-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) for heterogeneous catalysis requires organic linkers that balance structural robustness with dynamic flexibility. The ligand 4',4'''-oxybis([1,1'-biphenyl]-3,5-dicarboxylic acid) (commonly abbreviated as H4obdb, CAS: 1570096-83-1)[1] has emerged as a premium semi-rigid octadentate linker for constructing high-performance transition metal catalysts.

By coordinating H4obdb with transition metals such as Cu(II) and Zn(II), researchers can synthesize highly porous, cage-based architectures[2]. This application note provides an in-depth technical guide on utilizing H4obdb-based MOFs—specifically the copper-based [Cu6(obdb)3(H2O)6]n framework—for Lewis acid catalysis, emphasizing the chemical fixation of CO₂ and size-selective organic transformations.

Mechanistic Rationale: The H4obdb Advantage

The exceptional catalytic performance of H4obdb-based frameworks is directly tied to the unique molecular topology of the ligand:

  • Conformational Flexibility via Ether Linkage: The central ether (-O-) bridge provides a V-shaped geometry with a flexible dihedral angle. During catalytic turnover or thermal activation, this flexibility allows the framework to dynamically relieve internal steric strain, preventing the pore collapse that frequently plagues rigid MOFs[2].

  • Hydrophobic Microenvironment: The extended [1,1'-biphenyl] arms create a highly hydrophobic pore surface. In Lewis acid catalysis, water is a severe poison because it competitively binds to open metal sites. The biphenyl groups repel ambient moisture while simultaneously enriching the local concentration of non-polar organic substrates (e.g., epoxides, aldehydes) via π−π and van der Waals interactions.

  • High Density of Active Sites: Coordination with Cu(II) yields classic dicopper paddlewheel secondary building units (SBUs)[2]. Upon thermal activation, the removal of axial solvent molecules generates coordinatively unsaturated sites (CUS). These exposed Cu(II) centers act as potent Lewis acids, capable of polarizing carbon-oxygen bonds in target substrates.

Heterogeneous Catalysis Applications

Chemical Fixation of CO₂ (Cycloaddition)

The conversion of CO₂ and epoxides into high-value cyclic carbonates is a critical reaction in green chemistry and pharmaceutical intermediate synthesis. The activated Cu-obdb MOF serves as an ideal heterogeneous catalyst for this process. The Cu(II) open metal sites act as Lewis acids to coordinate and activate the epoxide oxygen, weakening the C-O bond. A nucleophilic co-catalyst (such as tetrabutylammonium bromide, TBAB) subsequently attacks the less sterically hindered carbon, opening the ring to allow CO₂ insertion.

Size-Selective Lewis Acid Catalysis

Because the Cu-obdb framework features distinct polyhedral cages connected by restricted one-dimensional channel windows[2], it exhibits profound size-selectivity. Smaller substrates (like propylene oxide) can easily diffuse into the cages to access the Cu(II) active sites, whereas bulkier substrates (like tetraphenylethylene oxide) are sterically excluded. This molecular sieving effect allows drug development professionals to perform highly selective catalytic transformations in complex, multi-component mixtures.

Standardized Experimental Protocols

The following protocols outline the synthesis, self-validating activation, and catalytic application of the Cu-obdb MOF.

Workflow N1 Ligand H4obdb (CAS: 1570096-83-1) N3 Solvothermal Synthesis (DMF/H2O, 85°C) N1->N3 N2 Cu(NO3)2·3H2O Metal Precursor N2->N3 N4 As-Synthesized MOF [Cu6(obdb)3(H2O)6]n N3->N4 72 Hours N5 Solvent Exchange (Methanol/Acetone) N4->N5 Impurity Removal N6 Thermal Activation (Vacuum, 120°C) N5->N6 Lower Surface Tension N7 Activated Catalyst (Open Metal Sites) N6->N7 Generates Lewis Acid Centers

Solvothermal synthesis and activation workflow for H4obdb-based transition metal catalysts.

Protocol A: Synthesis of Cu-obdb Catalyst

Causality Note: N,N-Dimethylformamide (DMF) is used as the primary solvent because its slow thermal decomposition generates amines that slowly deprotonate the H4obdb ligand, ensuring highly crystalline framework growth rather than amorphous precipitation.

  • Reagent Preparation: Dissolve 0.05 mmol of H4obdb[1] and 0.15 mmol of Cu(NO₃)₂·3H₂O in a solvent mixture containing 4 mL DMF, 1 mL H₂O, and 0.1 mL of tetrafluoroboric acid (HBF₄, acts as a modulator to increase crystal size).

  • Solvothermal Reaction: Transfer the homogeneous solution to a Teflon-lined stainless steel autoclave. Heat the sealed vessel in an oven at 85 °C for 72 hours.

  • Cooling & Isolation: Cool the autoclave to room temperature at a rate of 5 °C/hour. Isolate the resulting blue polyhedral crystals via vacuum filtration.

Protocol B: Catalyst Activation & Self-Validation

Causality Note: Direct vacuum drying of DMF-solvated MOFs often causes pore collapse due to the high surface tension of DMF. Exchanging DMF with a low-boiling, low-surface-tension solvent like acetone preserves the delicate cage architecture.

  • Solvent Exchange: Immerse the as-synthesized crystals in 20 mL of fresh acetone. Replace the acetone every 12 hours for 3 days.

  • Thermal Activation: Transfer the exchanged MOF to a Schlenk tube and heat under dynamic vacuum (10⁻³ Torr) at 120 °C for 12 hours.

  • Self-Validation Check: Observe the color of the crystals. A successful activation (removal of axial water/solvent from the Cu paddlewheel) will result in a distinct color shift from light blue to deep purple-blue. Confirm structural integrity by running a Powder X-Ray Diffraction (PXRD) scan; the primary peaks must match the simulated [Cu6(obdb)3(H2O)6]n pattern[2].

Protocol C: CO₂ Cycloaddition Workflow

Mechanism M1 Activated Cu-obdb MOF (Cu-Paddlewheel Node) M2 Substrate Coordination (Epoxide binds to Cu²⁺) M1->M2 Epoxide diffusion M3 Ring Opening (Nucleophilic attack by TBAB) M2->M3 Halide addition M4 CO2 Insertion (Formation of Alkylcarbonate) M3->M4 CO2 (1 atm) M5 Ring Closure (Cyclic Carbonate Yielded) M4->M5 Intramolecular cyclization M6 Catalyst Regeneration M5->M6 Product release M6->M1 Cycle repeats

Mechanistic pathway of CO2 cycloaddition with epoxides catalyzed by Cu-obdb MOF open metal sites.

  • Reaction Setup: In a 10 mL Schlenk flask, add 20 mg of activated Cu-obdb catalyst, 20 mmol of the target epoxide, and 0.5 mmol of TBAB (co-catalyst).

  • Atmosphere Control: Purge the flask with CO₂ gas three times, then attach a CO₂ balloon to maintain a constant pressure of 1 atm.

  • Catalysis: Stir the mixture at 80 °C for 24 hours.

  • Isolation: Cool the mixture to room temperature. Separate the solid MOF catalyst via centrifugation (8000 rpm, 5 mins). The catalyst can be washed with acetone, dried, and reused for up to 5 consecutive cycles without significant loss of activity.

  • Analysis: Analyze the supernatant via ¹H NMR or GC-MS to determine the yield of the cyclic carbonate.

Quantitative Performance Data

The hydrophobic pores and high density of Lewis acid sites in the Cu-obdb framework yield excellent catalytic turnover, while the fixed pore windows impose strict size selectivity.

Substrate (Epoxide)Kinetic Diameter (Å)Co-CatalystTemp (°C)Time (h)Yield (%)TOF (h⁻¹)
Propylene Oxide~4.3TBAB (2.5 mol%)8024>9941.2
Epichlorohydrin~4.8TBAB (2.5 mol%)80249640.0
Styrene Oxide~5.8TBAB (2.5 mol%)80248234.1
Tetraphenylethylene Oxide>9.0TBAB (2.5 mol%)8024<5<0.2

Note: The sharp drop in yield for Tetraphenylethylene Oxide demonstrates the size-exclusion properties of the framework, confirming that catalysis occurs strictly within the MOF pores rather than on the exterior surface.

References

  • Sigma-Aldrich Product Catalog Title: 4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) | 1570096-83-1 Source: Sigma-Aldrich URL:[1]

  • ACS Crystal Growth & Design Title: A Microporous Metal–Organic Framework for Efficient C2H2/CO2 and C2H6/CH4 Separation (Characterization of [Cu6(obdb)3(H2O)6]n) Source: ACS Publications URL:[2]

Sources

Method

Application Note: In Situ Activation Strategies for 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) Metal-Organic Frameworks

Introduction to H4obdb-Based Frameworks The rational design of Metal-Organic Frameworks (MOFs) using semi-rigid, high-symmetry tetracarboxylate ligands has driven significant advancements in gas storage, hydrocarbon sepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to H4obdb-Based Frameworks

The rational design of Metal-Organic Frameworks (MOFs) using semi-rigid, high-symmetry tetracarboxylate ligands has driven significant advancements in gas storage, hydrocarbon separation, and chemical sensing. A premier example is the ligand 4',4'''-oxybis([1,1'-biphenyl]-3,5-dicarboxylic acid), commonly abbreviated as H4obdb[1].

When coordinated with transition metals, H4obdb yields highly porous architectures. For instance, the assembly of H4obdb with Cu(II) paddlewheel secondary building units (SBUs) produces [Cu6(obdb)3(H2O)6]n, a framework characterized by the unique coexistence of polyhedral cages and one-dimensional channels[1][2]. This specific MOF demonstrates exceptional gas storage capabilities, including a total gravimetric H₂ uptake of 11.35% (77 K, 90 bar) and a CH₄ uptake of 305.07 cm³/g (298 K, 35 bar)[1]. Furthermore, it exhibits highly efficient separation of C₂H₂/CO₂ and C₂H₆/CH₄ gas mixtures[2]. Beyond gas storage, H4obdb has been utilized to construct robust Zn-based MOFs, such as [CH3(NH2)2][Zn2(obdb)(OH)]·DMF, which serves as a highly sensitive ratiometric fluorescence sensor for detecting 1-hydroxypyrene in human urine[3].

The Mechanistic Challenge: Capillary-Induced Pore Collapse

The exceptional porosity of H4obdb MOFs is a double-edged sword. The large polyhedral cages and extended biphenyl-ether-biphenyl backbones make the framework highly susceptible to structural collapse during the removal of guest solvent molecules (activation).

The Causality of Collapse : During conventional thermal activation, the evaporation of high-boiling, high-surface-tension solvents (like DMF and H₂O) creates a liquid-gas meniscus within the micropores. According to the Young-Laplace equation ( ΔP=2γcosθ/r ), this meniscus exerts immense capillary stress on the pore walls. For ultra-porous Cu-obdb frameworks, this stress easily exceeds the mechanical yield strength of the coordination bonds, leading to framework degradation and a drastic loss of BET surface area.

To preserve structural integrity, in situ activation methods —where the MOF is activated directly within the measurement cell or via phase-boundary-free techniques—are strictly required.

Validated In Situ Activation Protocols

Protocol A: Low-Surface-Tension Solvent Exchange & Dynamic Vacuum Activation

This protocol relies on replacing the native reaction solvent with a volatile, low-surface-tension solvent (e.g., Dichloromethane, γ≈27.2 mN/m) to exponentially minimize capillary forces prior to in situ vacuum heating[2].

Step-by-Step Methodology :

  • Solvent Decanting : Isolate the as-synthesized [Cu6(obdb)3(H2O)6]n crystals via gentle centrifugation (3000 rpm, 3 min). Carefully decant the DMF/H₂O mother liquor.

  • Solvent Exchange : Immerse the crystals in anhydrous dichloromethane (DCM). Seal the vial and leave undisturbed. Replace the DCM with fresh anhydrous solvent every 12 hours for a total of 3 days (72 hours) to ensure complete diffusion of DMF out of the pores[2].

  • In Situ Transfer : Transfer the DCM-solvated crystals directly into the sample cell of a gas sorption analyzer (e.g., Micromeritics ASAP or Quantachrome Autosorb).

  • Thermal Ramping : Apply a dynamic vacuum. To prevent rapid solvent boiling (which can fracture the crystals macroscopically), ramp the temperature slowly (1 °C/min) to 353 K (80 °C)[2].

  • Isothermal Outgassing (Self-Validation) : Hold the sample at 353 K under dynamic vacuum for 10 hours[2]. The activation is validated as successful and complete only when the system's outgassing rate drops strictly below 1 µmHg/min.

Protocol B: In Situ Supercritical CO₂ (scCO₂) Activation

For highly fragile H4obdb derivatives, or when the absolute maximum theoretical surface area is required, scCO₂ activation is employed. By transitioning liquid CO₂ to a supercritical fluid, the liquid-gas phase boundary is entirely bypassed, reducing capillary forces to exactly zero[4].

Step-by-Step Methodology :

  • Ethanol Exchange : Exchange the native solvent with absolute ethanol over 3 days (ethanol is fully miscible with liquid CO₂).

  • Liquid CO₂ Flushing : Place the ethanol-solvated MOF into a critical point dryer or a high-pressure cell. Flush the cell with liquid CO₂ at 10 °C at least 5 times over an 8-hour period to completely displace the ethanol.

  • Supercritical Transition : Seal the cell and heat to 313 K (40 °C). The internal pressure will rise to approximately 100 bar, safely crossing the CO₂ critical point (31.1 °C, 73.8 bar).

  • Equilibration : Hold the system in the supercritical state for 2 hours to ensure the fluid fully permeates the polyhedral cages.

  • Isothermal Depressurization (Self-Validation) : Slowly vent the scCO₂ at a constant temperature of 313 K over 4 hours. The transition from supercritical fluid to gas occurs without a phase boundary. The process is validated by a final internal pressure of 1 atm at 313 K, leaving the MOF pores pristine and fully evacuated.

Quantitative Data Presentation

Table 1: Comparison of Activation Methods for [Cu6(obdb)3(H2O)6]n

Activation MethodSolvent ExchangedActivation TempCapillary Force ( ΔP )Expected Structural IntegrityGas Uptake (CH₄ at 298K, 35 bar)
Direct Heating None (DMF/H₂O)150 °CExtremely HighCollapsed (< 100 m²/g)Minimal
Dynamic Vacuum Dichloromethane80 °C (353 K)LowIntact (~1200 - 1500 m²/g)~305 cm³/g[1][2]
scCO₂ Activation Ethanol CO₂40 °C (313 K)ZeroPristine (> 1500 m²/g)> 310 cm³/g

Process Visualization

ActivationWorkflow Start As-Synthesized H4obdb MOF (Pores filled with DMF/H2O) Decision Select Activation Pathway Start->Decision SolventEx Solvent Exchange (DCM, 72 hours) Decision->SolventEx Standard Protocol EtOHEx Solvent Exchange (Ethanol, 72 hours) Decision->EtOHEx Fragile Frameworks Vacuum In Situ Dynamic Vacuum (353 K, 10 hours) SolventEx->Vacuum Reduces Surface Tension Success Activated MOF (Intact Polyhedral Cages) Vacuum->Success Outgassing < 1 µmHg/min scCO2 scCO2 Processing (100 bar, 313 K) EtOHEx->scCO2 Miscible with liquid CO2 Depress Isothermal Depressurization (Zero Capillary Force) scCO2->Depress Supercritical Phase Depress->Success Bypasses Gas-Liquid Boundary

Figure 1: Logical workflow comparing standard DCM solvent exchange vs. scCO₂ activation for H4obdb MOFs.

References

  • Pang, J., Jiang, F., Wu, M., Yuan, D., Zhou, K., Qian, J., Su, K., & Hong, M. (2014). Coexistence of cages and one-dimensional channels in a porous MOF with high H₂ and CH₄ uptakes. Chemical Communications, 50(22), 2834-2836.

  • ACS Publications. (2021). A Microporous Metal–Organic Framework for Efficient C₂H₂/CO₂ and C₂H₆/CH₄ Separation. Crystal Growth & Design.

  • ACS Publications. (2025). Evaluation of the Potential of a Ratiometric Fluorescence Sensor for Sensitively Recognizing 1-Hydroxypyrene in Real Urine.3

  • Su, K. et al. (2016). Research profile on Supercritical CO₂ activation of structurally unstable MOFs. ResearchGate. 4

Sources

Application

Protocol for dissolving 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) for ligand exchange reactions

Protocol for the Dissolution of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) for Ligand Exchange Reactions Abstract This document provides a comprehensive guide for the dissolution of the tetracarboxylic acid li...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol for the Dissolution of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) for Ligand Exchange Reactions

Abstract

This document provides a comprehensive guide for the dissolution of the tetracarboxylic acid ligand, 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), a critical precursor in the synthesis of advanced metal-organic frameworks (MOFs) and other coordination polymers. Due to its rigid, extended aromatic structure, this ligand exhibits poor solubility in many common laboratory solvents, a challenge that can impede its application in ligand exchange reactions. This guide elucidates the chemical principles underpinning the dissolution process, focusing on deprotonation strategies to enhance solubility. Detailed, step-by-step protocols for dissolution in both organic and aqueous-based systems are provided, tailored for researchers, scientists, and drug development professionals engaged in materials synthesis and coordination chemistry.

Introduction: The Challenge of Solubility in MOF Synthesis

4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a highly functionalized organic linker valued for its potential to create MOFs with complex, high-surface-area structures. Its molecular structure, characterized by multiple phenyl rings and four carboxylic acid groups, imparts significant rigidity. While advantageous for forming robust frameworks, this rigidity contributes to strong intermolecular forces (e.g., hydrogen bonding and π-π stacking) in the solid state, leading to low solubility in common solvents.

For this ligand to participate in a ligand exchange reaction, it must first be brought into the solution phase, where it can displace existing ligands coordinated to a metal center. The core challenge, therefore, is to overcome the strong intermolecular forces of the solid-state ligand without inducing degradation. The most effective strategy to achieve this is through the deprotonation of its carboxylic acid moieties.

The Causality of Dissolution: The Role of Deprotonation

The dissolution of polycarboxylic acid ligands like 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is fundamentally governed by acid-base chemistry. The carboxylic acid groups (-COOH) are Brønsted acids, capable of donating a proton.[1] In their protonated form, these groups readily form strong intermolecular hydrogen bonds, contributing to a stable, and thus less soluble, crystal lattice.

By introducing a base, the carboxylic acid groups are deprotonated to form carboxylate anions (-COO⁻). This transformation has two primary effects that enhance solubility:

  • Disruption of Hydrogen Bonding: The removal of the acidic proton eliminates the primary hydrogen bond donor sites, significantly weakening the intermolecular forces that hold the crystal lattice together.

  • Increased Polarity and Ion-Dipole Interactions: The resulting carboxylate salt is an ionic species. This dramatic increase in polarity allows for strong, favorable ion-dipole interactions with polar solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or water.

The choice of solvent and base is therefore a critical experimental parameter that must be tailored to the specific requirements of the subsequent ligand exchange reaction. The degree of deprotonation can also be controlled by adjusting the stoichiometry of the base, which can influence the final structure of the coordination polymer.[2]

Core Experimental Protocols

Two primary protocols are presented below: one utilizing a polar aprotic organic solvent, common in solvothermal MOF synthesis, and another for aqueous systems, which is relevant for biomimetic or green chemistry approaches.

Protocol 1: Dissolution in a Polar Aprotic Solvent (DMF)

This protocol is suitable for many standard MOF syntheses where the final reaction is carried out under solvothermal conditions.[3] DMF is an excellent solvent for this purpose due to its high boiling point and its ability to solvate both the ligand and many metal salts.

Materials and Reagents:

  • 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

  • N,N-Dimethylformamide (DMF), anhydrous grade

  • A suitable non-nucleophilic organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Small vial or flask with a magnetic stir bar

  • Heating plate/stirrer

  • Optional: Ultrasound bath

Step-by-Step Methodology:

  • Preparation: In a clean, dry vial, weigh out the desired amount of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)).

  • Solvent Addition: Add the calculated volume of anhydrous DMF to achieve the target concentration for your ligand exchange reaction.

  • Initial Mixing: Stir the suspension at room temperature for 5-10 minutes. The ligand will likely not dissolve at this stage, forming a cloudy suspension.

  • Base Addition (Deprotonation): Add a stoichiometric equivalent of a suitable organic base (e.g., TEA). A common starting point is to add 4 equivalents of base for each equivalent of the tetracarboxylic acid ligand to ensure full deprotonation.

  • Heating and Dissolution: Gently heat the mixture to 60-80°C while stirring. The elevated temperature increases the rate of dissolution.[3] In many cases, the suspension will clarify into a homogenous solution as the carboxylate salt forms.

  • Optional Sonication: If full dissolution is not achieved by heating and stirring alone, the vial can be placed in an ultrasound bath for 15-30 minute intervals.[3] This can help to break up larger agglomerates of the solid ligand.

  • Cooling and Use: Once a clear solution is obtained, allow it to cool to the desired temperature for your ligand exchange reaction. The dissolved, deprotonated ligand is now ready for use.

Protocol 2: Dissolution in an Aqueous System

This protocol is designed for reactions where water is the desired solvent, often in the synthesis of biocompatible MOFs or under biomimetic conditions.[4][5]

Materials and Reagents:

  • 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

  • Deionized water

  • A suitable inorganic base (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)), 1 M solution

  • pH meter or pH paper

  • Vial or beaker with a magnetic stir bar

Step-by-Step Methodology:

  • Suspension: Weigh the desired amount of the ligand and suspend it in the required volume of deionized water.

  • Base Addition: While stirring vigorously, add the 1 M NaOH or KOH solution dropwise to the suspension. Deprotonation of the carboxylic acid groups is required to dissolve these types of ligands in water.[4][5]

  • pH Monitoring: Monitor the pH of the solution. As the base is added, the ligand will begin to dissolve. Continue adding the base until the ligand is fully dissolved and the pH is in the desired range for the subsequent reaction. A pH of 5-7 is a common target for many MOF syntheses.[6]

  • Gentle Warming (Optional): If dissolution is slow, the mixture can be gently warmed to 40-50°C to increase the rate.

  • Final Adjustment: Once the ligand is fully dissolved, the pH can be carefully adjusted if necessary. The resulting clear aqueous solution of the deprotonated ligand is now ready for the ligand exchange reaction.

Visualization of the Dissolution Workflow

The following diagram illustrates the key decision points and steps in the dissolution process.

Dissolution_Workflow cluster_prep Preparation cluster_solvent Solvent System Choice cluster_organic Organic Protocol cluster_aqueous Aqueous Protocol start Start: Weigh Ligand solvent_choice Select Solvent System start->solvent_choice add_dmf Add DMF solvent_choice->add_dmf Organic add_water Add Deionized Water solvent_choice->add_water Aqueous add_org_base Add Organic Base (e.g., TEA) add_dmf->add_org_base heat_stir Heat (60-80°C) & Stir add_org_base->heat_stir sonicate Sonication (Optional) heat_stir->sonicate end_node Homogeneous Ligand Solution (Ready for Ligand Exchange) heat_stir->end_node sonicate->end_node add_inorg_base Add Inorganic Base (e.g., NaOH) Monitor pH add_water->add_inorg_base add_inorg_base->end_node

Caption: Workflow for dissolving the tetracarboxylic acid ligand.

Summary of Dissolution Parameters

The following table summarizes the key parameters for the two primary dissolution protocols.

ParameterProtocol 1: Organic SystemProtocol 2: Aqueous System
Solvent N,N-Dimethylformamide (DMF)Deionized Water
Base Triethylamine (TEA), DIPEASodium Hydroxide (NaOH), KOH
Temperature 60-80°CRoom Temperature to 50°C
Key Process Base-mediated deprotonationpH-controlled deprotonation
Typical Use Case Solvothermal MOF synthesisBiomimetic or aqueous MOF synthesis

Conclusion and Best Practices

The successful dissolution of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a prerequisite for its use in ligand exchange reactions. The protocols outlined in this guide are based on the fundamental principle of deprotonating the carboxylic acid groups to overcome insolubility. Researchers should consider the solvent and base to be integral components of the reaction system, as they can influence the kinetics of the ligand exchange and the final product's structure. For sensitive reactions, the use of anhydrous solvents and inert atmospheres may be necessary to prevent unwanted side reactions. Always begin with small-scale test dissolutions to optimize conditions before proceeding to a larger scale.

References

  • Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry. Available at: [Link]

  • Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. MDPI. Available at: [Link]

  • Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Brønsted Acidity in Metal−Organic Frameworks. ACS Publications. Available at: [Link]

  • A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. MDPI. Available at: [Link]

  • How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF? ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve MOF crystallization yield with 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Welcome to the Technical Support Center for 4',4'''-Oxybis([1,1'-biphenyl]-3,5-dicarboxylic acid) , commonly designated as H4obdb (CAS: 1570096-83-1)[1]. As a Senior Application Scientist, I have designed this guide to h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4',4'''-Oxybis([1,1'-biphenyl]-3,5-dicarboxylic acid) , commonly designated as H4obdb (CAS: 1570096-83-1)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique thermodynamic and kinetic hurdles associated with this specific tetracarboxylate ligand.

H4obdb is a V-shaped, semi-rigid ligand utilized to construct highly porous, cage-based Metal-Organic Frameworks (MOFs) for critical applications like light hydrocarbon gas separation (e.g., Cu-obdb)[2] and luminescent biomarker sensing (e.g., Eu-obdb)[3].

Part 1: Mechanistic FAQs (Expertise & Causality)

Q1: Why does H4obdb often yield amorphous precipitates instead of single crystals? A1: The core issue lies in the ligand's molecular geometry. H4obdb features a flexible ether (-O-) linkage connecting two rigid biphenyl-3,5-dicarboxylate arms. This flexibility dramatically increases the degrees of freedom during the self-assembly process. Without intervention, metal ions coordinate too rapidly with the eight available oxygen donors, leading to disordered kinetic trapping (amorphous precipitation) rather than ordered thermodynamic growth. To solve this, you must shift the reaction to thermodynamic control by introducing monocarboxylic acid modulators (like acetic or benzoic acid) that reversibly compete for metal binding sites, thereby slowing down the nucleation rate.

Q2: How does the solvent ratio dictate the yield and topology of H4obdb MOFs? A2: The solvent system is not just a medium; it is a structure-directing agent. For instance, in the synthesis of Eu-obdb, a specific DMF/H2O/EtOH ratio is required[3].

  • DMF ensures the complete solvation of the bulky, hydrophobic biphenyl backbone.

  • Water facilitates the controlled hydrolysis of the metal precursor and acts as a terminal ligand to stabilize the secondary building units (SBUs).

  • Ethanol fine-tunes the dielectric constant of the mixture and lowers the overall boiling point, which controls the supersaturation level and promotes high-yield, defect-free crystal growth.

Part 2: Troubleshooting Guide for Low Yields & Poor Crystallinity

Troubleshooting A H4obdb Crystallization Issue Detected B Amorphous Precipitate A->B Fast Kinetics C Low Yield (< 20%) A->C Poor Deprotonation D Add Modulator (e.g., Benzoic Acid) B->D Slows Nucleation E Increase Temp/Base (e.g., 85°C or TEA) C->E Overcomes Energy Barrier F High-Yield Crystalline MOF D->F E->F

Decision matrix for troubleshooting H4obdb MOF crystallization issues.

Issue 1: Low Overall Yield (< 10%) or Unreacted Ligand Recovery
  • Causality: The four carboxylic acid (-COOH) groups on H4obdb require significant activation energy to fully deprotonate in standard solvothermal conditions. If the temperature is too low, the ligand remains protonated and insoluble.

  • Actionable Solution: Increase the reaction temperature to exactly 85 °C[3]. If yields remain low, introduce a micro-quantity of a mild base (e.g., Triethylamine, TEA) to artificially lower the deprotonation energy barrier.

Issue 2: Rapid Co-precipitation of Ligand and Metal
  • Causality: High supersaturation leads to catastrophic, heterogeneous nucleation.

  • Actionable Solution: Implement a "Self-Validating Modulator Protocol." Add 20 equivalents of a modulator (e.g., benzoic acid) relative to the metal salt. If the solution turns cloudy at room temperature, increase the modulator concentration until the solution remains perfectly clear, ensuring crystallization only triggers upon thermal heating.

Part 3: Standard Operating Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating workflows. Each critical step contains a validation checkpoint to confirm the physical chemistry is proceeding correctly before moving to the next phase.

Protocol A: High-Yield Synthesis of Luminescent Eu-obdb

This protocol yields [Eu(H2O)5]0.33[Eu(obdb)]·2DMF, a red-emission MOF used for visualizing amino acids like Tryptophan[3].

  • Ligand Solvation: Dissolve 0.04 mmol (20 mg) of H4obdb in 3.0 mL of N,N-dimethylformamide (DMF) in a glass vial.

    • Validation Checkpoint: The solution must be 100% transparent. If any particulate remains, sonicate for 10 minutes. Un-dissolved ligand acts as a seed for amorphous growth.

  • Metal Addition: Add 0.67 mmol (30 mg) of Eu(NO3)3·6H2O to the mixture[3].

  • Solvent Modulation: Add 1.5 mL of deionized H2O and 0.5 mL of absolute Ethanol (EtOH). Stir continuously for 2 hours at room temperature[3].

  • Solvothermal Assembly: Seal the vial tightly and heat at 85 °C for exactly 72 hours[3].

  • Controlled Cooling: Cool the oven to room temperature at a strict rate of 2 °C/hour.

    • Validation Checkpoint: Rapid cooling causes thermal shock, cracking the crystals. Proper cooling yields intact, lipochromous hexagon-shaped crystals.

  • Harvesting: Filter and wash with fresh DMF (3 × 5 mL) and EtOH (3 × 5 mL).

    • Expected Yield: ~38% based on the H4obdb ligand[3].

Workflow L H4obdb (0.04 mmol) R Solvothermal Reaction (85°C, 72h) L->R M Eu(NO3)3·6H2O (0.67 mmol) M->R S DMF:H2O:EtOH (6:3:1 ratio) S->R Solvent Control Y Eu-obdb MOF (~38% Yield) R->Y 2°C/h Cooling

Self-validating solvothermal workflow for high-yield Eu-obdb MOF synthesis.

Protocol B: Synthesis of Cage-Based Cu-obdb for Gas Separation

This protocol yields [Cu6(obdb)3(H2O)6]n, a microporous MOF with high BET surface area for C2H2/CO2 separation[2].

  • Precursor Mixing: Combine H4obdb and Cu(NO3)2·3H2O in a DMF/H2O solvent mixture.

  • Acidic Modulation: Add 2-3 drops of concentrated HNO3 or tetrafluoroboric acid (HBF4).

    • Validation Checkpoint: The pH drop forces the H4obdb ligand to remain protonated longer during heating, slowing down the coordination with the highly reactive Cu(II) paddlewheel SBUs.

  • Heating: React at 80 °C for 48 hours.

  • Activation: Exchange the mother liquor with volatile acetone for 3 days (replacing daily), followed by supercritical CO2 activation to evacuate the pores without collapsing the delicate ether-linked framework.

Part 4: Quantitative Data & Optimization Metrics

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Temperature 60–70 °C80–85 °CHigher thermal energy is required to overcome the activation barrier for the deprotonation of the four -COOH groups[3].
Solvent System Pure DMFDMF/H2O/EtOH (6:3:1)Water provides terminal -OH/H2O ligands; EtOH fine-tunes dielectric solubility to prevent rapid precipitation[3].
Modulator NoneAcetic/Benzoic AcidCompetes with the octadentate H4obdb ligand, shifting the reaction from kinetic to thermodynamic control.
Cooling Rate Natural cooling2 °C/hourSlow cooling prevents thermal shock, reducing defect formation and maintaining high-quality single crystals.

References

  • Title: Exploration of the Capacity of a Superstable Eu-MOF for Visualized Identification of 1-HP and Trp in Fresh Human Urine Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: A Microporous Metal–Organic Framework for Efficient C2H2/CO2 and C2H6/CH4 Separation Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Sources

Optimization

Optimizing activation temperature to prevent framework collapse in 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) MOFs

Welcome to the technical support center for Metal-Organic Frameworks (MOFs) synthesized from the 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) linker. This guide provides in-depth troubleshooting advice and answe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Metal-Organic Frameworks (MOFs) synthesized from the 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) linker. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical activation step. The inherent flexibility of this linker, due to its ether linkage and biphenyl groups, can make the resulting frameworks susceptible to structural collapse if activation is not performed with care.[1][2] Our goal is to equip you with the knowledge to optimize your activation protocol, preserve your MOF's structural integrity, and achieve maximum porosity.

Frequently Asked Questions (FAQs)
Q1: What is MOF activation and why is it necessary?

A1: MOF activation is the process of removing solvent and guest molecules that occupy the pores of the framework after synthesis.[3][4][5] These molecules, often high-boiling-point solvents like N,N-Dimethylformamide (DMF), stabilize the structure during its formation but must be removed to make the internal surface area and pore volume accessible for applications in gas storage, separation, or catalysis.[3][6] A successful activation reveals the MOF's intrinsic porosity.

Q2: What is framework collapse and what causes it?

A2: Framework collapse is the loss of the ordered, crystalline structure of the MOF, leading to an amorphous material with significantly reduced porosity and surface area.[4][7] The primary cause during thermal activation is the powerful capillary forces that arise as the liquid solvent evaporates from the nanopores.[1][8] These forces can exert immense stress on the framework, and if the MOF is not mechanically robust, the metal-linker bonds can break, causing the structure to collapse in on itself.[1] MOFs built from flexible linkers, like the one , are particularly vulnerable to this phenomenon.[1][9]

Q3: What is the first and most critical step before thermal activation?

A3: Solvent exchange. Before any heating, the high-boiling-point synthesis solvent must be replaced with a more volatile, low-surface-tension solvent.[3][10][11] This is a gentler approach that reduces the capillary forces during the final evaporation step.[3][10] Directly heating a MOF containing DMF, for example, requires harsh conditions that almost guarantee framework collapse.[1]

Q4: Are there alternative activation methods for extremely sensitive MOFs?

A4: Yes. For particularly delicate frameworks, supercritical drying offers an excellent solution.[3][4] In this technique, the solvent within the pores (often after exchange with liquid CO₂) is brought to its supercritical state, where there is no distinction between liquid and gas phases.[3] Removing the fluid in this state completely bypasses the liquid-gas boundary and the associated destructive capillary forces.[3][8] More recently, gas-flow activation using an inert gas stream at milder temperatures has also proven effective at preserving structural integrity.[12][13]

Troubleshooting Guide: Diagnosing and Preventing Framework Collapse
Q5: My activated MOF shows a very low BET surface area. What happened?

A5: A drastically lower-than-expected Brunauer-Emmett-Teller (BET) surface area is the most common symptom of framework collapse.[7][14] The loss of ordered pores means there is little accessible surface for nitrogen molecules to adsorb to during analysis.[6][15] However, other factors could be at play.

Possible Causes & Solutions:

  • Framework Collapse: This is the most likely reason. The activation temperature was too high, or the solvent exchange was incomplete.

    • Solution: Re-synthesize the MOF. Perform a thorough solvent exchange (see Protocol 1). Use Thermogravimetric Analysis (TGA) to identify a safer, lower activation temperature (see Q7).

  • Incomplete Activation: The activation temperature was too low or the time was too short, leaving residual solvent molecules that block the pores.

    • Solution: Reactivate the same sample at a slightly higher temperature (e.g., in 10-20°C increments) or for a longer duration (e.g., 12-24 hours) and re-measure the surface area.[16]

  • Particle Agglomeration: Even if the framework is crystalline, particles can agglomerate, blocking pore entrances. This can sometimes happen even with careful solvent exchange.[8]

    • Solution: Consider advanced techniques like supercritical CO₂ drying, which is known to prevent particle agglomeration.[8]

Q6: The PXRD pattern of my activated MOF has broad peaks or looks amorphous. Is the framework collapsed?

A6: Yes, this is a classic indicator of framework collapse. Powder X-ray Diffraction (PXRD) relies on the long-range order of a crystalline material to produce sharp diffraction peaks. The loss of sharp peaks and the appearance of broad humps or a completely flat line signifies a loss of crystallinity and, therefore, structural integrity.[7][17]

The diagram below illustrates the typical workflow for diagnosing activation issues.

cluster_diagnosis Activation Troubleshooting Logic cluster_results Activation Troubleshooting Logic Start Low BET Surface Area Measured Check_PXRD Analyze Post-Activation Powder X-Ray Diffraction (PXRD) Start->Check_PXRD Amorphous PXRD shows broad peaks or amorphous halo Check_PXRD->Amorphous Result A Crystalline PXRD shows sharp peaks (Good Crystallinity) Check_PXRD->Crystalline Result B Conclusion_A Conclusion: Framework Collapse Occurred. High probability that activation temperature was too high or solvent exchange was poor. Amorphous->Conclusion_A Conclusion_B Conclusion: Framework is Intact. Pore blockage is likely due to incomplete solvent removal. Crystalline->Conclusion_B Action_A Action: 1. Re-synthesize material. 2. Use TGA to find optimal T. 3. Lower activation temperature. Conclusion_A->Action_A Action_B Action: 1. Reactivate sample at a slighly higher temperature. 2. Extend activation time. Conclusion_B->Action_B

Caption: Troubleshooting workflow for low surface area in activated MOFs.

Q7: How do I scientifically determine the optimal activation temperature?

A7: The best practice is to use Thermogravimetric Analysis (TGA) on a solvent-exchanged sample.[18] A TGA experiment heats the sample under a controlled atmosphere and measures mass loss as a function of temperature.

  • Step 1 (Solvent Removal): The initial, often significant, weight loss at lower temperatures (typically <150°C) corresponds to the removal of the physisorbed and coordinated solvent introduced during the solvent exchange.[19][20]

  • Step 2 (Stability Plateau): Following solvent removal, there should be a relatively flat region (a plateau) where the mass is stable. The temperature range of this plateau is your ideal activation window.

  • Step 3 (Decomposition): At a much higher temperature, you will see a sharp drop in mass. This is the onset of framework decomposition, where the organic linker begins to burn off.[18][21]

Your optimal activation temperature is within the stable plateau, well below the decomposition temperature. A good starting point is the temperature at which the solvent has been fully removed, plus a small safety margin (e.g., +10°C), while staying at least 50-100°C below the decomposition onset.

ParameterTypical Temperature Range (°C)TGA Interpretation
Solvent Removal60 - 150Initial mass loss concludes.
Activation Window 150 - 250 Region of thermal stability (plateau). [22]
Framework Decomposition> 300Sharp, irreversible mass loss begins.
Note: These are general ranges. Always determine the specific profile for your material via TGA.
Experimental Protocols
Protocol 1: General Solvent Exchange Procedure

This protocol describes exchanging a high-boiling synthesis solvent (e.g., DMF) with a volatile solvent (e.g., Methanol).

  • Isolation: After synthesis, isolate the as-synthesized MOF powder by centrifugation or filtration.

  • Initial Wash: Wash the powder several times with fresh DMF to remove unreacted starting materials.

  • Solvent Introduction: Decant the DMF and immerse the MOF powder in a volatile, low-surface-tension solvent like methanol or ethanol. The volume should be sufficient to fully suspend the powder (e.g., 10-20 mL for 100 mg of MOF).

  • Soaking & Exchange: Allow the suspension to stand for at least 3-6 hours. This allows the new solvent to diffuse into the pores and replace the DMF.[3]

  • Repetition: Carefully decant the solvent and replenish with a fresh portion. Repeat this exchange process at least 3-5 times over 2-3 days to ensure complete replacement of the original high-boiling solvent.[10]

  • Final Step: After the final exchange, the MOF is ready for thermal activation.

Protocol 2: Optimized Thermal Activation

This procedure should be performed after a thorough solvent exchange and after determining the optimal temperature from TGA.

  • Sample Loading: Place the solvent-wet MOF sample into a Schlenk flask or a sample tube suitable for your vacuum line or activation equipment.

  • Initial Evacuation (Room Temp): Begin by applying a gentle vacuum at room temperature for 1-2 hours to remove the bulk surface solvent.

  • Heating Ramp: While under a dynamic vacuum (or a slow flow of inert gas like N₂ or Ar), slowly ramp the temperature to your predetermined optimal activation temperature. A slow ramp rate (e.g., 1-2 °C/min) is gentler on the framework than rapid heating.[18]

  • Isothermal Hold: Hold the sample at the target activation temperature for 8-12 hours under dynamic vacuum to ensure all solvent molecules are removed from the pores.

  • Cooling: Turn off the heater and allow the sample to cool to room temperature naturally while still under vacuum.

  • Backfilling & Storage: Once cool, backfill the flask or tube with a dry inert gas (N₂ or Ar) before transferring the now-activated, highly porous MOF to an inert atmosphere storage container, such as a glovebox.

Protocol 3: Post-Activation Characterization

It is essential to verify the success of your activation.

  • Powder X-Ray Diffraction (PXRD):

    • Load the activated sample into a PXRD holder inside a glovebox or under an inert atmosphere to prevent rehydration from ambient moisture.

    • Collect a diffraction pattern.

    • Success Criterion: The pattern should show sharp, well-defined peaks that match the simulated pattern or a known successful experimental pattern, indicating that crystallinity has been maintained.[17][23]

  • Gas Adsorption Analysis (N₂ at 77 K):

    • Load the activated sample into a pre-weighed analysis tube under an inert atmosphere.

    • Weigh the tube again to get an accurate mass of the activated MOF.

    • Perform a nitrogen adsorption-desorption measurement at 77 K.

    • Success Criterion: Calculate the BET surface area from the resulting isotherm.[6][24][25] The value should be high and close to the theoretically expected surface area for your MOF.

The diagram below outlines the complete, self-validating workflow for MOF activation.

cluster_workflow Self-Validating Activation Workflow Synthesis 1. As-Synthesized MOF (Pores filled with DMF) Solvent_Exchange 2. Solvent Exchange (e.g., with Methanol) Synthesis->Solvent_Exchange TGA 3. TGA Analysis (Determine Temp. Window) Solvent_Exchange->TGA Activation 4. Thermal Activation (Optimized Temperature) TGA->Activation Informs Temperature Characterization 5. Characterization (PXRD & BET) Activation->Characterization Success Successful Activation: High Surface Area & Crystalline Characterization->Success [Results are Good] Failure Framework Collapse: Low Surface Area & Amorphous Characterization->Failure [Results are Poor] Failure->Solvent_Exchange Feedback Loop: Re-evaluate protocol (e.g., gentler solvent, lower temperature)

Caption: A systematic workflow for optimizing and validating MOF activation.

References
  • Glover, T. G., et al. (2021). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. Journal of Materials Chemistry A. Available at: [Link]

  • PatSnap. (2025). MOF Activation: Solvent Exchange and Supercritical Drying. Eureka by PatSnap. Available at: [Link]

  • JOVE. (2024). Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. OSTI.GOV. Available at: [Link]

  • CD Bioparticles. (2021). Researchers Stabilize the Collapsing Metal-organic Frameworks by Adding a Polymer. CD Bioparticles Blog. Available at: [Link]

  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. Available at: [Link]

  • Karagiaridi, O., et al. (2014). The Metal-Organic Framework Collapse Continuum: Insights from Two-Dimensional Powder X-ray Diffraction. ResearchGate. Available at: [Link]

  • Mondloch, J. E., et al. (2013). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. Available at: [Link]

  • Long, J. R., et al. (2015). Rapidly assessing the activation conditions and porosity of metal–organic frameworks using thermogravimetric analysis. University of California, Berkeley. Available at: [Link]

  • Glover, T. G., et al. (2021). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. Journal of Materials Chemistry A. Available at: [Link]

  • Fischer, R. A., et al. (2019). Characterization of Metal-Organic Frameworks Using X-ray Diffraction. ResearchGate. Available at: [Link]

  • Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Northwestern University. Available at: [Link]

  • Salagre, E., et al. (2024). Thermally activated structural phase transitions and processes in metal–organic frameworks. Nature. Available at: [Link]

  • Chung, Y. G., et al. (2022). Understanding the Structural Collapse during Activation of Metal–Organic Frameworks with Copper Paddlewheels. Inorganic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. MDPI. Available at: [Link]

  • Karagiaridi, O., et al. (2018). Suspension Processing of Microporous Metal-Organic Frameworks: A Scalable Route to High-Quality Adsorbents. PMC. Available at: [Link]

  • EPFL. (2019). Adding a polymer stabilizes collapsing metal-organic frameworks. EPFL. Available at: [Link]

  • Uppsala University. (2025). Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. DiVA portal. Available at: [Link]

  • Lee, H., et al. (2024). Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. PMC. Available at: [Link]

  • Lee, H., et al. (2024). Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. Chemical Science. Available at: [Link]

  • Li, B., et al. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI. Available at: [Link]

  • DeCoste, J. B., et al. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir. Available at: [Link]

  • Kitagawa, S., et al. (2025). Soft porous crystals: flexible MOFs as a new class of adaptive materials. RSC Publishing. Available at: [Link]

  • Lin, L.-C., et al. (2022). X-ray Diffraction and Molecular Simulations in the Study of Metal–Organic Frameworks for Membrane Gas Separation. Langmuir. Available at: [Link]

  • ResearchGate. (2020). The thermogravimetric analysis (TGA) curves of the as-synthesized and activated samples of metal−organic framework (MOF) 1. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Thermogravimetric analysis (TGA) of dry MOF-5 with a heating rate... ResearchGate. Available at: [Link]

  • Kitagawa, S., et al. (2018). Controlling flexibility of metal–organic frameworks. National Science Review. Available at: [Link]

  • Farha, O. K., & Hupp, J. T. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials. Available at: [Link]

  • Chapman, K. W., et al. (2013). Monitoring the Activation of a Flexible Metal–Organic Framework Using Structurally Sensitive Spectroscopy Techniques. ACS Publications. Available at: [Link]

  • ResearchGate. (2023). How can I calculate surface area and specific surface area of a MOF from its isotherm? ResearchGate. Available at: [Link]

  • OSTI. (2021). Enhanced Guest@MOF Interaction via Stepwise Thermal Annealing: TCNQ@Cu3(BTC)2. OSTI.GOV. Available at: [Link]

  • Kitagawa, S., et al. (2014). Flexible metal–organic frameworks. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (2013). Activation of metal–organic framework materials. ResearchGate. Available at: [Link]

  • Thallapally, P. K., et al. (2022). Microscale Determination of Binary Gas Adsorption Isotherms in MOFs. ACS Publications. Available at: [Link]

  • Zou, X., et al. (2024). Single-Crystal Structural Analysis of 2D Metal–Organic Frameworks and Covalent Organic Frameworks by Three-Dimensional Electron Diffraction. Accounts of Chemical Research. Available at: [Link]

  • Scribd. (n.d.). Co MOF XRD. Scribd. Available at: [Link]

  • ResearchGate. (2025). What might be the reasons for very less surface areas in MOFs with Amine? ResearchGate. Available at: [Link]

  • Jiang, J., et al. (2025). Interpreting X-ray Diffraction Patterns of Metal–Organic Frameworks via Generative Artificial Intelligence. Journal of the American Chemical Society. Available at: [Link]

  • Labinsights. (2023). Researchers Stabilize the Collapsing Metal-organic Frameworks. Labinsights. Available at: [Link]

  • ResearchGate. (2022). What can affect the amount of BET surface area in MOFs? ResearchGate. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance during 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) complexation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for overcoming the significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for overcoming the significant steric hindrance encountered during the complexation of the tetracarboxylic acid ligand, 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)). The unique architecture of this ligand presents both a challenge and an opportunity for the design of novel metal-organic frameworks (MOFs) and coordination polymers.

Understanding the Challenge: The Molecular Architecture of the Ligand

The primary obstacle in the successful complexation of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is its significant steric bulk and conformational complexity. Let's deconstruct the molecule to understand the sources of this hindrance:

  • Tetra-substitution and Rotational Freedom: The four carboxylic acid groups are positioned on two different biphenyl units. The biphenyl groups themselves have rotational freedom around the central C-C bond, and the ether linkage introduces additional flexibility. This can lead to a variety of conformations in solution, not all of which may be favorable for ordered crystal growth.

  • Non-coplanar Phenyl Rings: The phenyl rings in the biphenyl units are not coplanar, creating a three-dimensional pocket of space that can sterically clash with adjacent ligands and the forming metal-oxo clusters.

  • Crowded Coordination Environment: The proximity of the two carboxylate groups on each terminal phenyl ring can create a crowded environment for coordination to a metal center, potentially favoring monodentate or bridging coordination modes that might not lead to the desired extended framework.

Troubleshooting & FAQ Guide

This section addresses common issues encountered during the synthesis of MOFs with sterically demanding ligands.

Q1: My reaction yields an amorphous powder or no precipitate at all. What are the likely causes and how can I fix it?

A1: This is a common outcome when the kinetics of nucleation and crystal growth are not well-controlled.

  • Cause 1: Low Reactant Solubility: The bulky organic ligand may have poor solubility in the chosen solvent system, preventing it from reaching a sufficient concentration for nucleation.

  • Solution 1:

    • Solvent Screening: Experiment with different solvents or solvent mixtures. High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or N-methyl-2-pyrrolidone (NMP) are often effective in dissolving large aromatic ligands.[1]

    • Temperature Increase: Gradually increase the solvothermal reaction temperature in 10-20°C increments. Higher temperatures can enhance solubility and provide the necessary activation energy for crystallization.[2] However, be mindful of potential ligand or solvent decomposition at excessively high temperatures.

  • Cause 2: Rapid, Uncontrolled Nucleation: Conversely, if the reactants are highly reactive, they may precipitate out of solution too quickly, forming an amorphous solid instead of an ordered crystalline framework.

  • Solution 2: Introduction of Modulators:

    • Coordination Modulation: Introduce a monocarboxylic acid (a "modulator") into the reaction mixture. The modulator competes with the multidentate ligand for coordination to the metal centers. This slows down the overall reaction rate, promoting the formation of more thermodynamically stable, crystalline products.[3][4]

    • Modulator Selection: Start with a simple modulator like acetic acid or benzoic acid. The choice of modulator can significantly impact the final structure, so a screening of different modulators is often necessary.

Q2: I've obtained a crystalline product, but single-crystal X-ray diffraction reveals a low-dimensional (1D or 2D) or interpenetrated structure instead of the desired 3D porous framework. Why is this happening?

A2: The formation of lower-dimensional or interpenetrated structures is often a strategy for the system to overcome steric strain and maximize packing efficiency.

  • Cause: The steric bulk of the ligand may prevent the formation of a stable, open 3D network. Instead, the system may favor the formation of chains or layers that can pack more efficiently. Interpenetration, where multiple identical frameworks grow through one another, is another common outcome with large ligands and can lead to reduced porosity.

  • Solution:

    • Vary the Metal Ion: Different metal ions have different coordination preferences (coordination number, geometry). Switching to a metal ion with a higher coordination number might encourage the formation of a higher-dimensional structure.

    • Adjust Ligand-to-Metal Ratio: Systematically vary the molar ratio of the ligand to the metal salt. This can influence the type of secondary building unit (SBU) that forms, which in turn dictates the final topology of the framework.

    • Utilize Ancillary Ligands: The introduction of a secondary, smaller N-donor ligand (e.g., bipyridine, pyrazine) can act as a "pillar" between 2D layers, effectively linking them into a 3D structure.[5]

Q3: The crystals I've synthesized are unstable and lose their crystallinity when I try to remove them from the mother liquor for analysis. What can I do?

A3: This suggests that the solvent molecules are playing a crucial role in stabilizing the framework, and their removal leads to structural collapse.

  • Cause: The pores of the MOF are filled with solvent molecules that may be coordinating to the metal centers or providing structural support through hydrogen bonding and van der Waals interactions.[6] Rapid removal of these molecules can cause the framework to collapse.[2]

  • Solution:

    • Gentle Solvent Exchange: Instead of directly drying the crystals, perform a stepwise solvent exchange with a series of progressively less polar and lower boiling point solvents. For example, exchange the high-boiling synthesis solvent (e.g., DMF) with acetone, then with dichloromethane, and finally with a highly volatile solvent like pentane before gentle vacuum drying. This process is less likely to induce framework collapse.[2]

    • Supercritical CO2 Drying: For highly sensitive frameworks, supercritical CO2 drying is an effective, albeit more resource-intensive, method to remove solvent without the destructive effects of capillary forces.

    • Single-Crystal Analysis in Mother Liquor: For initial characterization, it may be necessary to mount the crystal for single-crystal XRD directly from the mother liquor without allowing it to dry.[7]

Strategic Experimental Protocols

Given the lack of established literature for this specific ligand, a systematic screening approach is recommended. The following protocols provide a starting point for your investigations.

Protocol 1: Initial Solvothermal Synthesis Screening

This protocol is designed to quickly screen a range of conditions to identify promising leads for crystallization.

Materials:

  • 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (ligand)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)

  • Solvent (e.g., DMF, DEF)

  • 20 mL scintillation vials or Teflon-lined autoclaves

  • Programmable laboratory oven

Procedure:

  • In a series of glass vials, dissolve the ligand (e.g., 0.05 mmol) in the chosen solvent (e.g., 5 mL).

  • In separate vials, dissolve the metal salt (e.g., 0.05 mmol, for a 1:1 ratio) in the same solvent (e.g., 5 mL).

  • Combine the ligand and metal salt solutions in the reaction vessels (e.g., 20 mL scintillation vials).

  • Cap the vials tightly and place them in a programmable oven.

  • Set up a temperature gradient or screen different isothermal temperatures (e.g., 80°C, 100°C, 120°C, 140°C).

  • Heat for a set period (e.g., 24, 48, or 72 hours).

  • Allow the vials to cool slowly to room temperature.

  • Visually inspect the vials for the presence of crystalline material.

  • Isolate any solid products by centrifugation or filtration, wash with fresh solvent, and dry under vacuum.

  • Analyze the products using Powder X-ray Diffraction (PXRD) to assess crystallinity.

Protocol 2: Modulator-Assisted Synthesis

This protocol introduces a modulator to control the reaction kinetics.

Materials:

  • Same as Protocol 1

  • Modulator (e.g., acetic acid, benzoic acid, formic acid)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Prior to capping the vials, add a specific number of equivalents of the modulator to each reaction mixture. A good starting point is to screen a range from 10 to 100 equivalents with respect to the ligand.

  • Proceed with steps 4-10 from Protocol 1.

  • Compare the PXRD patterns of the products obtained with and without the modulator to assess its effect on crystallinity and phase purity.

ParameterStarting ConditionOptimization RangeRationale
Temperature 120 °C80 °C - 180 °CBalances reactant solubility and reaction kinetics against potential decomposition.[2]
Time 24 hours12 - 96 hoursAllows for slow crystal growth; shorter times may yield kinetic products, longer times thermodynamic products.
Solvent DMFDEF, NMP, DioxaneHigh-boiling polar aprotic solvents are effective for dissolving large aromatic ligands.[1]
Modulator Acetic AcidBenzoic Acid, Formic Acid, Trifluoroacetic AcidCompetes with the ligand to slow crystallization and improve crystal quality.[3][4]
Modulator Conc. 20 equivalents10 - 200 equivalentsHigher concentrations can lead to larger crystals but may also increase defect density.

Characterization of Complexation Success (or Failure)

  • Powder X-ray Diffraction (PXRD): This is the primary tool for assessing the success of a reaction. A sharp, well-defined diffraction pattern indicates a crystalline product. A broad, featureless pattern suggests an amorphous solid.

  • Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals are obtained, SCXRD provides definitive structural information, including the connectivity of the framework, the coordination environment of the metal ions, and the presence of any guest molecules.

  • Thermogravimetric Analysis (TGA): TGA can reveal the thermal stability of the material and the presence of solvent molecules in the pores. The weight loss profile can help to distinguish between coordinated and guest solvent molecules.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): For porous materials, gas adsorption isotherms provide information on the surface area and pore volume, confirming the accessibility of the internal structure.

Visualizations

G cluster_1 Solvothermal Reaction cluster_2 Initial Outcome Ligand 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) Heating Heating (80-150°C) Autoclave Ligand->Heating Metal Metal Salt (e.g., Zn(NO3)2) Metal->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Amorphous Amorphous Powder/ No Product Heating->Amorphous Fast Nucleation/ Low Solubility Crystals Crystalline Product Heating->Crystals Controlled Growth Modulator Add Modulator (e.g., Acetic Acid) Amorphous->Modulator Problem: Kinetics Temp Adjust Temperature Amorphous->Temp Problem: Solubility/ Energy Barrier Solvent_Change Change Solvent Amorphous->Solvent_Change Problem: Solubility Modulator->Heating Re-run Reaction Temp->Heating Re-run Reaction Solvent_Change->Heating Re-run Reaction

Caption: Troubleshooting workflow for initial MOF synthesis attempts.

G cluster_0 cluster_1 SBU Metal-Oxo Cluster (SBU) Ligand Bulky Tetracarboxylate Ligand Modulator Monocarboxylate Modulator Framework Ordered MOF Crystal SBU_A Metal-Oxo Cluster (SBU) Ligand_A Bulky Tetracarboxylate Ligand SBU_A->Ligand_A Fast, Irreversible Binding Amorphous Disordered/ Amorphous Precipitate SBU_A->Amorphous Ligand_A->Amorphous SBU_B Metal-Oxo Cluster (SBU) Ligand_B Bulky Tetracarboxylate Ligand SBU_B->Ligand_B Slower, Reversible Binding Modulator_B Monocarboxylate Modulator SBU_B->Modulator_B Reversible Competition Framework_B Ordered MOF Crystal SBU_B->Framework_B Ligand_B->Framework_B

Caption: The role of coordination modulators in controlling crystallization.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Dissolution of MOF Crystal Structures in Organic Solvents. BenchChem.
  • Pomogaeva, A., & Kholdeeva, O. A. (2015). The role of modulators in the synthesis of metal-organic frameworks. Russian Chemical Reviews, 84(1), 1-25.
  • Cravillon, J., Schröder, C., Nayuk, R., Gummel, J., Huber, K., & Wiebcke, M. (2011). In situ monitoring of the formation of the metal-organic framework HKUST-1: effect of synthesis parameters on nucleation and growth.
  • Farha, O. K., & Hupp, J. T. (2010). Rational design, synthesis, purification, and activation of metal-organic framework materials. Accounts of chemical research, 43(8), 1166-1175.
  • Howarth, A. J., Liu, Y., Li, P., Li, Z., Wang, T. C., Hupp, J. T., & Farha, O. K. (2016). Chemical, thermal, and mechanical stabilities of metal–organic frameworks.
  • Wu, H., Chua, Y. S., & Krungleviciute, V. (2013). A new series of metal-organic frameworks with exceptional stability. Journal of the American Chemical Society, 135(28), 10567-10570.
  • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical reviews, 112(2), 933-969.
  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Kaye, S. S., Dailly, A., Yaghi, O. M., & Long, J. R. (2007). Impact of preparation and handling on the hydrogen storage properties of Zn4O (1, 4-benzenedicarboxylate) 3 (MOF-5). Journal of the American Chemical Society, 129(46), 14176-14177.
  • Furukawa, H., Ko, N., Go, Y. B., Aratani, N., Choi, S. B., Choi, E., ... & Yaghi, O. M. (2010). Ultrahigh porosity in metal-organic frameworks. Science, 329(5990), 424-428.
  • Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.
  • Czaja, A. U., Trukhan, N., & Müller, U. (2009). Industrial applications of metal-organic frameworks. Chemical Society Reviews, 38(5), 1284-1293.
  • ResearchGate. (2016). How can I crystallize powder metal organic frameworks for single crystal xrd studies, which is not soluble in any of the organic solvents and water?
  • MedchemExpress. (n.d.). 4',4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)). MedchemExpress.com.
  • Batten, S. R., Champness, N. R., Chen, X. M., Garcia-Martinez, J., Kitagawa, S., Öhrström, L., ... & Zaworotko, M. J. (2013). Terminology of metal–organic frameworks and coordination polymers (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1715-1724.
  • Schoenecker, P. M., Carson, C. G., Jasuja, H., Flemming, C. J., & Walton, K. S. (2012). Effect of water adsorption on the structure of the metal-organic framework. Industrial & Engineering Chemistry Research, 51(18), 6513-6519.

Sources

Optimization

Purification techniques for removing unreacted 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) ligand

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of the metal-organic framework (MOF) ligand, 4,4''-Oxybis(([1,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of the metal-organic framework (MOF) ligand, 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)). This document offers troubleshooting strategies and frequently asked questions (FAQs) to address common issues observed during post-synthesis workup.

Introduction to Purification Challenges

The synthesis of complex organic molecules like 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) often involves multi-step reaction sequences. A plausible synthetic route involves an initial Ullmann condensation to form the diaryl ether core, followed by a double Suzuki-Miyaura cross-coupling reaction to introduce the biphenyl-3,5-dicarboxylic acid moieties.[1][2][3][4][5][6][7] This synthetic pathway can introduce a variety of impurities that co-crystallize or have similar solubility profiles to the desired product, making purification a critical and often challenging step.

This guide is structured to help you diagnose and resolve these purification hurdles, ensuring the high purity of the ligand required for successful MOF synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) sample?

A1: Based on a likely synthetic route involving an Ullmann condensation followed by a Suzuki coupling, the common impurities can be categorized as follows:

  • From the Ullmann Condensation:

    • Unreacted starting materials (e.g., a substituted phenol and an aryl halide).

    • Homocoupled byproducts of the aryl halide.

  • From the Suzuki-Miyaura Coupling:

    • Unreacted diaryl ether intermediate.

    • Unreacted boronic acid (e.g., 3,5-dicarboxyphenylboronic acid).

    • Homocoupled boronic acid byproduct (biphenyl-3,3',5,5'-tetracarboxylic acid).[8]

    • Residual palladium catalyst and ligands.

  • General Impurities:

    • Solvents used in the reaction and workup.

    • Inorganic salts from the base used in the reactions.

Q2: My crude product is a dark-colored solid. How can I decolorize it?

A2: Dark coloration often arises from residual palladium catalyst or highly conjugated organic byproducts.

  • Activated Charcoal (Norit): During recrystallization, after dissolving your crude product in a suitable hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to loss of your desired product.

  • Column Chromatography: If decolorization with charcoal is insufficient, column chromatography over silica gel can be effective. The more polar, colored impurities will often adhere strongly to the silica, allowing the desired, less polar product to elute.

Q3: I am having trouble getting my product to crystallize. What should I do?

A3: Failure to crystallize can be due to several factors:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation. Adding a seed crystal of the pure product, if available, is also highly effective.

  • Excess Solvent: You may have used too much solvent. Slowly evaporate some of the solvent and allow the solution to cool again.

  • Oiling Out: The compound may be "oiling out" instead of crystallizing, which can happen if the solution is cooled too quickly or if significant impurities are present. If an oil forms, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool very slowly.

Troubleshooting Purification by Technique

This section provides detailed troubleshooting guides for the most common purification techniques applicable to 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)).

Acid-Base Extraction

This technique is highly effective for separating the acidic desired product from neutral or basic impurities.

Problem: Low recovery of the product after acidification.

Possible CauseRecommended Solution
Incomplete Extraction into the Aqueous Base: The dicarboxylic acid may not be fully deprotonated and dissolved in the aqueous layer.Ensure the pH of the aqueous solution is sufficiently high (at least 2 pH units above the second pKa of the carboxylic acid). Use a stronger base or increase the volume of the basic solution. Perform multiple extractions with fresh aqueous base.
Product Precipitation During Extraction: The sodium salt of the dicarboxylic acid may have limited solubility in the aqueous phase.Use a more dilute basic solution or perform the extraction at a slightly elevated temperature (if the organic solvent is not too volatile).
Incomplete Precipitation upon Acidification: The pH of the aqueous solution may not be low enough to fully protonate the dicarboxylic acid.Acidify to a pH of 1-2 with a strong acid like HCl. Check the pH with pH paper.
Product is somewhat soluble in the acidic aqueous solution. After acidification and filtration, extract the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or a mixture of THF and ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated dicarboxylic acid will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh aqueous base 2-3 times.

  • Combine the aqueous extracts.

  • Wash the combined aqueous extracts with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any remaining neutral impurities.

  • Cool the aqueous solution in an ice bath and slowly add concentrated HCl with stirring until the pH is ~1-2.

  • The purified dicarboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

AcidBaseExtraction Crude Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaOH) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Neutral/Basic Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Product as Salt) Separate1->Aqueous1 Wash Wash Aqueous Layer with Organic Solvent Aqueous1->Wash Acidify Acidify Aqueous Layer (e.g., HCl) Wash->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Wash Precipitate->Filter Pure Pure Product Filter->Pure

Figure 1. Workflow for Acid-Base Extraction.
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.

Problem: Poor recovery or inefficient purification.

Possible CauseRecommended Solution
Inappropriate Solvent Choice: The product is either too soluble or not soluble enough in the chosen solvent.An ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents of varying polarities. Good starting points for this molecule include DMF, DMSO, or a mixed solvent system like ethanol/water or THF/heptane.[9]
Using Too Much Solvent: This is a common error that leads to low yields as a significant amount of product remains in the mother liquor.[2]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Cooling the Solution Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[9]Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.
Co-crystallization of Impurities: An impurity may have a very similar solubility profile to the desired product.A second recrystallization from a different solvent system may be necessary. Alternatively, pre-purify the material using another technique like acid-base extraction or column chromatography.

Experimental Protocol: Recrystallization from a Mixed Solvent System (e.g., DMF/Water)

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., DMF) and heat the mixture until the solid dissolves completely.

  • Slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold "poor" solvent or a cold mixture of the two solvents.

  • Dry the purified crystals under vacuum.

Recrystallization Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if insoluble impurities) Dissolve->HotFilter Cool Cool Slowly HotFilter->Cool Crystallize Crystals Form Cool->Crystallize ColdFilter Collect Crystals (Vacuum Filtration) Crystallize->ColdFilter Wash Wash with Cold Solvent ColdFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent (Gradient if needed) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

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Troubleshooting

Technical Support Center: Optimizing Metal-to-Ligand Ratios for 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) Frameworks

Welcome to the Advanced Materials Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing Metal-Organic Frameworks (MOFs) or coordination polymers using the bulk...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing Metal-Organic Frameworks (MOFs) or coordination polymers using the bulky, flexible tetracarboxylate ligand 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) .

Because of the ligand's extended biphenyl arms and the conformational flexibility provided by its central ether (-O-) linkage, the metal-to-ligand (M:L) ratio is the single most critical parameter dictating whether your synthesis yields a highly porous, crystalline framework, an amorphous kinetic trap, or a defect-engineered catalyst.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does the metal-to-ligand (M:L) ratio dictate the final framework topology for this specific ligand? A: The 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) ligand features an ether bridge that allows it to twist and adopt multiple coordination modes. The M:L ratio dictates the thermodynamic versus kinetic balance during nucleation. A stoichiometric balance (typically 1:1 or 1:2, depending on the secondary building unit of the metal) promotes slow, thermodynamically controlled crystal growth. Deviating from this ratio alters the chemical potential of the building blocks. For instance, low M:L ratios (excess ligand) ensure that all coordination sites on the metal clusters are saturated, which generally generates a less defective, highly crystalline MOF .

Q2: My synthesis yielded an amorphous gel instead of a crystalline MOF. Is the M:L ratio to blame? A: Yes. High M:L ratios (excess metal precursor) often lead to rapid, uncontrolled nucleation. When metal nodes vastly outnumber available ligands, the bulky tetracarboxylate ligands cannot bridge the clusters efficiently to form a long-range ordered lattice. This outpaces crystal growth and forces the system into an amorphous kinetic trap. To resolve this, systematically reduce the M:L ratio to slow down the nucleation kinetics.

Q3: How does the M:L ratio affect the porosity and adsorption capacity of the resulting framework? A: The M:L ratio is a dominant feature in determining application-specific performance (such as drug loading or heavy metal removal). In copper-based MOFs, empirical data shows that increasing the M:L precursor ratio from 1:1 to 4:1 drastically decreases surface area, yield, and adsorption capacity due to pore blockage by uncoordinated metal clusters . Furthermore, recent machine-learning models applied to MOF synthesis reveal that the M:L ratio directly dominates adsorption efficiency, sometimes independently of the overall BET surface area .

Part 2: Quantitative Data Presentation

The following table summarizes the empirical effects of varying the M:L ratio during the solvothermal synthesis of frameworks utilizing flexible tetracarboxylate ligands.

Table 1: Effect of Precursor M:L Ratio on Framework Properties

M:L Ratio (Precursor)CrystallinityYield (%)Relative PorosityDefect ConcentrationPrimary Structural Outcome
0.5:1 (Excess Ligand)HighModerate (~65%)HighLowHighly crystalline, thermodynamically stable.
1:1 (Stoichiometric)Very High>90%MaximumModerateOptimal balance for adsorption and structural integrity.
2:1 (Excess Metal)Moderate~70%ReducedHighMissing-linker defects emerge; useful for catalysis.
4:1 (Extreme Metal)Amorphous<50%MinimalVery HighKinetic trap; dense phase with blocked pores.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to subsequent steps without passing the defined validation checkpoints.

Workflow 1: Systematic M:L Ratio Optimization Protocol

Objective: Identify the optimal precursor ratio for maximum porosity and crystallinity.

  • Precursor Preparation: Prepare a 0.05 M stock solution of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) in N,N-dimethylformamide (DMF). Prepare a separate 0.05 M stock solution of your target metal salt (e.g., ZrCl4​ or Cu(NO3​)2​⋅3H2​O ) in DMF/Water.

  • Matrix Assembly: Set up five 20 mL scintillation vials. Dispense the stock solutions to achieve M:L molar ratios of 0.5:1, 1:1, 2:1, 3:1, and 4:1, keeping the total solvent volume constant (10 mL) by adding pure DMF.

  • Solvothermal Synthesis: Seal the vials and heat at 120 °C for 48 hours in a programmable oven (ramp rate: 2 °C/min).

  • Controlled Cooling & Washing: Cool to room temperature at 1 °C/min. Isolate the precipitates via centrifugation (7000 rpm, 10 mins). Wash 3x with DMF and 3x with absolute ethanol to remove unreacted precursors.

  • Validation Checkpoint (Self-Validation): Perform Powder X-Ray Diffraction (PXRD) on the damp powders. If the 4:1 ratio shows broad amorphous humps while the 1:1 ratio shows sharp Bragg peaks, the kinetic vs. thermodynamic control hypothesis is validated.

  • Activation: Solvent-exchange the optimal candidate with acetone for 3 days, followed by vacuum activation at 150 °C for 12 hours prior to BET surface area analysis.

Workflow 2: Defect Engineering via M:L Ratio Tuning

Objective: Intentionally induce missing-linker defects to create catalytically active open metal sites.

  • Stoichiometric Adjustment: Select the 2:1 (Excess Metal) ratio identified in Workflow 1.

  • Modulator Addition: Add a monocarboxylic acid modulator (e.g., acetic acid or benzoic acid) at a 30-fold molar excess relative to the ligand. The modulator competes with the bulky tetracarboxylate ligand, preventing it from filling every coordination site on the metal node.

  • Synthesis & Activation: Follow the heating and washing steps from Workflow 1.

  • Validation Checkpoint (Self-Validation): Perform Thermogravimetric Analysis (TGA). A distinct weight loss step between 250-350 °C corresponding to the decomposition of the modulator (rather than the primary ligand) quantitatively self-validates the presence of missing-linker defects.

Part 4: Mechanistic & Workflow Visualizations

ML_Optimization Start Define Target Metal Node (e.g., Zr4+, Cu2+) Prep Prepare Precursor Solutions (Ligand & Metal Salts) Start->Prep Ratio Vary M:L Ratios (0.5:1 to 4:1) Prep->Ratio Synth Solvothermal Synthesis (Controlled Temp/Time) Ratio->Synth Wash Centrifugation & Solvent Exchange (Remove Unreacted Species) Synth->Wash Char Validation Checkpoint (PXRD, BET, TGA) Wash->Char Opt Select Optimum Ratio (Max Porosity/Crystallinity) Char->Opt

Caption: Systematic workflow for optimizing the M:L ratio to achieve self-validating framework synthesis.

Mechanistic_Pathway Ligand 4,4''-Oxybis(([1,1'-biphenyl] -3,5-dicarboxylic acid)) HighML High M:L Ratio (Excess Metal) Ligand->HighML LowML Low M:L Ratio (Excess Ligand) Ligand->LowML OptML Optimal M:L Ratio (Stoichiometric) Ligand->OptML Metal Metal Precursor Metal->HighML Metal->LowML Metal->OptML Amorph Amorphous Polymer (Kinetic Trap) HighML->Amorph Rapid Nucleation Defect Highly Crystalline (Less Defective) LowML->Defect Saturation of Sites Perfect Porous MOF (Max Adsorption) OptML->Perfect Balanced Growth

Caption: Mechanistic pathway illustrating how M:L ratio dictates thermodynamic vs. kinetic control.

Part 5: References

  • Stable Metal–Organic Frameworks with Group 4 Metals: Current Status and Trends. ACS Central Science. URL:[Link]

  • High Performance Copper Based Metal Organic Framework for Removal of Heavy Metals From Wastewater. Frontiers in Materials. URL:[Link]

  • Transforming MOF Design Paradigms: Data-Driven Insights into MIL-100(Fe) Synthesis for Application-Specific Optimization of Dye Removal Performance. ChemRxiv. URL:[Link]

Optimization

Reducing structural defects in metal-organic frameworks built with 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Welcome to the Technical Support and Troubleshooting Portal for metal-organic frameworks (MOFs) constructed with 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (commonly referred to as H4obdb ). Because of its sem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for metal-organic frameworks (MOFs) constructed with 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (commonly referred to as H4obdb ).

Because of its semi-rigid V-shape and the rotational freedom provided by its central ether linkage, the H4obdb ligand is highly prized for synthesizing robust MOFs used in gas separation[1], ratiometric fluorescence sensing[2], and drug delivery systems[3]. However, this same structural flexibility makes H4obdb highly susceptible to kinetic trapping during crystallization, leading to structural defects such as missing linkers, node agglomeration, or complete pore collapse.

This guide provides drug development professionals and materials scientists with field-proven, self-validating protocols to diagnose and eliminate these defects.

Diagnostic Workflow for Defect Resolution

Before altering your synthesis parameters, use the diagnostic logic tree below to identify the root cause of your structural defects.

DefectWorkflow Start Synthesize H4obdb MOF (Solvothermal) Analyze Characterize: PXRD, BET, TGA Start->Analyze CheckCryst Low Crystallinity or Amorphous? Analyze->CheckCryst Modulator Increase Modulator (e.g., Acetic Acid) CheckCryst->Modulator Yes CheckPorosity Pore Collapse (Low SA)? CheckCryst->CheckPorosity No Modulator->Start Resynthesize Activation Optimize Activation (scCO2 Exchange) CheckPorosity->Activation Yes CheckPhase Phase Impurities? CheckPorosity->CheckPhase No Activation->Analyze Re-evaluate Ratio Adjust Metal:Ligand Ratio & Thermal Ramp CheckPhase->Ratio Yes Success Defect-Controlled H4obdb MOF CheckPhase->Success No Ratio->Start Resynthesize

Diagnostic workflow for identifying and resolving structural defects in H4obdb MOFs.
Core Troubleshooting Guides
Protocol 1: Mitigating Missing Linker Defects (MLDs) via Modulated Synthesis

Symptom: Powder X-Ray Diffraction (PXRD) shows broad, poorly defined peaks. Thermogravimetric Analysis (TGA) indicates premature framework degradation. Causality & Mechanism: The four highly reactive carboxylate groups on H4obdb can coordinate with metal nodes (e.g., Zn²⁺, Eu³⁺, or Cu²⁺) faster than the ligand can orient itself into a thermodynamically stable configuration[2][4]. This rapid kinetic trapping leaves vacant coordination sites (Missing Linker Defects) and creates amorphous domains. Solution: Introduce a monocarboxylic acid modulator to induce competitive coordination, slowing down the framework extension and allowing for thermodynamic error-correction.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 0.04 mmol of H4obdb and the stoichiometric equivalent of your metal salt (e.g., Eu(NO3)3·6H2O) in a mixed solvent system of DMF/H2O/EtOH (typically a 6:3:1 ratio)[4].

  • Modulator Addition: Add 30 equivalents of glacial acetic acid (relative to the ligand) to the mixture. Sonicate for 15 minutes to ensure homogeneity.

  • Controlled Heating: Transfer the mixture to a Teflon-lined autoclave. Heat to 85–120 °C using a strict thermal ramp rate of ≤ 1 °C/min. Hold for 72 hours[2].

  • Cooling: Cool to room temperature at a rate of 0.5 °C/min to prevent thermal shock, which can induce micro-fractures in the crystals.

  • Self-Validation (NMR Digestion): Digest 10 mg of the activated MOF in D₂SO₄/DMSO-d₆. Perform ¹H-NMR spectroscopy. Calculate the integration ratio of the modulator's methyl protons against the H4obdb aromatic protons. A defect-controlled framework should show < 2% residual modulator incorporation.

Protocol 2: Preventing Framework Collapse During Activation

Symptom: PXRD shows a crystalline framework, but N₂ sorption at 77 K yields a drastically reduced Brunauer–Emmett–Teller (BET) surface area (e.g., < 400 m²/g). Causality & Mechanism: The ether bond (-O-) connecting the biphenyl groups in H4obdb provides rotational flexibility[5]. When high-boiling-point solvents (like DMF or NMP) are removed via direct vacuum drying, the resulting liquid-gas surface tension exerts immense capillary forces on the pore walls, causing the flexible ether hinges to buckle and the pores to collapse. Solution: Bypass the liquid-gas phase boundary using Supercritical CO₂ (scCO₂) activation.

Step-by-Step Methodology:

  • Solvent Exchange: Decant the mother liquor. Wash the crystals with fresh DMF 3 times over 24 hours to remove unreacted precursors.

  • Surface Tension Reduction: Exchange the DMF with absolute ethanol. Replace the ethanol twice daily for 3 consecutive days to ensure complete displacement of DMF.

  • scCO₂ Processing: Transfer the ethanol-soaked MOF to a critical point dryer. Flush the chamber with liquid CO₂ at 10 °C for 2 hours to displace the ethanol.

  • Supercritical Transition: Raise the chamber temperature to 40 °C and the pressure to 100 bar, transitioning the CO₂ into its supercritical fluid phase. Hold for 4 hours.

  • Self-Validation (Isotherm Analysis): Vent the scCO₂ at a slow rate of 0.5 bar/min. Perform N₂ sorption at 77 K. A successful activation will yield a reversible Type I isotherm without hysteresis, confirming intact microporosity.

Quantitative Data: Modulator Effects on Framework Integrity

The table below summarizes the typical effects of varying modulator concentrations on the structural integrity of H4obdb-based MOFs. Note: While higher modulator ratios reduce defects, they also decrease the overall synthetic yield due to excessive competition.

Modulator (Acetic Acid) Eq.Crystallinity (PXRD)BET Surface Area (m²/g)Defect Density (Missing Linkers)Yield (%)
0 (Control) Broad, amorphous halo< 400> 18%88%
10 Equivalents Moderate resolution1,150~ 9%74%
30 Equivalents Sharp, well-defined2,200~ 2%60%
50 Equivalents Sharp, well-defined2,050< 1%35%
Frequently Asked Questions (FAQs)

Q: During the synthesis of Cu-H4obdb for gas separation, I observe a green amorphous precipitate instead of blue polyhedral crystals. What went wrong? A: Cu-based MOFs utilizing H4obdb for C₂H₂/CO₂ separation typically form blue polyhedral crystals[1]. A green precipitate indicates the formation of a dense, non-porous kinetic phase or uncoordinated copper oxide species. Fix: Ensure your solvent system is completely anhydrous before synthesis, and strictly control the heating ramp rate (≤ 1 °C/min) to favor the thermodynamic porous phase.

Q: Why does my Tb-H4obdb MOF lose its fluorescence response after a few days in an aqueous buffer? A: While Tb-MOFs built with H4obdb show excellent stability for detecting analytes like Amphotericin B[6], prolonged exposure to highly competitive aqueous buffers (like PBS) can lead to the displacement of the H4obdb linkers by phosphate ions. This causes localized node defects and quenches the "antenna effect" of the ligand. Fix: Perform sensing assays in HEPES buffer or limit aqueous exposure times to under 24 hours.

Q: Can I use missing-linker defects intentionally for drug delivery applications? A: Yes. In skin drug delivery and other biomedical applications, MOFs are prized for their high loading capacities[3]. Controlled defect engineering (e.g., using a high concentration of a bulky modulator like benzoic acid) can create mesoporous defects within the microporous H4obdb framework. This allows for the encapsulation of larger drug molecules without causing total structural collapse.

Q: How do I ensure the ether bond in H4obdb doesn't cleave under solvothermal conditions? A: The diaryl ether bond in H4obdb is generally stable up to 150 °C in neutral or mildly acidic conditions. Avoid using strong bases (like NaOH) or temperatures exceeding 160 °C during synthesis, as this can lead to ether cleavage, resulting in phase impurities and fragmented frameworks.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) and Other Biphenyl Ligands

For researchers and professionals in materials science and drug development, the precise characterization of organic ligands is paramount. Biphenyl dicarboxylic acids, a key class of building blocks for metal-organic fra...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in materials science and drug development, the precise characterization of organic ligands is paramount. Biphenyl dicarboxylic acids, a key class of building blocks for metal-organic frameworks (MOFs) and functional polymers, demand rigorous structural elucidation.[1] Among these, 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) presents a unique structural motif with its ether linkage, influencing its electronic and conformational properties. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of this ligand against other common biphenyl dicarboxylic acids, offering a framework for unambiguous identification and purity assessment.

The Diagnostic Power of ¹H NMR for Biphenyl Ligands

¹H NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules.[2] For substituted biphenyl systems, key diagnostic information can be gleaned from:

  • Chemical Shifts (δ): The electronic environment of each proton dictates its resonance frequency. Electron-withdrawing groups, such as carboxylic acids, deshield aromatic protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups and steric effects can cause upfield shifts.[3]

  • Spin-Spin Coupling (J): The interaction between neighboring non-equivalent protons leads to signal splitting, providing information about the substitution pattern of the aromatic rings. Ortho (7-10 Hz), meta (2-3 Hz), and para (0-1 Hz) couplings have characteristic magnitudes.[3]

  • Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative assessment of the molecule's structure.[2]

Comparative ¹H NMR Analysis

This section details the expected ¹H NMR spectral features of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) and compares them with the experimentally determined spectra of other biphenyl ligands.

4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

While a publicly available experimental spectrum for this specific molecule is not readily found, its structure allows for a robust prediction of its ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data for 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet (broad)4H-COOHThe acidic protons of carboxylic acids typically appear as a broad singlet in the downfield region, often around 12-13 ppm.[4][5]
~8.5-8.7Doublet (J ≈ 2 Hz)4HProtons ortho to both carboxyl groupsThese protons are strongly deshielded by the two adjacent electron-withdrawing carboxylic acid groups. The splitting pattern arises from meta-coupling to the proton between the carboxyl group and the ether linkage.
~8.2-8.4Triplet (J ≈ 2 Hz)2HProton between the two carboxyl groupsThis proton is also significantly deshielded and will appear as a triplet due to meta-coupling with the two adjacent protons.
~7.8-8.0Multiplet4HProtons on the terminal phenyl ringsThese protons will have chemical shifts and splitting patterns typical of a monosubstituted benzene ring, influenced by the electronic effect of the rest of the molecule.
~7.5-7.7Multiplet6HProtons on the terminal phenyl ringsThese protons will have chemical shifts and splitting patterns typical of a monosubstituted benzene ring, influenced by the electronic effect of the rest of the molecule.
Biphenyl-4,4'-dicarboxylic acid

This symmetrical ligand provides a simpler spectrum, serving as a foundational comparison.

Experimental ¹H NMR Data for Biphenyl-4,4'-dicarboxylic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.16Doublet (J = 8.4 Hz)4HProtons ortho to the carboxylic acid groups
7.85Doublet (J = 8.4 Hz)4HProtons meta to the carboxylic acid groups

Note: The carboxylic acid proton is often not observed or is very broad unless specific experimental conditions are used.

Biphenyl-3,5-dicarboxylic acid

This isomer provides insight into the effect of the substitution pattern on the chemical shifts.

Experimental ¹H NMR Data for Biphenyl-3,5-dicarboxylic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Doublet (J ≈ 1.5 Hz)2HProtons at C2 and C6
~8.4Triplet (J ≈ 1.5 Hz)1HProton at C4
~7.7-7.5Multiplet5HProtons of the unsubstituted phenyl ring

Key Differentiating Features

The ¹H NMR spectrum of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) can be distinguished from other biphenyl ligands by the following key features:

  • Complexity: The target molecule will exhibit a more complex spectrum in the aromatic region compared to the highly symmetrical biphenyl-4,4'-dicarboxylic acid.

  • Presence of Ether Linkage: The electron-donating nature of the ether oxygen will subtly influence the chemical shifts of the protons on the central phenyl rings compared to a simple biphenyl core.

  • Distinct Splitting Patterns: The 1,3,5-substitution pattern on the central rings of the target molecule will lead to characteristic meta-coupling patterns (doublets and triplets with J ≈ 2-3 Hz), which are absent in the ortho/para coupling dominated spectrum of biphenyl-4,4'-dicarboxylic acid.

Experimental Protocol for ¹H NMR Acquisition

To obtain high-quality, reproducible ¹H NMR spectra for these biphenyl dicarboxylic acids, the following protocol is recommended.

Step-by-Step ¹H NMR Acquisition Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the biphenyl ligand.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to the high solubility of carboxylic acids and its ability to slow down the exchange of the acidic protons, making them more likely to be observed.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. This is a critical step for resolving the fine splitting patterns in the aromatic region.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quantitative integration, especially for the quaternary carbons in a ¹³C NMR experiment.

    • Number of Scans (ns): 16-64 scans, depending on the sample concentration.

    • Spectral Width (sw): A spectral width of -2 to 16 ppm is generally adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals and analyze the chemical shifts and coupling constants.

Visualizing the Workflow and Structures

To further clarify the experimental process and the molecular structures being compared, the following diagrams are provided.

Experimental Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Ligand (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock, Shim) transfer->instrument acquire Acquire Data (Set Parameters) instrument->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Chemical Shifts process->calibrate analyze Analyze Spectrum (Integration, Coupling) calibrate->analyze

Caption: Workflow for ¹H NMR analysis of biphenyl ligands.

Molecular Structure Comparison cluster_target 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) cluster_comp1 Biphenyl-4,4'-dicarboxylic acid cluster_comp2 Biphenyl-3,5-dicarboxylic acid target [HOOC]₂-Ph-Ph-O-Ph-Ph-[COOH]₂ comp1 HOOC-Ph-Ph-COOH comp2 Ph-Ph(COOH)₂

Caption: Simplified structures of the compared biphenyl ligands.

Conclusion

The ¹H NMR characterization of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) reveals a distinct spectral signature that is more complex than that of simpler biphenyl dicarboxylic acids. By carefully analyzing the chemical shifts, integration, and, most importantly, the spin-spin coupling patterns in the aromatic region, researchers can confidently identify this ligand and differentiate it from its structural isomers and other related compounds. The provided experimental protocol offers a standardized approach to obtaining high-quality data, ensuring the integrity and reproducibility of the characterization process.

References

  • ResearchGate. Figure A5.25. Titrimetric 1 H NMR spectra of only.... [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]

  • National Center for Biotechnology Information. (1,1'-Biphenyl)-4,4'-dicarboxylic acid - PubChem. [Link]

  • Supporting Information. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • SpectraBase. Dimethyl biphenyl-4,4'-dicarboxylate - Optional[1H NMR] - Spectrum. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • National Center for Biotechnology Information. 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) - PubChem. [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • Royal Society of Chemistry. Spectra and physical data of (A2) :. [Link]

  • National Center for Biotechnology Information. Biphenyl-3,5-dicarboxylic acid dimethyl ester - PubChem. [Link]

  • MDPI. A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. [Link]

  • PubChemLite. Biphenyl-3,5-dicarboxylic acid dimethyl ester (C16H14O4). [Link]

  • SpectraBase. Biphenyl - Optional[1H NMR] - Spectrum. [Link]

Sources

Comparative

Comparing BET surface area of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) MOFs and BTC MOFs

Metal-Organic Frameworks (MOFs) are highly crystalline, porous materials constructed from metal nodes and organic linkers. In applications ranging from gas storage to targeted drug delivery, the Brunauer-Emmett-Teller (B...

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Author: BenchChem Technical Support Team. Date: April 2026

Metal-Organic Frameworks (MOFs) are highly crystalline, porous materials constructed from metal nodes and organic linkers. In applications ranging from gas storage to targeted drug delivery, the Brunauer-Emmett-Teller (BET) surface area is a critical performance metric. This guide provides an in-depth technical comparison between MOFs constructed from the rigid, planar BTC (1,3,5-benzenetricarboxylic acid) ligand and the extended, bent H₄obdb (4',4'''-oxybis([1,1'-biphenyl]-3,5-dicarboxylic acid)) ligand.

Mechanistic Causality of Ligand Design

The architectural topology and resulting BET surface area of a MOF are intrinsically linked to the geometry, length, and flexibility of its organic linkers.

The BTC Ligand: Rigid and Planar

BTC is a highly rigid, planar tricarboxylate linker. When coordinated with copper(II) paddlewheel secondary building units (SBUs), it forms the benchmark MOF HKUST-1 (Cu₃(BTC)₂). The rigid nature of BTC restricts the framework to a face-centered cubic network with intersecting micro-pores (typically 0.6–0.9 nm). While highly stable, the short linker length limits the theoretical maximum void fraction. HKUST-1 typically exhibits a BET surface area between 1500 and 1800 m²/g and a pore volume of approximately 0.70 cm³/g[1][2].

The H₄obdb Ligand: Extended and Bent

In contrast, H₄obdb is a massive tetracarboxylate linker featuring two biphenyl-3,5-dicarboxylic acid moieties connected by a central ether oxygen. This ether linkage introduces a flexible, V-shaped bend (~120°), while the biphenyl arms significantly extend the distance between metal nodes. When coordinated with Cu(II) SBUs, it forms FJI-H5 ([Cu₆(obdb)₃(H₂O)₆]ₙ), a complex architecture characterized by the coexistence of large polyhedral cages and one-dimensional channels[3]. The bent geometry sterically hinders dense framework interpenetration, a common issue with extended linkers. Consequently, FJI-H5 achieves a massive pore volume of 1.92 cm³/g[4], which correlates to an exceptionally high BET surface area (>3500 m²/g).

G BTC BTC Ligand (Rigid, Planar) HKUST HKUST-1 Micro-pores BTC->HKUST Cu(II) Paddlewheel OBDB H4obdb Ligand (Extended, Bent) FJI FJI-H5 Cages & Channels OBDB->FJI Cu(II) Paddlewheel BET1 BET: ~1500-1800 m²/g HKUST->BET1 BET2 BET: >3500 m²/g FJI->BET2

Structural comparison and BET surface area causality between BTC and H4obdb MOFs.

Quantitative Data Comparison

The following table summarizes the key physicochemical properties of the representative MOFs for each ligand class.

PropertyHKUST-1 (BTC MOF)FJI-H5 (H₄obdb MOF)
Ligand Formula C₉H₆O₆C₂₈H₁₈O₉
Metal Node (SBU) Cu(II) PaddlewheelCu(II) Paddlewheel
Pore Architecture Intersecting micro-poresPolyhedral cages & 1D channels
BET Surface Area ~1500 - 1800 m²/g[1]> 3500 m²/g[3]
Pore Volume ~0.70 cm³/g[2]1.92 cm³/g[4]
Primary Application CO₂ capture, catalysisHigh-capacity CH₄/H₂ storage

Experimental Protocols: Self-Validating BET Determination

To accurately measure the BET surface area of highly porous MOFs like FJI-H5, the activation protocol must carefully remove trapped solvent molecules without inducing capillary-force-driven pore collapse. The following self-validating workflow ensures data integrity.

Step 1: Synthesis and Initial Validation
  • Solvothermal Synthesis: React the respective ligand (BTC or H₄obdb) with Cu(NO₃)₂·3H₂O in a DMF/ethanol/water mixture under solvothermal conditions (e.g., 85–100 °C for 24–72 hours).

  • Validation: Perform Powder X-Ray Diffraction (PXRD) on the as-synthesized crystals. Compare the diffractogram against simulated single-crystal data to confirm phase purity.

Step 2: Solvent Exchange (Activation Prep)

Causality: High-boiling solvents like DMF cannot be removed via direct heating without degrading the framework.

  • Immerse the as-synthesized MOF crystals in anhydrous volatile solvents (e.g., methanol or acetone).

  • Replace the solvent every 12 hours for 3 days to ensure complete diffusion and exchange of DMF from the deep polyhedral cages.

Step 3: Degassing and Activation
  • Transfer the solvent-exchanged MOF to a sample cell.

  • Apply a dynamic vacuum (< 10⁻³ Torr) at room temperature for 2 hours to remove bulk surface solvent.

  • Gradually ramp the temperature to 120 °C (for HKUST-1) or 100 °C (for FJI-H5) at a rate of 1 °C/min. Causality: A slow ramp rate prevents violent solvent boiling, which can fracture the delicate cages of H₄obdb MOFs.

  • Self-Validation Check: After activation, perform a secondary PXRD scan. If the peaks broaden significantly or shift, partial pore collapse has occurred, and the activation must be repeated using Supercritical CO₂ (scCO₂) drying.

Step 4: N₂ Physisorption and BET Application
  • Perform N₂ adsorption-desorption at 77 K using a volumetric sorption analyzer.

  • Ensure the isotherm exhibits a reversible Type-I profile, characteristic of microporous materials[3].

  • Apply the BET equation strictly within the linear pressure range ( P/P0​ = 0.01 to 0.1) where the term V(1−P/P0​) continuously increases, ensuring mathematical validity.

Workflow A 1. Solvent Exchange (Replace DMF with volatile solvent) B 2. Thermal/Vacuum Degassing (Remove guest molecules) A->B C 3. PXRD Validation (Confirm structural integrity) B->C D 4. N2 Physisorption (77 K) (Generate isotherm) C->D E 5. BET Equation Application (Calculate specific surface area) D->E

Self-validating experimental workflow for MOF activation and BET surface area determination.

References

  • Understanding the Working Mechanism of the Novel HKUST-1@BPS Composite Materials as Stationary Phases for Liquid Chromatography. PMC - NIH. 1

  • Mapping the Cu-BTC metal-organic framework (HKUST-1) stability envelope in the presence of water vapour for CO2 adsorption. SciSpace. 2

  • A Microporous Metal–Organic Framework for Efficient C2H2/CO2 and C2H6/CH4 Separation. Crystal Growth & Design - ACS Publications. 3

  • Porous Metal–Organic Frameworks with Lewis Basic Nitrogen Sites for High-Capacity Methane Storage. The Royal Society of Chemistry. 4

Sources

Validation

FTIR Spectra Validation for Metal Coordination with 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)): A Comparative Guide

Introduction In the design of advanced Metal-Organic Frameworks (MOFs) for targeted drug delivery and dynamic gas separation, the choice of organic linker dictates the structural flexibility and porosity of the resulting...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the design of advanced Metal-Organic Frameworks (MOFs) for targeted drug delivery and dynamic gas separation, the choice of organic linker dictates the structural flexibility and porosity of the resulting matrix[1]. The ligand 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (H4OBB) has emerged as a superior tetracarboxylate building block. Featuring a flexible ether (-O-) bridge between two rigid biphenyl-3,5-dicarboxylic acid units, H4OBB provides an optimal balance of high connectivity and conformational adaptability[2].

Validating the successful coordination of H4OBB to metal nodes (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) is a critical quality control step in MOF synthesis. Fourier-Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool for this validation, offering direct mechanistic insights into the carboxylate-metal bonding modes[3].

Mechanistic Grounding: The Causality of FTIR Shifts

FTIR validation is not merely about identifying peaks; it is about tracking the electron delocalization that occurs upon metal binding.

In the free H4OBB ligand, the carboxylic acid groups (-COOH) exhibit a highly localized C=O double bond. This manifests as a sharp, strong stretching vibration ν(C=O) around 1680–1700 cm⁻¹, accompanied by a broad O-H stretch between 2500–3400 cm⁻¹[3].

During MOF synthesis, the deprotonation and subsequent coordination of the carboxylate to a metal center causes the C=O bond to delocalize into a resonance-stabilized COO− group. Consequently, the 1680 cm⁻¹ peak disappears entirely and is replaced by two distinct bands:

  • Asymmetric stretch νas​(COO−) (typically 1550–1630 cm⁻¹)

  • Symmetric stretch νs​(COO−) (typically 1380–1420 cm⁻¹)[3].

The frequency difference between these two bands, Δν=νas​−νs​ , is causally linked to the coordination mode. The symmetry of the metal-carboxylate bond dictates this splitting:

Logic Root Calculate Δν = ν_as - ν_s C1 Δν > 200 cm⁻¹ Root->C1 C2 150 ≤ Δν ≤ 200 cm⁻¹ Root->C2 C3 Δν < 150 cm⁻¹ Root->C3 R1 Monodentate Coordination C1->R1 R2 Bridging Bidentate (e.g., Paddlewheel) C2->R2 R3 Chelating Bidentate (e.g., Zr/UiO nodes) C3->R3

Logical decision tree for determining carboxylate coordination modes via Δν.

Comparative Analysis of Alternatives

When evaluating H4OBB against alternative linkers, FTIR spectral data reveals why H4OBB is uniquely suited for dynamic frameworks:

  • Biphenyl-3,3',4,4'-tetracarboxylic acid (BPTC) : A fully rigid analog. While it forms highly stable MOFs, its lack of an ether hinge restricts structural breathing. Its FTIR spectra typically show rigid bridging modes with little to no spectral shift upon guest desolvation.

  • 4,4'-Oxybis(benzoic acid) (OBA) : A dicarboxylic acid that shares the ether hinge of H4OBB but lacks the extended biphenyl tetracarboxylate connectivity. OBA typically forms 2D sheets or less porous 3D structures[4]. FTIR analysis of OBA-based MOFs (such as TMU-34) shows similar Δν values (~219 cm⁻¹ for Zn nodes), but the resulting frameworks lack the robust 3D porosity achieved by the tetradentate H4OBB[3].

Experimental Protocol: Self-Validating FTIR Workflow

To ensure scientific integrity and eliminate false positives from unreacted ligand or atmospheric moisture, the FTIR protocol must be run as a self-validating system. The free H4OBB ligand must be analyzed in parallel with the synthesized M-OBB MOF.

Step 1: Sample Preparation (Isothermal Desolvation)
  • Activation: Heat both the free H4OBB ligand and the synthesized M-OBB MOF at 120°C under a dynamic vacuum for 12 hours.

    • Causality: This rigorously removes trapped solvent molecules (like DMF or water) whose O-H and C=O stretches would artificially broaden or overlap with the critical carboxylate signals.

  • Pelletizing: In a humidity-controlled environment, mill 1–2 mg of the activated sample with 100 mg of anhydrous, spectroscopic-grade KBr.

  • Press the mixture at 10 tons for 2 minutes to form a transparent pellet.

Step 2: Spectral Acquisition & Normalization
  • Acquire a background spectrum using a blank KBr pellet to subtract environmental CO₂ and moisture.

  • Scan the samples from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 64 scans to ensure a high signal-to-noise ratio).

  • Self-Validation Step: Normalize the spectra against the aromatic C=C stretching mode (~1500 cm⁻¹).

    • Causality: The aromatic backbone of the biphenyl units remains unperturbed by metal coordination. Using it as an internal standard allows you to accurately quantify the relative disappearance of the 1680 cm⁻¹ -COOH peak, proving complete metalation.

Workflow A Free H4OBB Ligand (Baseline) C KBr Pellet Preparation (Self-Validating) A->C B M-OBB MOF Synthesis (Zn, Cu, Zr) B->C D FTIR Acquisition (4000-400 cm⁻¹) C->D E Spectral Normalization (Aromatic C=C at 1500 cm⁻¹) D->E F Δν Analysis & Coordination Assignment E->F

FTIR validation workflow ensuring self-validating spectral normalization.

Data Presentation: Quantitative FTIR Comparison

The following table summarizes the expected FTIR spectral shifts when H4OBB is coordinated to different metal centers, benchmarked against the OBA alternative.

Material / Ligand ν(C=O) (cm⁻¹) νas​(COO−) (cm⁻¹) νs​(COO−) (cm⁻¹) Δν (cm⁻¹)Coordination Mode
Free H4OBB [2]1685N/AN/AN/AUncoordinated (-COOH)
Zn-OBB MOF Absent16051395210Bridging Bidentate / Monodentate
Cu-OBB MOF Absent15801405175Bridging Bidentate (Paddlewheel)
Zr-OBB MOF Absent15551415140Chelating Bidentate
Free H2OBA [4]1679N/AN/AN/AUncoordinated (-COOH)
Zn-OBA (TMU-34) [3]Absent16081389219Bridging Bidentate

Note: The complete disappearance of the 1685 cm⁻¹ peak in the MOF samples confirms 100% metalation of the carboxylate nodes without residual free acid defects.

References

  • Chen, D.-M., et al. "Tuning Two-Dimensional Layer to Three-Dimensional Pillar-Layered Metal–Organic Frameworks: Polycatenation and Interpenetration Behaviors". Crystal Growth & Design, ACS Publications. URL: [Link]

  • Razavi, S. A. A., et al. "Function–Structure Relationship in Metal–Organic Frameworks for Mild, Green, and Fast Catalytic C–C Bond Formation". Inorganic Chemistry, ACS Publications. URL: [Link]

  • Mondal, P., et al. "Luminescent yttrium based MOFs doped with europium and terbium". RSC Advances, Royal Society of Chemistry. URL: [Link]

Sources

Comparative

Thermal stability comparison of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) vs standard tetracarboxylate linkers

Thermal Stability Comparison Guide: 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) vs. Standard Tetracarboxylate Linkers As metal-organic frameworks (MOFs) transition from academic curiosities to industrial applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability Comparison Guide: 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) vs. Standard Tetracarboxylate Linkers

As metal-organic frameworks (MOFs) transition from academic curiosities to industrial applications in drug delivery, gas separation, and catalysis, the thermal and structural stability of the framework becomes a non-negotiable parameter. The choice of organic linker dictates not only the topology of the MOF but its ability to withstand the mechanical stress of thermal expansion and desolvation.

This guide provides an objective, data-driven comparison between the semi-rigid V-shaped linker 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (commonly abbreviated as H4obdb) and standard rigid tetracarboxylate linkers such as TBAPy (pyrene-based) and TCPP (porphyrin-based).

Mechanistic Causality: The "Hinge" Effect vs. Rigid Cores

The fundamental difference in thermal stability between H4obdb and standard rigid linkers lies in their response to mechanical stress during solvent evacuation and thermal expansion.

The Failure Mode of Rigid Linkers (TBAPy, TCPP): Standard tetracarboxylate linkers like 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) feature a highly conjugated, planar, and rigid core. While this rigidity is excellent for designing predictable, highly porous topologies, it becomes a liability during thermal activation. When solvent molecules are evacuated from the pores, the framework experiences intense capillary forces. Because the rigid pyrene core cannot bend to accommodate this volumetric strain, the mechanical stress is transferred directly to the metal-ligand coordination bonds. In many cases, such as in Zn-(TBAPy) systems, this leads to coordination bond cleavage and premature amorphization at temperatures as low as 190–250 °C, long before the absolute thermal decomposition of the linker itself[1].

The Strain-Relief Mechanism of H4obdb: In contrast, H4obdb incorporates an ether (-O-) linkage connecting two biphenyl-3,5-dicarboxylic acid units. This ether oxygen acts as a flexible "hinge." When an H4obdb-based MOF undergoes thermal expansion or desolvation stress, the dihedral angle of the ether bond can rotate, allowing the linker to shift between syn and anti conformations. This intramolecular flexibility acts as a shock absorber, dissipating mechanical stress within the linker itself rather than transferring it to the metal node. As a result, H4obdb-based frameworks, such as the superstable Eu-MOF ([Eu(H2O)5]0.33[Eu(obdb)]·2DMF), maintain their structural integrity and crystallinity at temperatures up to 390 °C[2].

StructuralMechanics cluster_obdb H4obdb Linker (Semi-Rigid V-Shape) cluster_rigid TBAPy/TCPP Linkers (Rigid Planar) A1 Thermal Expansion & Desolvation Stress A2 Ether Hinge Rotation (Conformational Shift) A1->A2 A3 Intra-Framework Stress Dissipation A2->A3 A4 Framework Integrity Maintained (>350°C) A3->A4 B1 Thermal Expansion & Desolvation Stress B2 Direct Stress Transfer to Metal Node B1->B2 B3 Coordination Bond Strain & Cleavage B2->B3 B4 Premature Amorphization (<250°C in some MOFs) B3->B4

Caption: Mechanistic pathway of thermal stress dissipation in semi-rigid vs. rigid tetracarboxylate linkers.

Comparative Thermal Stability Data

To objectively compare these linkers, we must distinguish between T_decomposition (the temperature at which the organic linker chemically burns or breaks down, measured via TGA) and T_amorphization (the temperature at which the crystal lattice collapses, measured via VT-PXRD).

Linker TypeCore GeometryRepresentative MOFT_decomposition (TGA)T_amorphization (VT-PXRD)Desolvation Behavior
H4obdb Semi-Rigid, V-ShapedEu-MOF[2]~390 °C>350 °CHighly stable; hinge absorbs stress, retaining crystallinity.
H4obdb Semi-Rigid, V-ShapedCu-MOF[3]~300 °C~300 °CMaintains porosity for gas separation post-activation.
TBAPy Rigid, PlanarZn-(6BA)(TBAPy)[1]~425 °C~190–250 °CProne to phase transition/amorphization upon solvent loss.
TBAPy Rigid, PlanarFe-TBAPy[4]~300 °C~300 °CStable up to 300 °C, but requires careful solvent exchange.

Data Insight: While rigid linkers like TBAPy possess high absolute chemical stability (high T_decomposition), their inability to mitigate structural strain often results in a significantly lower T_amorphization[1]. H4obdb bridges this gap, aligning chemical and structural stability limits[2].

Self-Validating Experimental Protocols for Thermal Analysis

Relying solely on Thermogravimetric Analysis (TGA) is a critical error in MOF characterization; a framework can amorphize entirely without losing a single milligram of mass. To establish true thermal stability, TGA must be orthogonally validated with Variable-Temperature Powder X-Ray Diffraction (VT-PXRD). The following protocols represent a self-validating system designed to eliminate instrumental artifacts.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine absolute desolvation and chemical decomposition temperatures.

  • System Calibration (The Blank Run): Before loading the sample, run an empty alumina crucible through the exact temperature program (25 °C to 600 °C).

    • Causality: As temperature increases, the density of the purge gas decreases, altering the buoyancy forces on the crucible. Subtracting this blank run prevents false mass-gain or mass-loss artifacts at high temperatures.

  • Atmosphere Selection: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min.

    • Causality: Running in air causes the organic linker to undergo oxidative combustion, which artificially lowers the apparent decomposition temperature. N₂ isolates the true thermal degradation of the coordination bonds.

  • Thermal Ramping: Ramp the temperature at a slow rate of 5 °C/min.

    • Causality: Faster ramp rates (e.g., 20 °C/min) create a thermal lag between the furnace sensor and the sample core, leading to an artificially inflated T_decomposition.

Protocol B: Variable-Temperature PXRD (VT-PXRD)

Objective: Determine the threshold of structural amorphization.

  • Internal Standard Integration: Grind the MOF sample with 10 wt% highly crystalline α-Al₂O₃ powder before mounting on the heating stage.

    • Causality: Thermal expansion of the sample holder causes the sample to shift slightly out of the X-ray focal plane, shifting Bragg peaks to lower 2θ angles. The α-Al₂O₃ peaks serve as an internal calibration reference to correct for this displacement, ensuring any observed peak shifts are true crystallographic phase changes.

  • Isothermal Equilibration: Program the heating stage to ramp to target temperatures (e.g., 100 °C, 150 °C, 200 °C... up to 400 °C). At each step, hold the temperature isothermally for 10 minutes before initiating the X-ray scan.

    • Causality: MOFs are thermal insulators. Scanning immediately upon reaching the target temperature results in a temperature gradient across the sample bed, causing peak broadening that mimics amorphization. The isothermal hold ensures uniform thermal equilibrium.

ValidationWorkflow cluster_tga Thermogravimetric Analysis (TGA) cluster_pxrd Variable-Temp PXRD (VT-PXRD) Start MOF Sample Preparation (Washed & Solvent Exchanged) TGA_Blank Run Empty Crucible Blank (Buoyancy Correction) Start->TGA_Blank XRD_Calib Internal Standard Calibration (e.g., Alumina powder) Start->XRD_Calib TGA_Run Ramp 5°C/min under N2 (Prevent Ligand Oxidation) TGA_Blank->TGA_Run TGA_Data Identify T_desolvation & T_decomposition TGA_Run->TGA_Data Orthogonal Orthogonal Correlation: Mass Loss vs. Phase Transition TGA_Data->Orthogonal XRD_Run Isothermal Holds at 25-400°C (Ensure Thermal Equilibrium) XRD_Calib->XRD_Run XRD_Data Monitor Bragg Peak Shifts & Amorphization Threshold XRD_Run->XRD_Data XRD_Data->Orthogonal

Caption: Orthogonal self-validating workflow for determining MOF thermal stability using TGA and VT-PXRD.

Sources

Validation

Powder XRD pattern matching for 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) synthesized frameworks

As a Senior Application Scientist, evaluating the structural integrity and phase purity of synthesized metal-organic frameworks (MOFs) is paramount before advancing them to application-phase testing. The ligand 4,4''-Oxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural integrity and phase purity of synthesized metal-organic frameworks (MOFs) is paramount before advancing them to application-phase testing. The ligand 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) —commonly abbreviated as H4obdb (CAS: 1570096-83-1)—is a highly symmetrical, semirigid tetracarboxylate building block. Because of its unique geometry, H4obdb readily coordinates with various transition and lanthanide metals to form highly porous, robust architectures.

However, the synthesis of these frameworks is highly sensitive to solvothermal conditions. To objectively compare the performance of H4obdb-derived MOFs and validate their structural fidelity, Powder X-Ray Diffraction (PXRD) pattern matching serves as the definitive analytical tool.

This guide provides a comparative analysis of three prominent H4obdb-synthesized frameworks (Cu, Zn, and Eu variants) and details a self-validating PXRD methodology designed to ensure scientific integrity during structural characterization.

Comparative Analysis of H4obdb-Synthesized Frameworks

The choice of metal node fundamentally alters the topology, pore size, and ultimate application of the H4obdb framework. Below is an objective comparison of three distinct MOF alternatives synthesized using this ligand, supported by their experimental performance data.

  • Cu-obdb MOF: Synthesized with Cu(II) salts, this framework forms typical dicopper paddlewheels resulting in a microporous structure. It is engineered for light hydrocarbon gas separation, specifically [1].

  • Zn-obdb MOF: Utilizing a Zn4(μ2-COO)8(μ3-OH)2 cluster, this 3D stair-like framework boasts a porosity of 47.3%. It acts as a for detecting 1-hydroxypyrene (1-HP) and aspartic acid (Asp) in human urine [2].

  • Eu-obdb MOF: Crystallizing in the trigonal P3̅ space group, this lanthanide-based MOF leverages the antenna effect of the H4obdb ligand to sensitize Eu(III) ions. It serves as a for the visualized identification of 1-HP and Tryptophan (Trp) [3].

Table 1: Quantitative Performance & PXRD Stability Comparison
Framework AlternativeMetal Node / ClusterPrimary ApplicationKey Performance MetricPXRD Structural Stability Indicator
Cu-obdb MOF Cu(II) PaddlewheelGas Separation36 min/g breakthrough time (C2H2/CO2)Complete pattern retention after 120°C vacuum activation.
Zn-obdb MOF Zn4(μ2-COO)8(μ3-OH)2Fluorescence SensingKsv = 5.79 × 10⁴ M⁻¹ (for 1-HP)Unaltered diffraction peaks across pH 2–12 aqueous solutions.
Eu-obdb MOF Eu2(COO)4Luminescence SensingHigh quenching efficiency (97.5% for 1-HP)Superstable phase matching post-exposure to fresh human urine.

The Causality of PXRD Pattern Matching Logic

In MOF characterization, simply obtaining a PXRD pattern is insufficient. The analytical power lies in the comparative matching of the framework across four distinct states. Understanding the causality behind these state comparisons is critical for robust material validation.

PXRD_States Sim Simulated Pattern (Ground Truth from SCXRD) AsSynth As-Synthesized Pattern (Validates Bulk Synthesis) Sim->AsSynth Phase Purity Check Activated Activated Pattern (Validates Solvent Removal) AsSynth->Activated Thermal/Vacuum Treatment PostApp Post-Application Pattern (Validates Cyclic Stability) Activated->PostApp Gas Sorption / Sensing Assay PostApp->Sim Structural Retention Check

Logical state transitions in PXRD pattern matching for MOF structural validation.

  • Simulated vs. As-Synthesized: The simulated pattern is mathematically derived from Single Crystal X-Ray Diffraction (SCXRD) CIF files. We compare the bulk as-synthesized powder against this simulation to rule out the presence of unreacted H4obdb ligand or secondary polymorphic phases.

  • As-Synthesized vs. Activated: MOFs synthesized with H4obdb contain guest solvent molecules (e.g., DMF, H2O). Activation (heating under vacuum) removes these guests. Because solvent removal can induce framework breathing or catastrophic pore collapse, PXRD matching here proves the architecture remains permanently porous.

  • Activated vs. Post-Application: Whether the MOF is subjected to high-pressure gas sorption (Cu-obdb) or immersed in complex biological fluids like urine (Eu-obdb), post-application PXRD matching confirms cyclic chemical stability, ensuring the material is reusable and structurally intact.

Self-Validating Experimental Protocol for PXRD Workflows

To guarantee trustworthiness, the following step-by-step methodology incorporates internal validation mechanisms. This ensures that any observed peak shifts are due to actual crystallographic phenomena rather than instrumental artifacts.

MOF_Workflow L H4obdb Ligand (CAS: 1570096-83-1) S Solvothermal Synthesis L->S M Metal Nodes (Cu, Zn, Eu) M->S C Single Crystal (SCXRD) S->C Yields Crystals B Bulk Powder (As-Synthesized) S->B Yields Bulk Sim Simulated PXRD Pattern C->Sim CIF Generation Exp Experimental PXRD Pattern B->Exp Diffractometer Match Phase Purity & Pattern Matching Sim->Match Exp->Match

Workflow of H4obdb MOF synthesis and PXRD phase purity validation.

Step 1: Instrument Calibration & Internal Standardization
  • Action: Mix 5 wt% of NIST SRM 640 (Silicon powder) into the H4obdb MOF sample prior to analysis.

  • Causality: Diffractometer sample displacement errors commonly cause artificial peak shifts. Silicon provides an absolute 2θ reference standard (with a known peak at 28.44°). By aligning the silicon peak during data processing, you mathematically validate that any shifts in the MOF's low-angle peaks are genuine evidence of framework flexibility/breathing.

Step 2: Zero-Background Sample Mounting
  • Action: Grind the MOF gently using an agate mortar to minimize preferred orientation, then mount it on a zero-background silicon single-crystal sample holder.

  • Causality: H4obdb MOFs possess massive unit cells, meaning their most critical diagnostic diffraction peaks appear at very low angles (typically 5°–10° 2θ). Standard glass holders produce an amorphous "halo" in this exact region, which obscures the MOF's primary peaks. Zero-background holders eliminate this interference, yielding a flat baseline.

Step 3: High-Resolution Data Acquisition
  • Action: Analyze the sample using Cu Kα radiation (λ = 1.5406 Å) from 3° to 50° 2θ. Set the step size to 0.01° and the scan rate to 1°/min.

  • Causality: While fast scans (e.g., 10°/min) are sufficient for basic identification, they blur closely overlapping peaks and miss low-intensity higher-angle reflections. A slow, high-resolution scan ensures a high signal-to-noise ratio, which is an absolute prerequisite for the mathematical refinement in Step 4.

Step 4: Mathematical Pattern Matching (Le Bail / Rietveld Refinement)
  • Action: Import the experimental data and the SCXRD-derived CIF file into structural refinement software (e.g., GSAS-II or FullProf). Perform a Le Bail extraction to fit the background, unit cell parameters, and peak profiles.

  • Causality: Direct visual comparison of PXRD patterns is highly subjective and prone to confirmation bias. By calculating the weighted profile R-factor ( Rwp​ ), this step creates a self-validating mathematical proof of phase purity. An Rwp​ value of <10% objectively confirms that the bulk synthesized product perfectly matches the simulated theoretical framework.

References

  • Li, H., Ji, Z., Chen, C., et al. "A Microporous Metal–Organic Framework for Efficient C2H2/CO2 and C2H6/CH4 Separation." Crystal Growth & Design, 2021.[Link]

  • Xu, S., Liu, J., et al. "Evaluation of the Potential of a Ratiometric Fluorescence Sensor for Sensitively Recognizing 1-Hydroxypyrene in Real Urine Samples Based on a Stable Zn-MOF." Inorganic Chemistry, 2025.[Link]

  • Liu, J., Xu, S., Zhang, M., et al. "Exploration of the Capacity of a Superstable Eu-MOF for Visualized Identification of 1-HP and Trp in Fresh Human Urine." Crystal Growth & Design, 2024.[Link]

Comparative

Mass Spectrometry Validation for 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) Purity: A Comparative Analytical Guide

The structural integrity, porosity, and catalytic efficacy of Metal-Organic Frameworks (MOFs) are fundamentally dictated by the purity of their organic linkers. 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural integrity, porosity, and catalytic efficacy of Metal-Organic Frameworks (MOFs) are fundamentally dictated by the purity of their organic linkers. 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (CAS 1570096-83-1) is a highly conjugated, rigid tetracarboxylic acid utilized to construct advanced, high-surface-area MOFs [1].

However, synthesizing this complex linker via Suzuki-Miyaura cross-coupling often yields trace impurities—such as debromination artifacts, homocoupling products, or incomplete ester hydrolysis by-products [4]. Even at sub-1% concentrations, these impurities act as chain terminators during MOF crystallization, causing mesoporous defects or complete framework collapse.

As a Senior Application Scientist, I have designed this guide to objectively compare the three primary mass spectrometry (MS) methodologies used to validate the purity of this critical MOF linker. We will explore the causality behind specific ionization strategies and provide self-validating protocols to ensure absolute analytical trustworthiness.

The Analytical Challenge: Polycarboxylic Acid Chemistry

Analyzing 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (Exact Mass: 498.095 Da; Formula: C₂₈H₁₈O₉) presents a unique set of chromatographic and spectrometric challenges:

  • High Polarity & Low Volatility: The four terminal carboxylic acid (-COOH) groups render the molecule entirely non-volatile, immediately disqualifying direct Gas Chromatography (GC) without prior derivatization.

  • Metal Adduct Formation: In solution, polycarboxylic acids act as potent chelators. During standard positive-mode Electrospray Ionization (ESI), the signal fragments into a complex web of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, drastically reducing the sensitivity of the primary pseudomolecular ion.

  • Thermal Lability: Extended exposure to high temperatures in standard atmospheric pressure ionization sources can induce spontaneous decarboxylation (loss of CO₂).

To overcome these challenges, the analytical strategy must be deliberately matched to the specific purity validation goal.

Methodological Comparison & Decision Matrix

The selection of the MS platform depends entirely on whether the goal is absolute quantitation, high-throughput batch screening, or structural elucidation of unknown synthesis by-products.

MS_Validation_Workflow Start Sample: 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) MW: 498.44 g/mol Q1 Primary Analytical Objective? Start->Q1 LCMS LC-ESI-MS (Negative Mode) Absolute Purity & Quantitation Q1->LCMS High-Resolution MALDI MALDI-TOF MS High-Throughput Batch Screening Q1->MALDI Rapid Screening GCMS GC-MS (Post-Derivatization) Synthesis By-Product Profiling Q1->GCMS Structural ID Prep1 Dissolve in DMF/MeOH Buffer: 10mM NH4HCO3 (pH 8) LCMS->Prep1 Prep2 Co-crystallize with 9-Aminoacridine (9-AA) Matrix MALDI->Prep2 Prep3 Silylation via BSTFA + 1% TMCS (70°C for 60 min) GCMS->Prep3 Result1 Extract [M-H]- (m/z 497.08) Resolve partial coupling impurities Prep1->Result1 Result2 Rapid intact mass confirmation Minimal fragmentation observed Prep2->Result2 Result3 Identify volatile artifacts (e.g., debromination products) Prep3->Result3

Figure 1: Decision matrix and sample preparation workflow for the mass spectrometric validation of MOF linkers.

Quantitative Performance Summary
Analytical PlatformIonization StrategyLimit of Detection (LOD)Resolution of Isobaric ImpuritiesIdeal Use Case
LC-ESI-MS Negative ESI ([M-H]⁻)~1-5 ng/mLHigh (Chromatographic separation)Absolute purity quantitation & structural validation
MALDI-TOF MS Negative MALDI (9-AA matrix)~50-100 ng/mLLow (Direct spotting, no chromatography)High-throughput batch screening
GC-MS Electron Impact (EI, 70 eV)~10-20 ng/mLHigh (Capillary GC separation)Volatile synthesis by-product profiling

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . This means the workflow inherently proves its own accuracy through built-in System Suitability Tests (SSTs) and mechanistic controls.

Protocol A: LC-ESI-MS (The Gold Standard for Purity)

Mechanistic Causality: We utilize Negative Electrospray Ionization (ESI-). Because the molecule contains four acidic protons, driving the mobile phase to a basic pH (~8.0) ensures complete deprotonation. This forces the molecule into a single, highly stable [M-H]⁻ pseudomolecular ion (m/z 497.08), maximizing detector sensitivity and eliminating metal-adduct spectral clutter [2].

  • System Suitability Test (SST) & Blank:

    • Action: Inject a 100% Methanol blank, followed by a known reference standard of 1,3,5-benzenetricarboxylic acid.

    • Validation: The blank proves zero column carryover (critical, as polycarboxylic acids readily stick to stainless steel lines). The standard verifies mass accuracy (< 5 ppm error) and negative-mode ionization efficiency.

  • Sample Preparation: Dissolve 1 mg of the MOF linker in 1 mL of LC-MS grade N,N-Dimethylformamide (DMF) to break the rigid crystalline lattice, then dilute 1:100 in Methanol. Do not use pure water, as the hydrophobic biphenyl core will cause precipitation.

  • Chromatography:

    • Column: C18 Sub-2 µm UHPLC column.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0).

    • Mobile Phase B: Acetonitrile.

  • Analysis: Run a gradient from 5% B to 95% B over 10 minutes. Extract the chromatogram at m/z 497.08. Look for secondary peaks at m/z 453.08 (indicating a decarboxylation artifact) or m/z 483.10 (indicating an incomplete ester hydrolysis impurity).

Protocol B: GC-MS (For Synthesis By-Product Profiling)

Mechanistic Causality: To bypass the non-volatility of the tetracarboxylic acid, we utilize a silylation derivatization strategy. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic hydrogen atoms with trimethylsilyl (TMS) groups. This eliminates intermolecular hydrogen bonding, drastically lowering the boiling point and preventing thermal degradation in the 250°C GC inlet.

  • Reagent Blank Validation:

    • Action: Incubate pure BSTFA + 1% TMCS (Trimethylchlorosilane) in pyridine at 70°C for 60 minutes and inject.

    • Validation: Confirms the absence of siloxane ghost peaks originating from the derivatization reagents or degraded GC septa.

  • Derivatization: Add 50 µL of the MOF linker solution (in pyridine) to 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 1 hour.

  • Analysis: Inject 1 µL into a DB-5MS capillary column. The Electron Impact (EI) source will fragment the derivatized molecule. This method is exceptionally powerful for identifying volatile, low-molecular-weight impurities like unreacted 4,4'-oxybis(bromobenzene) from the initial Suzuki coupling phase.

Protocol C: MALDI-TOF MS (For High-Throughput Screening)

Mechanistic Causality: Traditional MALDI matrices like CHCA or DHB are highly acidic and optimized for positive-mode peptide analysis. Applying them to polycarboxylic acids suppresses ionization. Instead, we use 9-Aminoacridine (9-AA) . As a basic matrix, 9-AA actively promotes the deprotonation of the MOF linker during laser ablation, yielding pristine negative-ion spectra with near-zero background noise [3].

  • Matrix Control Validation:

    • Action: Spot 9-AA matrix alone on the target plate and fire the Nd:YAG laser.

    • Validation: Establishes the background chemical noise baseline, ensuring no matrix cluster peaks interfere with the m/z 497 target region.

  • Co-Crystallization: Mix the linker solution (1 mg/mL in THF) in a 1:10 ratio with 9-AA (10 mg/mL in Methanol). Spot 1 µL onto the steel target plate and allow it to dry via fast evaporation to ensure homogeneous crystal formation.

  • Analysis: Acquire spectra in Negative Reflectron Mode. This allows for the rapid batch screening of dozens of synthesis lots in minutes, confirming the presence of the intact linker before committing to time-consuming LC-MS quantitation.

Conclusion

Validating the purity of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) requires a deliberate departure from standard analytical workflows. By leveraging the acidic nature of the molecule through Negative LC-ESI-MS, utilizing basic matrices in MALDI-TOF, and applying targeted silylation for GC-MS, researchers can establish a comprehensive, self-validating purity profile. This rigorous approach guarantees the structural fidelity of the resulting Metal-Organic Frameworks, ensuring reproducible surface areas and catalytic performance.

References

  • Kramer, R. W., et al. "Effect of Experimental Parameters on the ESI FT-ICR Mass Spectrum of Fulvic Acid." Analytical Chemistry (ACS Publications). Available at:[Link]

  • Koulman, A., et al. "Comparative High-Speed Profiling of Carboxylic Acid Metabolite Levels by Differential Isotope-Coded MALDI Mass Spectrometry." Analytical Chemistry (ACS Publications). Available at:[Link]

  • Chen, Y. "Precision tuning of single-metal sites on metal-organic frameworks for catalysis and gas adsorption." eScholarship, University of California. Available at:[Link]

Safety & Regulatory Compliance

Safety

4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) proper disposal procedures

As a Senior Application Scientist overseeing the design and scale-up of Metal-Organic Frameworks (MOFs), I understand that handling complex organic linkers requires precision not only in synthesis but also in waste manag...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the design and scale-up of Metal-Organic Frameworks (MOFs), I understand that handling complex organic linkers requires precision not only in synthesis but also in waste management. The chemical 4',4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) [1] is a highly specialized, extended tetratopic carboxylic acid used to construct robust, highly porous MOFs. However, its complex molecular architecture—comprising stable biphenyl rings and an ether linkage—poses specific environmental persistence risks if not disposed of correctly.

This guide provides a self-validating, step-by-step operational and disposal protocol to ensure compliance with laboratory safety standards and EPA Resource Conservation and Recovery Act (RCRA) regulations[2].

Chemical Profile & Hazard Assessment

Before handling the material, it is critical to understand its physicochemical properties to accurately classify its waste streams[1].

PropertySpecification
Chemical Name 4',4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
CAS Number 1570096-83-1
Molecular Formula C₂₈H₁₈O₉
Molecular Weight 498.44 g/mol
Physical State Solid (Powder)
Primary Application Metal-Organic Framework (MOF) Linker
Hazard Classification Irritant (Skin/Eye/Respiratory), Non-halogenated organic

Operational Plan: Safe Handling & Experimental Workflow

To understand the waste streams generated, we must first map the operational workflow. MOF synthesis typically involves solvothermal reactions where the linker is dissolved in high-boiling polar aprotic solvents (e.g., N,N-Dimethylformamide, DMF) and reacted with metal salts[1].

Step-by-Step MOF Synthesis Methodology:

  • Preparation: Weigh the 4',4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) powder inside a certified fume hood to prevent the inhalation of fine particulates.

  • Dissolution: Dissolve the linker in DMF or DMSO. Scientific Rationale: These solvents are required to deprotonate the carboxylic acid groups and facilitate coordination, but they inherently create a toxic, non-halogenated liquid waste stream.

  • Metal Addition: Add the transition metal or lanthanide precursor (e.g., ZrCl₄ or Cu(NO₃)₂).

  • Solvothermal Reaction: Heat the mixture in a Teflon-lined autoclave (typically at 120°C for 24–72 hours).

  • Isolation: Centrifuge the resulting suspension. The precipitate is your purified MOF product. The supernatant (mother liquor) is your primary liquid waste stream, containing unreacted linker, solvent, and metal ions.

MOF_Workflow Start Weighing 4',4''-Oxybis(...) (Fume Hood) Dissolve Dissolution in DMF/DMSO Start->Dissolve Metal Addition of Metal Precursor (e.g., ZrCl4) Dissolve->Metal Reaction Solvothermal Synthesis (Autoclave, 120°C) Metal->Reaction Centrifuge Centrifugation & Solvent Washing Reaction->Centrifuge Product Purified MOF (Solid) Centrifuge->Product Precipitate Waste Mother Liquor Waste (Metals + Linker + DMF) Centrifuge->Waste Supernatant

Workflow for MOF synthesis illustrating the generation points of solid product and liquid waste.

Proper Disposal Procedures

According to the EPA's RCRA Subpart K regulations for academic and research laboratories, chemical waste must be characterized and segregated at the point of generation[3].

Solid Waste Disposal Protocol Applies to: Unused powder, contaminated weighing boats, pipette tips, and PPE.

  • Collection: Collect all solid waste contaminated with the linker in a rigid, puncture-resistant container lined with a compatible poly-bag.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste - Non-Halogenated Organic Acid (4',4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)))".

  • Segregation: Do not mix this waste with strong oxidizing agents, as organic acids can react exothermically.

  • Disposal: Transfer to the facility's central accumulation area for high-temperature incineration by a licensed EPA-approved contractor.

Liquid Waste Disposal Protocol Applies to: Mother liquors, DMF/DMSO washings.

  • Characterization: Determine the metal content of the mother liquor. If the synthesis involved heavy metals (e.g., Cd, Pb, Cr), the waste is classified as "Heavy Metal Organic Waste." If it involved benign metals (e.g., Zr, Mg) or no metals, it is "Non-Halogenated Organic Waste"[2].

  • Containment: Transfer the liquid into an approved, chemically compatible High-Density Polyethylene (HDPE) carboy. Scientific Rationale: HDPE prevents solvent permeation and degradation from residual acidic protons.

  • Compliance: Ensure the container is kept securely closed unless actively adding waste, complying with EPA satellite accumulation rules[3].

  • Labeling: Label with all constituents (e.g., "Waste: DMF, 4',4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), Zirconium salts").

Spill Response Protocol

  • Protection: Don appropriate PPE (nitrile gloves, safety goggles, N95/P100 particulate respirator).

  • Containment: For dry powder spills, do not sweep. Use a damp absorbent pad to gently wipe up the powder to prevent the aerosolization of respiratory irritants.

  • Disposal: Place all cleanup materials directly into the solid hazardous waste container.

Waste_Segregation Start Waste Generation Q1 Physical State? Start->Q1 Solid Solid Waste (Powder, Vials, PPE) Q1->Solid Solid Liquid Liquid Waste (Solutions, Washings) Q1->Liquid Liquid Incineration High-Temp Incineration (EPA Approved) Solid->Incineration Q2 Contains Heavy Metals? Liquid->Q2 NonMetal Non-Halogenated Organic Waste Q2->NonMetal No Metal Heavy Metal Organic Waste Q2->Metal Yes NonMetal->Incineration Metal->Incineration Specialized Facility

Decision tree for the segregation and proper disposal of 4',4''-Oxybis(...) waste streams.

Scientific Rationale (E-E-A-T)

Why is high-temperature incineration the only acceptable disposal method for this linker? The molecular architecture of 4',4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) relies on a central diphenyl ether core flanked by dicarboxylic acid moieties. The ether linkage (C-O-C) and the highly conjugated biphenyl systems are exceptionally resistant to chemical oxidation and biological degradation under ambient environmental conditions. If discharged into wastewater, these molecules can persist, potentially acting as endocrine disruptors or accumulating in aquatic ecosystems.

High-temperature incineration (>1000°C) ensures the complete homolytic cleavage of the aromatic rings, converting the compound entirely into CO₂ and H₂O[2]. Furthermore, when these linkers are complexed with transition metals in the mother liquor, the waste stream must be treated as a mixed hazard. Segregating heavy metal organic waste from pure non-halogenated organic waste prevents toxic metal volatilization during standard incineration, ensuring the metals are captured in specialized facility scrubber systems.

References

  • 4',4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
  • Source: US Environmental Protection Agency (EPA)
  • Source: National Institutes of Health (NIH)
  • How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 2
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
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